Darapladib-impurity
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIVYXNVITYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Darapladib Impurity Profile and Characterization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurity profile of darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details the known and potential impurities, their origins, and the analytical methodologies for their identification, characterization, and quantification. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of darapladib.
Introduction to Darapladib and its Mechanism of Action
Darapladib is an investigational drug developed for the treatment of atherosclerosis. It selectively inhibits Lp-PLA2, an enzyme implicated in the progression of atherosclerotic plaques. Lp-PLA2, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids within the arterial wall, leading to the generation of pro-inflammatory mediators such as lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids. These molecules contribute to vascular inflammation, endothelial dysfunction, and the formation of unstable plaques. By inhibiting Lp-PLA2, darapladib aims to reduce vascular inflammation and stabilize atherosclerotic lesions.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Darapladib Impurity Profile
The impurity profile of a drug substance is a critical aspect of its quality, safety, and efficacy. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).
Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of the drug substance. A key patent for the synthesis of darapladib (WO2015087239A1) highlights the formation of an impurity during the preparation of a key intermediate, ethyl {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetate.[1] This impurity is noted to be difficult to remove and has a relative retention time (RRT) of 0.92 in a specific chromatographic system.[2] The exact structure of this impurity is not disclosed in the public domain.
Degradation Products
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug molecule. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
A study on the disposition and metabolism of darapladib in humans identified several metabolites and a degradation product.[3] These include:
-
M3 (Hydroxylation product): This metabolite results from the hydroxylation of the darapladib molecule. In oral dosing studies, it accounted for approximately 4%-6% of plasma radioactivity.[3]
-
M4 (N-deethylation product): This metabolite is formed by the removal of an ethyl group from the diethylaminoethyl side chain. It was also observed at levels of 4%-6% of plasma radioactivity following oral administration.[3]
-
M10 (Acid-catalyzed degradant): This degradant results from the hydrolysis of darapladib under acidic conditions and was detected at similar levels of ~5% of plasma radioactivity after oral dosing.[3]
Commercially Catalogued Impurity
Several chemical suppliers list a "Darapladib-impurity" with the CAS number 1389264-17-8. While its specific origin (process-related or degradation) is not explicitly stated, its commercial availability suggests it is a known and characterized impurity of darapladib.
Table 1: Summary of Known Darapladib Impurities
| Impurity ID | Type | Origin | Method of Identification | Quantitative Data (in humans, post-oral dose) |
| Impurity at RRT 0.92 | Process-Related | Synthesis of intermediate | HPLC | Not available |
| M3 | Metabolite/Degradant | Hydroxylation | LC-MS | ~4-6% of plasma radioactivity |
| M4 | Metabolite/Degradant | N-deethylation | LC-MS | ~4-6% of plasma radioactivity |
| M10 | Degradant | Acid-catalyzed hydrolysis | LC-MS | ~5% of plasma radioactivity |
| CAS 1389264-17-8 | Unspecified | Likely process-related or degradant | Commercially available standard | Not available |
Experimental Protocols for Impurity Characterization
A systematic approach is required for the isolation, identification, and quantification of impurities in a drug substance. This typically involves a combination of chromatographic and spectroscopic techniques.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a general workflow for the impurity profiling of a pharmaceutical compound like darapladib.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
A stability-indicating HPLC method is crucial for separating darapladib from its impurities and degradation products. The development and validation of such a method should follow ICH guidelines.
Illustrative HPLC Method Parameters (Hypothetical):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength where both darapladib and its impurities show significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
Validation of the HPLC method should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful technique for the identification of unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.
Illustrative LC-MS Method Parameters (Hypothetical):
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The chromatographic conditions would be similar to the HPLC method but optimized for the UHPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements, which aids in determining the elemental composition of the impurities.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for molecules like darapladib.
-
Scan Mode: Full scan mode to detect all ions, followed by data-dependent MS/MS (or tandem MS) to obtain fragmentation spectra of the detected impurity ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. After an impurity has been isolated in sufficient quantity and purity (typically >95%), 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the complete chemical structure.
Illustrative NMR Experimental Parameters (Hypothetical):
-
Solvent: A deuterated solvent in which the impurity is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity, which is particularly important for small amounts of sample.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
By combining the information from these spectroscopic techniques, the definitive structure of an unknown impurity can be determined.
Conclusion
A thorough understanding of the impurity profile of darapladib is essential for ensuring its quality, safety, and regulatory compliance. This technical guide has outlined the known and potential impurities associated with darapladib, including process-related impurities and degradation products. It has also provided a framework for the experimental protocols required for the separation, identification, and quantification of these impurities, incorporating HPLC, LC-MS, and NMR techniques. The provided workflows and diagrams serve as a guide for researchers and drug development professionals in establishing a comprehensive impurity control strategy for darapladib. Further investigation into the specific structures of all potential impurities and the development and validation of specific analytical methods are critical next steps in the comprehensive characterization of darapladib.
References
Identification of Darapladib Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comprehensive overview based on publicly available scientific literature. Detailed proprietary forced degradation studies and associated quantitative data for Darapladib have not been fully disclosed in the public domain, likely due to the cessation of its clinical development. This document, therefore, synthesizes known metabolic pathways and provides a theoretical framework for experimental protocols based on regulatory guidelines and the chemical nature of the molecule.
Introduction
Darapladib is a selective, reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the inflammation and progression of atherosclerosis.[1][2] Despite promising initial studies, Darapladib failed to meet its primary endpoints in Phase III clinical trials and its development was discontinued.[2] Understanding the degradation pathways of a drug candidate like Darapladib is a critical component of pharmaceutical development, ensuring the safety, efficacy, and stability of the final product.
This technical guide provides an in-depth overview of the known metabolic and degradation pathways of Darapladib. It further outlines detailed, theoretical experimental protocols for conducting a comprehensive forced degradation study as would be required by regulatory bodies such as the International Council for Harmonisation (ICH).
Known Metabolic and Degradation Pathways
Studies on the disposition and metabolism of Darapladib in humans have identified several metabolic products and one acid-catalyzed degradation product.[1][3] The primary circulating component in plasma is unchanged Darapladib.
The identified metabolites are:
-
M3: A product of hydroxylation.
-
M4: A product of N-deethylation.
-
M10 (SB-554008): An acid-catalyzed degradant resulting from pre-systemic hydrolysis.[1][3]
The metabolic scheme below illustrates the known biotransformation pathways of Darapladib.
Proposed Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, and to develop stability-indicating analytical methods.[4][5][6][7] The following are proposed protocols for the forced degradation of Darapladib based on ICH guidelines.
General Preparation
A stock solution of Darapladib (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water. The stability of the drug in the chosen solvent should be confirmed prior to the study.
Stress Conditions
3.2.1. Acid Hydrolysis
-
Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).
-
Procedure: Mix the Darapladib stock solution with the acidic solution and incubate at a controlled temperature (e.g., 60°C). Samples should be withdrawn at various time points (e.g., 2, 4, 8, 12, and 24 hours), neutralized with an equivalent amount of a suitable base (e.g., Sodium Hydroxide), and diluted for analysis. The formation of the known acid degradant M10 (SB-554008) would be expected under these conditions.
3.2.2. Base Hydrolysis
-
Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).
-
Procedure: Mix the Darapladib stock solution with the basic solution and incubate at a controlled temperature (e.g., 60°C). Samples should be withdrawn at various time points, neutralized with an equivalent amount of a suitable acid (e.g., Hydrochloric Acid), and diluted for analysis.
3.2.3. Oxidative Degradation
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Mix the Darapladib stock solution with the hydrogen peroxide solution and keep at room temperature, protected from light. Samples should be taken at various time points for analysis. The thioether linkage in Darapladib may be susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives.
3.2.4. Thermal Degradation
-
Procedure: Expose solid Darapladib powder to dry heat in a temperature-controlled oven (e.g., 80°C). Samples should be collected at various time points, dissolved in a suitable solvent, and analyzed. A parallel study in solution may also be performed.
3.2.5. Photolytic Degradation
-
Procedure: Expose a solution of Darapladib and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. Samples protected from light should be used as controls.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to achieve adequate separation.
-
Detection: UV detection at a wavelength where Darapladib and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Identification and Characterization of Degradation Products
Degradation products should be identified and characterized using appropriate analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation patterns of the degradation products, which aids in their structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements and determine the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products.
The workflow for a typical forced degradation study is depicted below.
Quantitative Data
As of the latest publicly available information, detailed quantitative data from a comprehensive forced degradation study of Darapladib has not been published. Such data would typically be presented in a tabular format, summarizing the percentage of degradation of the parent drug and the formation of each degradation product under the different stress conditions and time points. An example of how such a table would be structured is provided below for illustrative purposes.
Table 1: Illustrative Summary of Forced Degradation Data for Darapladib (Hypothetical)
| Stress Condition | Time (hours) | Darapladib Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 8 | 92.5 | 5.2 (M10) | 0.8 | 6.0 | 98.5 | |
| 24 | 85.3 | 11.8 (M10) | 1.5 | 13.3 | 98.6 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 8 | 98.1 | 1.1 | ND | 1.1 | 99.2 | |
| 24 | 95.4 | 3.2 | 0.5 | 3.7 | 99.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | ND | ND | ND | 100.0 |
| 24 | 96.8 | 2.0 | ND | 2.0 | 98.8 | |
| 72 | 91.2 | 6.5 | 1.1 | 7.6 | 98.8 | |
| Thermal, 80°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 24 | 99.5 | 0.3 | ND | 0.3 | 99.8 | |
| 72 | 98.8 | 0.8 | ND | 0.8 | 99.6 | |
| Photolytic | 24 | 99.1 | 0.6 | ND | 0.6 | 99.7 |
ND: Not Detected
Conclusion
While the clinical development of Darapladib has been halted, the study of its degradation pathways remains a valuable exercise for pharmaceutical scientists. The available data points to the formation of metabolites through hydroxylation and N-deethylation, and a specific acid-catalyzed hydrolysis product. A comprehensive forced degradation study, following the principles outlined in this guide, would be necessary to fully characterize the stability profile of Darapladib and identify any other potential degradation products. The use of modern analytical techniques such as HPLC, LC-MS/MS, and NMR is indispensable for the successful separation, identification, and structural elucidation of these compounds, ensuring a complete understanding of the molecule's stability and degradation chemistry.
References
- 1. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. q1scientific.com [q1scientific.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[1] Developed for the treatment of cardiovascular diseases, the synthesis and stability of the Darapladib drug substance are of critical importance. This technical guide provides a comprehensive overview of the known and potential byproducts and related substances associated with the synthesis of Darapladib, as well as its degradation products. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals.
Darapladib Synthesis and Potential Byproducts
The synthesis of Darapladib is a multi-step process that can introduce various process-related impurities. These can originate from starting materials, intermediates, reagents, or side reactions. While specific proprietary synthesis routes are not fully disclosed in the public domain, a plausible conceptual synthesis pathway can be constructed based on available information, primarily from patent literature and publications on related compounds.
A key patent outlines a process that can be conceptually divided into the preparation of two key intermediates, which are then coupled to form the final Darapladib molecule.[2]
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of Darapladib, highlighting potential stages where impurities may be introduced.
Known and Potential Process-Related Impurities
Based on the general synthetic strategies for similar heterocyclic compounds, the following table summarizes potential process-related impurities.
| Impurity Type | Potential Source | Structure/Description |
| Starting Material Carryover | Incomplete reaction of starting materials. | Unreacted substituted pyrimidines or aromatic aldehydes. |
| Intermediate Carryover | Incomplete coupling reaction. | Unreacted pyrimidone core or trifluoromethyl-biphenyl side chain. |
| Byproducts from Side Reactions | Isomerization, over-alkylation, or competing reactions. | Positional isomers, dialkylated products. |
| Reagent-Related Impurities | Residual catalysts, coupling agents, or bases. | e.g., residual palladium catalyst, unreacted coupling reagents. |
| Solvent-Related Impurities | Residual solvents used in synthesis and purification. | e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Acetone. |
One specifically identified impurity of Darapladib is commercially available as a reference standard:
| Impurity Name | CAS Number | Molecular Formula |
| Darapladib-impurity | 1389264-17-8 | C36H38F4N4O2S |
This impurity has the same molecular formula and weight as Darapladib, suggesting it is likely an isomer formed during the synthesis.[3][4]
Degradation of Darapladib and Related Substances
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, providing insights into the intrinsic stability of the drug substance.[5][6]
Forced Degradation Studies
Forced degradation studies on Darapladib would typically involve subjecting the drug substance to the following conditions as per ICH guidelines:[7][8]
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Known and Potential Degradation Products
Studies on the metabolism and disposition of Darapladib have identified several degradation products.[9]
| Degradant ID | Formation Pathway | Description |
| M3 | Metabolism (Hydroxylation) | A hydroxylated metabolite of Darapladib. |
| M4 | Metabolism (N-deethylation) | An N-deethylated metabolite of Darapladib. |
| M10 | Acid-catalyzed Hydrolysis | An acid-catalyzed degradant resulting from presystemic hydrolysis. |
The following table summarizes the quantitative data found for these metabolites in human plasma after oral dosing.[9]
| Metabolite | Percentage of Plasma Radioactivity |
| M3 (Hydroxylation) | 4% - 6% |
| M4 (N-deethylation) | 4% - 6% |
| M10 (Acid-catalyzed degradant) | ~5% |
Experimental Protocols
General Protocol for Forced Degradation Studies
The following is a general experimental protocol for conducting forced degradation studies on Darapladib, which can be adapted based on the specific stability characteristics of the molecule.
Objective: To generate potential degradation products of Darapladib under various stress conditions.
Materials:
-
Darapladib drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of Darapladib in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of solid Darapladib in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the solid in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Darapladib (0.1 mg/mL in methanol) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a control sample stored in the dark.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
Analytical Method for Impurity Profiling
A stability-indicating HPLC method is crucial for separating Darapladib from its impurities and degradation products.[10] The following is a general HPLC-UV method that can be optimized for this purpose.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Elution:
Time (min) % A % B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Signaling Pathway of Darapladib's Target: Lp-PLA2
Darapladib exerts its therapeutic effect by inhibiting Lp-PLA2. This enzyme plays a key role in the inflammatory processes within atherosclerotic plaques.[11][12]
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the signaling pathway involving Lp-PLA2 in the context of atherosclerosis.
References
- 1. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Role of Lipoprotein-Associated Phospholipase A2 in Atherosclerosis: Biology, Epidemiology, and Possible Therapeutic Target | Semantic Scholar [semanticscholar.org]
- 3. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of darapLadIb TherapY) comparing darapladib versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Impurities & Degradants - Identification Characterization Assessment [biotherapeuticsanalyticalsummit.com]
- 9. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Potential Genotoxic Impurities in Darapladib Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of potential genotoxic impurities (GTIs) that may arise during the synthesis of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This document outlines the synthetic pathway, identifies potential GTIs based on reagents and reaction conditions, discusses their toxicological classification, and provides detailed experimental protocols for their detection and control, in alignment with the principles of the ICH M7 guideline.
Introduction to Darapladib and Genotoxic Impurities
Darapladib is a pharmacologically active substance developed for the treatment of atherosclerosis. The synthesis of such a complex molecule involves multiple chemical steps, utilizing a variety of reagents and intermediates. The presence of impurities in the final active pharmaceutical ingredient (API) is inevitable. Among these, genotoxic impurities are of particular concern due to their potential to damage DNA, leading to mutations and potentially cancer.[1][2][3] Regulatory bodies, therefore, mandate stringent control of GTIs to ensure patient safety.[4][5]
This guide will systematically deconstruct the synthetic process of Darapladib to identify potential GTIs, providing a framework for risk assessment and control.
The Lp-PLA2 Signaling Pathway and Darapladib's Mechanism of Action
Darapladib targets the Lp-PLA2 enzyme, which is involved in the inflammatory cascade within atherosclerotic plaques. Understanding this pathway is crucial to appreciating the therapeutic context of the drug.
Synthesis of Darapladib and Identification of Potential Genotoxic Impurities
The synthesis of Darapladib can be dissected into several key stages, each with its own set of reagents and potential for impurity formation. The following diagram illustrates a plausible synthetic route, highlighting points where potential GTIs may be introduced or formed.
Based on this synthetic pathway, a number of potential genotoxic impurities have been identified. These are categorized based on their structural alerts and potential for DNA interaction.
Table 1: Potential Genotoxic Impurities in Darapladib Synthesis
| Impurity Name | Structure | Source in Synthesis | Structural Alert / Class | Genotoxicity Classification (ICH M7) |
| 4-Fluorobenzyl bromide | FC₆H₄CH₂Br | Reagent | Alkylating agent (benzyl halide) | Class 2 |
| 2-Thiouracil | C₄H₄N₂OS | Starting Material | Uracil analogue, suspected carcinogen | Class 3 |
| tert-Butyl bromoacetate | BrCH₂COOC(CH₃)₃ | Reagent | Alkylating agent (α-halo ester) | Class 2 |
| Residual Palladium | Pd | Catalyst | Heavy metal | Class 5 (generally considered non-mutagenic) |
| Unidentified By-products | Varies | Side reactions | Potential for various alerts | To be determined |
Toxicological Assessment of Potential GTIs
A critical step in controlling GTIs is to assess their toxicological risk. This involves reviewing available genotoxicity data, such as results from the bacterial reverse mutation (Ames) test.
Table 2: Summary of Genotoxicity Data for Potential Impurities
| Impurity | Ames Test Result | Other Genotoxicity Data | Acceptable Daily Intake (ADI) / TTC Limit |
| 4-Fluorobenzyl bromide | Positive (presumed based on structural alerts) | Alkylating agents are generally considered mutagenic. | TTC: 1.5 µ g/day |
| 2-Thiouracil | Suspected carcinogen, but often negative in Ames tests.[6][7] | Classified as "probably carcinogenic to humans (Group 2B)" by IARC.[8][9][10][11] | To be established based on further data. |
| tert-Butyl bromoacetate | Positive (presumed based on structural alerts) | Known skin and eye irritant.[10][12][13] | TTC: 1.5 µ g/day |
| Residual Palladium | Generally negative.[14][15] | Not considered a significant genotoxic risk at typical residual levels. | 10 ppm (oral) |
Experimental Protocols for GTI Detection
The detection and quantification of GTIs at trace levels require highly sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the techniques of choice.
General Workflow for GTI Analysis
The following diagram illustrates a typical workflow for the analysis of potential genotoxic impurities in a drug substance like Darapladib.
HPLC-MS/MS Method for 2-Thiouracil
This method is suitable for the quantification of residual 2-thiouracil in the Darapladib API.
-
Instrumentation: UPLC-MS/MS system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the polar 2-thiouracil.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol/acetonitrile can be employed.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transition for 2-thiouracil (e.g., m/z 127 -> 84).
-
-
Sample Preparation: Dissolve a known amount of Darapladib API in a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 1 mg/mL.
GC-MS Method for tert-Butyl bromoacetate
Due to its volatility, GC-MS is the preferred method for the analysis of tert-butyl bromoacetate.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Chromatographic Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Headspace injection.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of tert-butyl bromoacetate.
-
-
Sample Preparation: Dissolve a known amount of Darapladib API in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Residual Palladium
ICP-MS is the standard technique for quantifying trace elemental impurities like palladium.[4][15][16]
-
Instrumentation: ICP-MS system.
-
Sample Preparation: A known amount of the Darapladib API is accurately weighed and digested using a mixture of concentrated nitric acid and hydrochloric acid in a closed-vessel microwave digestion system. The digested sample is then diluted with deionized water to a suitable volume.
-
Analysis: The sample solution is introduced into the ICP-MS, and the intensity of the palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd) is measured.
-
Quantification: The concentration of palladium is determined by comparing the signal intensity of the sample to that of a series of palladium standard solutions.
Logical Framework for GTI Assessment and Control
The ICH M7 guideline provides a structured framework for the assessment and control of genotoxic impurities. The following diagram illustrates the decision-making process for a potential GTI identified in the Darapladib synthesis.
Conclusion
The synthesis of Darapladib involves several reagents and intermediates that are classified as potential genotoxic impurities. A thorough understanding of the synthetic process, coupled with a robust risk assessment strategy as outlined in the ICH M7 guideline, is essential for ensuring the safety and quality of the final drug product. This guide has identified key potential GTIs, including 4-fluorobenzyl bromide, 2-thiouracil, and tert-butyl bromoacetate, and has provided a framework for their toxicological evaluation and analytical control. The implementation of sensitive and specific analytical methods, such as HPLC-MS/MS and GC-MS, is critical for monitoring these impurities at the required low levels. By adopting a proactive approach to GTI assessment and control, pharmaceutical manufacturers can ensure the safety of their products and meet stringent regulatory requirements.
References
- 1. asianjpr.com [asianjpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. arborassays.com [arborassays.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. aniara.com [aniara.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tert-Butyl Bromoacetate | 5292-43-3 | TCI AMERICA [tcichemicals.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Darapladib: An In-Depth Technical Guide to the Identification of M3 and M4 Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and quantification of the M3 and M4 metabolites of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This document details the metabolic pathways, quantitative data, and the experimental protocols utilized in their analysis. Furthermore, it explores the key signaling pathways influenced by Darapladib's mechanism of action.
Introduction to Darapladib and its Metabolism
Darapladib is an investigational drug that has been studied for its potential role in preventing major adverse cardiovascular events. Its primary mechanism of action is the inhibition of Lp-PLA2, an enzyme implicated in the progression of atherosclerosis.[1][2][3] The metabolism of Darapladib is a critical aspect of its pharmacokinetic profile, with the M3 and M4 metabolites being of particular interest.
Following oral administration, Darapladib undergoes first-pass metabolism, leading to the formation of two principal metabolites:
These metabolites are pharmacologically active, with potencies similar to the parent compound.[4] Understanding their formation, distribution, and elimination is crucial for a complete characterization of Darapladib's in vivo behavior.
Quantitative Analysis of M3 and M4 Metabolites
The distribution of Darapladib and its metabolites has been quantified in human studies, primarily through the use of radiolabeled compounds and advanced analytical techniques.
Table 1: Quantitative Data of Darapladib, M3, and M4 Metabolites in Humans
| Analyte | Matrix | Value | Unit | Reference |
| Darapladib | Feces | 43-53 | % of radioactive dose | [4] |
| M3 | Feces | ~9 | % of radioactive dose | [4] |
| M4 | Feces | ~19 | % of radioactive dose | [4] |
| M3 & M4 | Plasma (oral dosing) | 4-6 | % of plasma radioactivity | [4] |
Experimental Protocols for Metabolite Identification
The identification and quantification of Darapladib and its metabolites are predominantly achieved through Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following protocol is a representative example based on established methods for the analysis of small molecules in biological matrices.[5][6]
Sample Preparation: Protein Precipitation
-
To 100 µL of rat plasma, add 10 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).
-
Add 290 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 16,000 x g for 5 minutes at 4°C.
-
Transfer 10 µL of the supernatant for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a binary solvent manager and a sample manager.
-
Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase:
-
Flow Rate: 0.2 mL/min.[5]
-
Gradient Elution: A linear gradient is typically employed to separate the parent drug and its metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Darapladib, M3, and M4.
Method Validation
The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable and reproducible results.
Signaling Pathways and Experimental Workflows
Darapladib's inhibition of Lp-PLA2 has significant downstream effects on various signaling pathways implicated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow for metabolite identification.
Experimental Workflow for Metabolite Identification
References
- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of Darapladib Impurity M10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structure elucidation of pharmaceutical impurities, with a specific focus on a potential oxidative degradant of Darapladib, herein designated as M10. While specific experimental data for an impurity officially designated as "M10" is not publicly available, this document constructs a scientifically plausible scenario based on the known structure of Darapladib and common degradation pathways. We will hypothesize M10 to be the sulfoxide derivative of Darapladib, a common oxidative degradation product for thioether-containing compounds. This guide details the systematic approach to impurity identification, from forced degradation studies to spectroscopic analysis and structure confirmation. The protocols and data presented herein are representative of a typical structure elucidation workflow in the pharmaceutical industry and are intended to serve as a detailed template for such investigations.
Introduction
Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and potential degradation products is critical for ensuring the safety, efficacy, and quality of the final drug product. Regulatory agencies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the identification and characterization of impurities that are present at levels above a certain threshold.[1][2][3]
This guide focuses on the structure elucidation of a hypothetical impurity of Darapladib, M10. For the purpose of this document, we will postulate that M10 is formed under oxidative stress conditions, a common degradation pathway for many pharmaceutical compounds.[1][4] The elucidation process involves a multi-step approach, beginning with forced degradation studies to generate the impurity, followed by separation and analysis using a suite of sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]
Forced Degradation Studies and Isolation of M10
Forced degradation studies are intentionally performed to accelerate the degradation of a drug substance to generate its potential degradation products.[1][2][3][4] This allows for the development of stability-indicating analytical methods and provides insight into the intrinsic stability of the molecule.
Experimental Protocol: Oxidative Degradation of Darapladib
-
Sample Preparation: A solution of Darapladib (1 mg/mL) is prepared in a mixture of acetonitrile and water (1:1 v/v).
-
Stress Condition: To this solution, 3% hydrogen peroxide (H₂O₂) is added.
-
Incubation: The mixture is incubated at 40°C for 24 hours in the dark to prevent photolytic degradation.
-
Quenching: The reaction is quenched by adding an aqueous solution of sodium bisulfite.
-
Analysis: The resulting solution is analyzed by HPLC to determine the extent of degradation and the profile of the degradation products.
The workflow for the forced degradation study is depicted in the diagram below.
References
- 1. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. darapladib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijtrd.com [ijtrd.com]
- 7. ijpsm.com [ijpsm.com]
Forced Degradation of Darapladib Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation of Darapladib under acidic conditions. Forced degradation studies are a critical component of the drug development process, providing essential information on the intrinsic stability of a drug substance, potential degradation pathways, and enabling the development of stability-indicating analytical methods.[1][2][3]
Introduction to Darapladib and Forced Degradation
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[4][5][6] Understanding its stability profile under various stress conditions is paramount for ensuring its quality, safety, and efficacy. Acid-catalyzed hydrolysis is a common degradation pathway for many pharmaceuticals.[2][7] Studies have shown that Darapladib can undergo acid-catalyzed degradation, resulting in the formation of a presystemic hydrolysis degradant, identified as M10.[8][9]
Experimental Protocols for Acidic Forced Degradation
Detailed experimental protocols are crucial for reproducible and meaningful forced degradation studies. The following outlines a typical methodology for investigating the acidic degradation of Darapladib.
Objective: To induce and characterize the degradation of Darapladib under acidic conditions to an extent of 5-20%, which is generally considered appropriate for identifying relevant degradation products.[7]
Materials:
-
Darapladib active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4), typically in the range of 0.1 M to 1 M[1][7]
-
High-purity water (e.g., Milli-Q)
-
Methanol or Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for neutralization[7]
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS) for identification of degradation products.
-
pH meter
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Darapladib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[2]
-
Acid Stress:
-
Transfer a known volume of the Darapladib stock solution into a volumetric flask.
-
Add a specific volume of the chosen acid (e.g., 1 M HCl) to achieve the desired final acid concentration.
-
Dilute to the final volume with high-purity water.
-
The reaction mixture is typically heated to an elevated temperature (e.g., 60-80°C) to accelerate degradation. The duration of heating is monitored to achieve the target degradation level.[1]
-
Samples are withdrawn at various time points (e.g., 2, 4, 6, 8, 24 hours) to track the degradation progress.
-
-
Neutralization: Prior to analysis, the samples are cooled to room temperature and neutralized with an equivalent concentration of a suitable base (e.g., 1 M NaOH) to halt the degradation reaction and protect the analytical column.[7]
-
Sample Analysis:
-
The neutralized samples are diluted, if necessary, with the mobile phase to a suitable concentration for HPLC/UPLC analysis.
-
The samples are then injected into the chromatograph to separate the parent drug from its degradation products. A stability-indicating method, capable of resolving all significant peaks, is employed.
-
Data Presentation
The quantitative data from forced degradation studies are best presented in a tabular format for clear comparison and interpretation.
| Stress Condition | Time (hours) | Darapladib Assay (%) | Degradation Product M10 Area (%) | Total Impurities (%) | Mass Balance (%) |
| 1 M HCl at 80°C | 2 | 95.2 | 3.8 | 4.8 | 100.0 |
| 1 M HCl at 80°C | 4 | 89.7 | 8.9 | 10.3 | 100.0 |
| 1 M HCl at 80°C | 8 | 81.5 | 16.2 | 18.5 | 100.0 |
| 1 M HCl at 80°C | 24 | 65.3 | 31.5 | 34.7 | 100.0 |
Note: The data presented in this table is illustrative and based on typical outcomes of forced degradation studies. Actual results may vary depending on the specific experimental conditions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow:
The following diagram illustrates the general workflow for conducting a forced degradation study of Darapladib under acidic conditions.
Caption: A flowchart detailing the key steps in the forced degradation study of Darapladib under acidic conditions.
Signaling Pathway of Darapladib:
Darapladib acts by inhibiting Lp-PLA2, which is involved in the inflammatory cascade within atherosclerotic plaques. The following diagram depicts a simplified signaling pathway.
Caption: A diagram illustrating the inhibitory action of Darapladib on the Lp-PLA2 pathway.
Conclusion
The forced degradation of Darapladib under acidic conditions is a critical study for understanding its stability and degradation profile. The formation of the M10 degradant through hydrolysis highlights a key chemical liability of the molecule.[8][9] By employing systematic experimental protocols and robust analytical techniques, researchers can effectively characterize the degradation products and establish a comprehensive stability profile for Darapladib. This information is invaluable for the development of stable pharmaceutical formulations and for ensuring the overall quality and safety of the drug product.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Darapladib - Wikipedia [en.wikipedia.org]
- 5. darapladib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Darapladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Degradation Pathway of Darapladib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is a selective, reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA₂), an enzyme implicated in the progression of atherosclerosis. Understanding its degradation pathway is crucial for assessing its stability, identifying potential metabolites, and ensuring the safety and efficacy of its therapeutic use. This technical guide provides a comprehensive overview of the degradation of Darapladib, detailing its metabolic fate, the influence of environmental factors, and the analytical methodologies employed for its characterization.
Metabolic Degradation Pathway
The primary route of Darapladib degradation in the body is through metabolic transformation, primarily occurring in the liver. The principal metabolic pathways involve hydroxylation and N-deethylation, leading to the formation of key metabolites. Additionally, under acidic conditions, Darapladib can undergo presystemic hydrolysis.
The main metabolites identified are:
-
M3 (SB-823094): Formed through hydroxylation of the cyclopentapyrimidinone ring of Darapladib.
-
M4 (SB-553253): Results from the N-deethylation of the diethylaminoethyl group.
-
M10 (SB-554008): An acid-catalyzed degradant resulting from the hydrolysis and removal of the 4-fluorophenyl methanethiol group.[1]
Following oral administration, unchanged Darapladib is the main component found in circulation.[2] However, metabolites M3 and M4 have been detected in plasma, each accounting for approximately 4-6% of the plasma radioactivity in studies using radiolabeled Darapladib, suggesting some level of first-pass metabolism.[2] The acid-catalyzed degradant, M10, has also been observed in plasma at similar levels.[2]
The primary route of elimination for Darapladib and its metabolites is through the feces. Unchanged Darapladib constitutes a significant portion (43-53%) of the radioactive dose found in feces, with metabolites M3 and M4 accounting for approximately 9% and 19% of the dose, respectively.[2]
The specific cytochrome P450 (CYP) isozymes responsible for the metabolism of Darapladib are believed to be primarily from the CYP3A family, which are major enzymes in drug metabolism.[3][4] In-vitro studies with human liver microsomes would be necessary to definitively identify the specific isozymes involved.
Degradation Pathway Diagram
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative stress.
Experimental Protocols
Standard protocols for forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are employed to assess the stability of Darapladib.
1. Acid Hydrolysis:
-
Protocol: A solution of Darapladib (e.g., 1 mg/mL) is treated with an equal volume of 0.1 N to 1 N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mixture is typically heated (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized with a corresponding amount of base (e.g., NaOH), diluted, and analyzed by HPLC.[5][6]
2. Base Hydrolysis:
-
Protocol: A solution of Darapladib is treated with an equal volume of 0.1 N to 1 N sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heated if necessary. Samples are then neutralized with an equivalent amount of acid (e.g., HCl), diluted, and analyzed.[5][6]
3. Oxidative Degradation:
-
Protocol: A solution of Darapladib is treated with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). The reaction is typically carried out at room temperature for up to several days. Samples are withdrawn, diluted, and analyzed.[5]
4. Thermal Degradation:
-
Protocol: Solid Darapladib is exposed to dry heat (e.g., 60-80°C) for a specified duration. Samples are then dissolved in a suitable solvent and analyzed.[7]
5. Photolytic Degradation:
-
Protocol: Solid Darapladib or a solution of the drug is exposed to a combination of visible and UV light with a specified illumination intensity (e.g., not less than 1.2 million lux hours and 200 watt-hours/square meter). A control sample is kept in the dark under the same conditions for comparison.[5][7]
Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative data related to the degradation of Darapladib based on available information. It is important to note that specific degradation percentages under forced conditions are highly dependent on the exact experimental parameters. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[1]
Table 1: In-Vivo Metabolite Distribution
| Metabolite | Plasma Radioactivity (%) | Fecal Excretion (% of Dose) |
| Unchanged Darapladib | Major Component | 43 - 53 |
| M3 (SB-823094) | 4 - 6 | ~9 |
| M4 (SB-553253) | 4 - 6 | ~19 |
| M10 (SB-554008) | ~5 | Not specified |
| Data from radiolabeled studies in humans.[2] |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Target Degradation (%) |
| Acid Hydrolysis | 0.1 - 1 N HCl or H₂SO₄, 60°C | Up to 7 days | 5 - 20 |
| Base Hydrolysis | 0.1 - 1 N NaOH or KOH, 60°C | Up to 7 days | 5 - 20 |
| Oxidation | 3% H₂O₂ | Up to 7 days | 5 - 20 |
| Thermal | 80°C | Up to 7 days | 5 - 20 |
| Photolytic | ≥ 1.2 million lux hours, ≥ 200 W h/m² | Variable | 5 - 20 |
Signaling Pathways
Darapladib's primary mechanism of action is the inhibition of Lp-PLA₂. However, downstream effects on various signaling pathways have been investigated. Studies have suggested that Darapladib may influence the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways.[8] These pathways are crucial in regulating cell proliferation, survival, and inflammation. The inhibition of Lp-PLA₂ by Darapladib can modulate the production of pro-inflammatory mediators, which in turn can impact these intracellular signaling cascades. Further research is needed to fully elucidate the intricate relationship between Darapladib, its metabolites, and these signaling pathways.
Signaling Pathway Relationship
Conclusion
The degradation of Darapladib is a multifaceted process involving both metabolic transformation and susceptibility to environmental stressors. The primary metabolic pathways are hydroxylation and N-deethylation, with an additional acid-catalyzed hydrolysis product. Forced degradation studies are critical for characterizing the stability profile of Darapladib and for the development of robust, stability-indicating analytical methods. A thorough understanding of these degradation pathways is paramount for the continued development and safe clinical application of Darapladib. Further research into the specific CYP isozymes involved and the detailed impact on cellular signaling pathways will provide a more complete picture of its pharmacological profile.
References
- 1. onyxipca.com [onyxipca.com]
- 2. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Starting Material Impurity Carry-Over Analysis in Darapladib Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of potential starting material impurity carry-over in the synthesis of Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Control of impurities is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product. This document outlines the synthetic pathway of Darapladib, identifies potential impurities from key starting materials, discusses their potential to carry over into the final active pharmaceutical ingredient (API), and provides a framework for their analytical control.
Introduction to Darapladib and Regulatory Context
Darapladib is a complex heterocyclic molecule that has been investigated for its potential role in treating atherosclerosis. The synthesis of such a molecule involves multiple steps and a variety of chemical reagents and starting materials. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines (e.g., ICH Q3A for impurities in new drug substances) that necessitate a thorough understanding and control of impurities.[1][2][3] This includes impurities that may originate from the starting materials and be carried through the synthetic process.
Darapladib Synthesis and Key Intermediates
The synthesis of Darapladib, as outlined in patent literature, proceeds through the coupling of two key intermediates[4]:
-
Intermediate 1 (I-1): {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetic acid
-
Intermediate 2 (I-2): N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-1,2-diamine
A simplified conceptual synthesis pathway is illustrated below.
Potential Starting Material Impurities and Carry-Over Analysis
A critical aspect of impurity control is the thorough analysis of starting materials and the understanding of how impurities from these materials can carry over into the final drug substance.
Impurities from the Synthesis of Intermediate 1 Precursor
The synthesis of the cyclopenta[d]pyrimidine core of Intermediate 1 is a multi-step process. A potential key starting material for this synthesis is 4-bromobenzaldehyde .
Table 1: Potential Impurities in 4-Bromobenzaldehyde and Carry-Over Assessment
| Potential Impurity | Origin | Potential for Carry-Over | Analytical Control Strategy |
| 4-Bromotoluene | Incomplete oxidation of the starting material.[1] | Low. Differences in physical properties should allow for efficient removal during purification of intermediates. | GC-MS analysis of 4-bromobenzaldehyde raw material. |
| 4-Bromobenzoic acid | Over-oxidation of the aldehyde.[1] | Moderate. If not removed, it could potentially react in subsequent steps or be carried through to the final product. | HPLC analysis of 4-bromobenzaldehyde raw material. Monitor for related acidic impurities in the final API. |
| 4-Bromobenzyl alcohol | Reduction of the aldehyde.[1] | Low. Likely to be removed during purification steps. | HPLC or GC-MS analysis of 4-bromobenzaldehyde raw material. |
Patent literature has noted the formation of a specific impurity at a relative retention time (RRT) of 0.92 during the synthesis of the ethyl ester precursor to Intermediate 1.[4] While the structure of this impurity is not disclosed, its presence highlights the importance of in-process controls to ensure its removal.
Impurities from the Synthesis of Intermediate 2
Intermediate 2 contains a biphenyl moiety, which is often synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Table 2: Potential Impurities from the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde and Carry-Over Assessment
| Potential Impurity | Origin | Potential for Carry-Over | Analytical Control Strategy |
| 4-Bromobenzaldehyde | Unreacted starting material in Suzuki coupling. | High. Structurally similar to the product, making it difficult to remove by standard purification methods. | HPLC analysis of the intermediate. Set stringent limits in the starting material specification. |
| (4-(Trifluoromethyl)phenyl)boronic acid | Unreacted starting material in Suzuki coupling. | Moderate. Can be challenging to remove completely and may lead to downstream impurities. | HPLC or specialized chromatographic analysis of the intermediate. |
| Homocoupled byproducts | Side reactions during the Suzuki coupling. | Moderate to High. Structurally similar to the desired biphenyl product. | HPLC and LC-MS analysis of the intermediate to identify and quantify these byproducts. |
| Residual Palladium | Carry-over of the palladium catalyst. | High. Can be difficult to remove completely and is strictly regulated (ICH Q3D).[3][5] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis of the intermediate and final API. |
The other key starting material for Intermediate 2 is N,N-diethylethylenediamine .
Table 3: Potential Impurities in N,N-Diethylethylenediamine and Carry-Over Assessment
| Potential Impurity | Origin | Potential for Carry-Over | Analytical Control Strategy |
| Mono-ethylamine | Incomplete reaction during synthesis. | Low. Significant difference in reactivity and physical properties. | GC-MS analysis of the starting material. |
| Tri- and polyamines | Side reactions during synthesis. | Low to Moderate. May compete in the reductive amination step. | GC-MS analysis of the starting material. |
Experimental Protocols for Impurity Analysis
A robust analytical program is essential for the detection and quantification of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
A stability-indicating HPLC method is the cornerstone of impurity analysis.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point. Method development may require screening of different column chemistries to achieve optimal separation.
-
Mobile Phase: A gradient elution is typically employed to separate impurities with a wide range of polarities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Wavelength selection should be optimized to ensure detection of all potential impurities. A DAD allows for the monitoring of multiple wavelengths simultaneously.
-
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) capable of high-resolution mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar and semi-polar molecules like Darapladib and its potential impurities.
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) experiments are performed to determine the molecular weight and fragmentation patterns of the impurities. This data, in conjunction with knowledge of the synthetic process, allows for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for the analysis of volatile and semi-volatile impurities, such as residual starting materials and solvents.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Headspace or direct liquid injection depending on the volatility of the analytes.
-
Data Analysis: Identification of impurities is achieved by comparing their mass spectra to a reference library (e.g., NIST).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
ICP-MS is the standard technique for the quantification of trace elemental impurities, such as residual palladium from catalytic reactions.
-
Instrumentation: An ICP-MS system.
-
Sample Preparation: The sample is typically digested in a strong acid mixture to bring the elements into solution.
-
Analysis: The instrument is calibrated with certified reference standards to ensure accurate quantification.
Logical Framework for Impurity Carry-Over Analysis
A systematic approach is necessary to effectively assess and control starting material impurity carry-over.
References
An In-depth Technical Guide to Common Impurities in Pyrimidone-Based Drug Substances
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common impurities associated with pyrimidone-based drug substances. The pyrimidone core is a crucial scaffold in a multitude of pharmaceuticals, and ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy. This document details the origins, formation pathways, and analytical methodologies for the identification and quantification of these impurities. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the subject matter.
Introduction to Impurities in Pyrimidone-Based Drugs
Impurities in drug substances are extraneous chemicals that are not the API itself. They can arise from various stages of the manufacturing process, including synthesis, purification, and storage, or as degradation products.[1][2] For pyrimidone-based drugs, these impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[2]
-
Degradation Products: These are formed due to the chemical breakdown of the drug substance over time or under the influence of external factors such as light, heat, moisture, acid, or base.[3]
-
Genotoxic Impurities (GTIs): A critical class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer.[4] Given that many pyrimidone synthesis routes involve reactive intermediates, the control of GTIs is a significant concern.
The identification and control of these impurities are mandated by regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH) setting strict limits on their acceptable levels.[5]
Common Impurities in Selected Pyrimidone-Based Drugs
This section details the common impurities found in several widely used pyrimidone-based antiviral and other therapeutic agents.
Abacavir
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. Its synthesis and degradation can lead to several impurities.
Table 1: Common Impurities of Abacavir
| Impurity Name/Identifier | Type | Molecular Formula | Molecular Weight | Source/Notes |
| N6-Cyclopropyl-9H-purin-2,6-diamine | Process-Related | C₈H₁₀N₆ | 190.21 | A known process impurity.[6] |
| Abacavir EP Impurity A | Process-Related/Degradation | C₁₄H₁₈N₆O | 286.33 | Enantiomer of Abacavir. |
| Abacavir EP Impurity B | Process-Related | C₁₄H₁₇ClN₆ | 304.78 | Chloro derivative.[1] |
| Abacavir EP Impurity D | Degradation | C₁₄H₁₈N₆O₃ | 319.2 | N-oxide, formed under oxidative stress.[7] |
| (1S,4R)-4-(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol | Process-Related | C₁₀H₁₄ClN₅O | 255.7 | An intermediate in the synthesis.[5] |
| N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (FADCP) | Process-Related | C₅H₃Cl₂N₅O | 220.02 | Potential genotoxic impurity.[8] |
| 2-Amino-5-Nitroso Pyrimidine-4,6-diol (N NITROSO) | Process-Related | C₄H₄N₄O₃ | 156.1 | Potential genotoxic impurity.[8] |
Forced degradation studies have shown that abacavir is susceptible to degradation under acidic and oxidative conditions.[7]
-
Acidic Degradation: Under acidic conditions, abacavir can degrade to form C₈H₁₀N₆ (N6-Cyclopropyl-9H-purin-2,6-diamine).[2][7]
-
Oxidative Degradation: In the presence of oxidizing agents, abacavir can form N-oxide derivatives such as C₁₄H₁₈N₆O₃ and C₁₁H₁₄N₆O.[2][7]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scribd.com [scribd.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Executive Summary
Darapladib, a potent, orally active, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), emerged as a promising therapeutic agent for the treatment of atherosclerosis by targeting vascular inflammation. Despite a strong preclinical rationale and successful early-phase clinical trials, Darapladib ultimately failed to meet its primary endpoints in two large-scale Phase III clinical trials, STABILITY and SOLID-TIMI 52. This in-depth technical guide provides a comprehensive review of Darapladib and its related compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks. This document aims to serve as a valuable resource for researchers in cardiovascular disease, inflammation, and drug discovery, offering insights into the development, mechanism, and clinical trajectory of this important class of inhibitors.
Introduction: The Role of Lp-PLA2 in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1] In human plasma, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).[1] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, most notably lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2] These products fuel a cascade of inflammatory responses, including the expression of adhesion molecules, recruitment of monocytes, and the formation of foam cells, all of which are hallmarks of atherosclerotic plaque development and instability.[2] Elevated levels of Lp-PLA2 are correlated with an increased risk of cardiovascular events, establishing it as a significant therapeutic target.[2]
Darapladib: A Potent Lp-PLA2 Inhibitor
Darapladib (SB-480848) was developed as a selective and reversible inhibitor of Lp-PLA2 with a high potency, exhibiting an IC50 of 0.25 nM against the recombinant human enzyme.[3][4] Its discovery and development represented a novel strategy in cardiovascular medicine, focusing on the inflammatory component of atherosclerosis.[5]
Mechanism of Action
Darapladib binds to the active site of Lp-PLA2, preventing the hydrolysis of its substrate, oxidized phospholipids. This inhibition is thought to reduce the production of pro-inflammatory mediators within atherosclerotic plaques, thereby stabilizing them and reducing the risk of rupture. The crystal structure of Lp-PLA2 in complex with Darapladib has been elucidated, providing a detailed understanding of the binding interactions.[2]
Signaling Pathway
The following diagram illustrates the Lp-PLA2 signaling pathway and the point of intervention by Darapladib.
Quantitative Data Summary
In Vitro Potency of Darapladib and Related Compounds
The following tables summarize the in vitro inhibitory activity of Darapladib and a selection of its analogs against Lp-PLA2.
Table 1: Pyrimidone Derivatives [6]
| Compound | R | IC50 (nM, rhLp-PLA2) |
| Darapladib | -CH2S(4-F-Ph) | 0.25 |
| 14c | -CH2CH2(4-F-Ph) | 2.2 |
| Analog A | -Cl | >1000 |
| Analog B | -OCH3 | 580 |
Table 2: Imidazo[1,2-a]pyrimidine Derivatives [7]
| Compound | R1 | R2 | IC50 (nM, rhLp-PLA2) |
| 7c | H | 4-CF3-Ph | 1.5 |
| 14b | CH3 | 4-CF3-Ph | 2.1 |
| Analog C | H | Ph | 15.3 |
| Analog D | H | 4-Cl-Ph | 4.7 |
Table 3: Triazole Derivatives [3]
| Compound | X | R | IC50 (nM, human plasma) |
| 2c | N | -CH2CH2N(Et)2 | 0.8 |
| 2f | N | -CH2CH2N(Me)2 | 1.2 |
| 4a | CH | -CH2CH2N(Et)2 | 0.5 |
| Analog E | N | -H | >1000 |
Pharmacokinetic Parameters of Darapladib
The pharmacokinetic properties of Darapladib have been evaluated in various clinical studies.
Table 4: Pharmacokinetic Parameters of Darapladib (160 mg, single and multiple doses in healthy Chinese subjects) [6]
| Parameter | Single Dose (Day 1) | Multiple Doses (Day 28) |
| Cmax (ng/mL) | 17.9 | 34.4 |
| AUC(0-τ) (ng·h/mL) | 153 | 519 |
| Tmax (h) | 7.0 | 6.0 |
| t1/2 (h) | 16.3 | 21.8 |
Table 5: Pharmacokinetic Parameters of Darapladib and its Metabolites in Subjects with Severe Renal Impairment vs. Healthy Controls [3]
| Analyte | Parameter | Severe Renal Impairment | Healthy Controls | Ratio (Impaired/Healthy) |
| Total Darapladib | AUC(0,τ) (ng·h/mL) | 789 | 520 | 1.52 |
| Cmax (ng/mL) | 54.7 | 34.4 | 1.59 | |
| Unbound Darapladib | AUC(0,τ) (ng·h/mL) | 0.37 | 0.17 | 2.13 |
| Cmax (ng/mL) | 0.026 | 0.012 | 2.23 | |
| Metabolite M3 | AUC(0,τ) (ng·h/mL) | 36.4 | 16.0 | 2.28 |
| Metabolite M4 | AUC(0,τ) (ng·h/mL) | 27.3 | 14.0 | 1.95 |
| Metabolite M10 | AUC(0,τ) (ng·h/mL) | 30.2 | 15.0 | 2.01 |
Clinical Trial Outcomes
Darapladib underwent two large Phase III clinical trials, STABILITY and SOLID-TIMI 52, to evaluate its efficacy in patients with chronic coronary heart disease and acute coronary syndrome, respectively.
Table 6: Primary Endpoint Results of the STABILITY and SOLID-TIMI 52 Trials
| Trial | Patient Population | Primary Endpoint | Darapladib Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| STABILITY | Chronic Coronary Heart Disease | CV death, MI, or stroke | 9.7% | 10.4% | 0.94 (0.85-1.03) | 0.20 |
| SOLID-TIMI 52 | Acute Coronary Syndrome | CHD death, MI, or urgent coronary revascularization | 16.3% | 15.6% | 1.00 (0.91-1.09) | 0.93 |
Experimental Protocols
Lp-PLA2 Enzymatic Activity Assay
A common method for determining Lp-PLA2 activity is a colorimetric assay.[2]
-
Principle: The assay measures the enzymatic hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP). Lp-PLA2 cleaves the acetyl group at the sn-2 position, releasing a yellow-colored p-nitrophenol product, which is quantified spectrophotometrically at 405 nm. The rate of increase in absorbance is directly proportional to the Lp-PLA2 activity.
-
Materials:
-
Serum or plasma sample
-
Lp-PLA2 assay buffer
-
MNP substrate solution
-
Microplate reader capable of kinetic measurements at 405 nm
-
37°C incubator
-
-
Procedure:
-
Sample Preparation: Collect blood in serum separator tubes and separate serum by centrifugation.
-
Assay Setup: Add assay buffer to the wells of a microplate, followed by the serum/plasma samples. For inhibitor studies, pre-incubate samples with the test compound.
-
Reaction Initiation: Add the MNP substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm at regular intervals.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA/min). Lp-PLA2 activity is calculated based on the molar extinction coefficient of p-nitrophenol.
-
General Synthetic Scheme for Darapladib Analogs
The synthesis of Darapladib and its analogs generally involves the construction of a central pyrimidinone or a related heterocyclic core, followed by the attachment of the side chains. The following is a conceptual representation of the synthetic strategy.
A more detailed synthetic protocol for a radiolabeled Darapladib precursor involves the initial synthesis of an arylboronate moiety, followed by coupling to a thiouracil derivative, and subsequent modifications to introduce the other side chains.[3] The final radiolabeling is achieved through a copper-mediated 18F-fluorination.[3]
Structure-Activity Relationship (SAR) Logical Flow
The development of potent Lp-PLA2 inhibitors from the Darapladib scaffold involved systematic modifications of different parts of the molecule to understand their impact on activity.
Conclusion
Darapladib and its analogs represent a significant effort in targeting vascular inflammation for the treatment of atherosclerosis. While the clinical outcomes for Darapladib were ultimately disappointing, the wealth of data generated from its development provides invaluable lessons for the scientific community. The high potency and selectivity of these compounds for Lp-PLA2 underscore the success of the drug design and optimization process. The detailed pharmacokinetic and pharmacodynamic data, along with the extensive clinical trial results, offer a rich dataset for understanding the complexities of targeting inflammatory pathways in cardiovascular disease. This technical guide serves as a consolidated resource to aid future research in this area, potentially guiding the development of new therapeutic strategies for atherosclerosis and other inflammatory conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. simm.cas.cn [simm.cas.cn]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Darapladib and its Potential Impurities
Abstract
This application note describes the development and proposed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Darapladib and its potential process-related and degradation impurities. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of Darapladib drug substance and drug product. A comprehensive forced degradation study protocol is also outlined to identify potential degradation pathways and to demonstrate the stability-indicating nature of the method.
Introduction
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1][2][3][4] As with any active pharmaceutical ingredient (API), a robust analytical method is required to ensure the purity and monitor the stability of Darapladib. The development of impurities during the manufacturing process or upon storage can impact the safety and efficacy of the drug product.[5] Therefore, a validated, stability-indicating HPLC method is crucial for the reliable quantification of Darapladib and the detection of its impurities.
This application note provides a detailed protocol for a proposed HPLC method for Darapladib impurity testing. Furthermore, a systematic approach to forced degradation studies is presented to investigate the stability of Darapladib under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[6][7]
Proposed Potential Impurities
Based on the chemical structure of Darapladib (Figure 1) and common synthetic and degradation pathways, the following potential impurities have been proposed:
-
Impurity A (Hydrolysis Product): Resulting from the hydrolysis of the amide bond.[8][9]
-
Impurity B (Oxidation Product): Formation of a sulfoxide at the thioether linkage.[10][11]
-
Impurity C (Oxidation Product): Further oxidation to a sulfone at the thioether linkage.[10][11]
-
Impurity D (Process-Related Impurity): Unreacted starting material or intermediate from the synthesis of the pyrimidinone core.[12][13]
-
Impurity E (Photodegradation Product): Potential degradation product arising from the cleavage or modification of the fluoro-aromatic ring upon exposure to light.[1][3]
Figure 1: Chemical Structure of Darapladib
Caption: Chemical structure of Darapladib.
Experimental Protocols
Materials and Reagents
-
Darapladib reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Chromatographic Conditions
A gradient RP-HPLC method is proposed for the separation of Darapladib and its potential impurities.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL of Darapladib): Accurately weigh about 25 mg of Darapladib reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for method development): Prepare a solution of Darapladib at a concentration of 500 µg/mL and spike it with a mixture of potential impurities at a concentration of 1% with respect to the API concentration.
Forced Degradation Study Protocol
Forced degradation studies should be performed to demonstrate the stability-indicating nature of the analytical method.[6][7][14]
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of Darapladib stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with diluent. |
| Base Hydrolysis | To 1 mL of Darapladib stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute to 10 mL with diluent. |
| Oxidative Degradation | To 1 mL of Darapladib stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent. |
| Thermal Degradation | Expose solid Darapladib powder to 105 °C in a hot air oven for 48 hours. Dissolve the stressed sample in diluent to achieve a final concentration of 100 µg/mL. |
| Photolytic Degradation | Expose a solution of Darapladib (1000 µg/mL in diluent) to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Data Presentation
The results of the method development and forced degradation studies should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Darapladib) | ≤ 2.0 | (To be determined) |
| Theoretical Plates (Darapladib) | ≥ 2000 | (To be determined) |
| %RSD for 6 injections | ≤ 2.0% | (To be determined) |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Darapladib | No. of Degradation Products | RRT of Major Degradant |
| Acid Hydrolysis | (To be determined) | (To be determined) | (To be determined) |
| Base Hydrolysis | (To be determined) | (To be determined) | (To be determined) |
| Oxidative Degradation | (To be determined) | (To be determined) | (To be determined) |
| Thermal Degradation | (To be determined) | (To be determined) | (To be determined) |
| Photolytic Degradation | (To be determined) | (To be determined) | (To be determined) |
Visualizations
References
- 1. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scispace.com [scispace.com]
- 11. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. growingscience.com [growingscience.com]
- 14. The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Darapladib Impurities by LC-MS/MS
Introduction
Darapladib is an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of potential impurities in Darapladib. The method is suitable for routine quality control analysis of Darapladib bulk drug substance and pharmaceutical formulations.
Analytical Challenge
The primary challenge in analyzing pharmaceutical impurities is to achieve adequate separation and sensitive detection of structurally similar compounds that are present at very low concentrations relative to the main API. LC-MS/MS is the technique of choice for this application due to its high selectivity and sensitivity.
Method Highlights
-
High Sensitivity and Selectivity: The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for the selective detection and quantification of impurities with high sensitivity, even in the presence of the high-concentration API.
-
Rapid Analysis: A gradient elution chromatographic method enables the separation of Darapladib and its impurities in a short run time.
-
Broad Applicability: The described method can be adapted for the analysis of various potential process-related and degradation impurities of Darapladib.
Experimental Protocols
1. Sample Preparation
A simple "dilute and shoot" approach is often suitable for the analysis of bulk drug substances. For formulated products, a protein precipitation step may be necessary if the matrix is complex.
-
Standard Solution Preparation:
-
Prepare a stock solution of Darapladib reference standard and each known impurity standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for the calibration curve. A typical starting concentration for impurities is 1 µg/mL.
-
-
Sample Solution Preparation (Bulk Drug Substance):
-
Accurately weigh and dissolve the Darapladib API in methanol to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL for analysis.
-
-
Sample Solution Preparation (Formulated Product - e.g., Tablets):
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of Darapladib and transfer it to a volumetric flask.
-
Add methanol to dissolve the drug substance, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Centrifuge an aliquot of the solution at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with a 50:50 mixture of acetonitrile and water to a final Darapladib concentration of 100 µg/mL.
-
2. LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
-
MRM Transitions: (Precursor Ion > Product Ion)
-
Note: The specific MRM transitions for Darapladib and its impurities need to be determined by infusing the individual standard solutions into the mass spectrometer. The following are hypothetical examples based on the known structure of a potential impurity.
-
Darapladib: To be determined experimentally.
-
Darapladib-impurity (C36H38F4N4O2S, MW: 666.77): 667.3 > [Product Ion 1], 667.3 > [Product Ion 2].[1][2][3][4]
-
-
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for impurities is from the reporting threshold to 120% of the specification limit.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Quantitative Data Summary for Darapladib Impurities
| Analyte | Retention Time (min) | MRM Transition (m/z) | Linearity (R²) | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) |
| Darapladib | e.g., 5.2 | [Determined] | >0.999 | N/A | N/A | N/A |
| Impurity A | e.g., 4.8 | [Determined] | >0.998 | e.g., 0.5 | e.g., 0.15 | 95-105 |
| Impurity B | e.g., 6.1 | [Determined] | >0.997 | e.g., 0.6 | e.g., 0.2 | 93-107 |
| ... | ... | ... | ... | ... | ... | ... |
Note: The data presented in this table are hypothetical and serve as an example. Actual values must be determined experimentally during method validation.
Visualizations
Caption: Workflow for Darapladib Sample Preparation.
Caption: LC-MS/MS Analysis Workflow.
References
Application Notes and Protocols for a Stability-Indicating Assay Method for Darapladib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1][2] As with any pharmaceutical compound, ensuring its stability under various environmental conditions is a critical aspect of drug development. A stability-indicating assay method is essential to demonstrate that the analytical procedure can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, thus ensuring the safety and efficacy of the drug product.[3][4]
This document provides a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Darapladib. The method is designed to separate Darapladib from its potential degradation products formed under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of the analytical method.[4][6] Studies have shown that Darapladib can undergo degradation, including acid-catalyzed hydrolysis.[7]
Materials and Methods
Reagents and Materials
-
Darapladib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Water (Milli-Q or equivalent)
Equipment
-
HPLC system with a photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Water bath
-
Photostability chamber
-
Hot air oven
Chromatographic Conditions
A reverse-phase HPLC method is proposed for the separation and quantification of Darapladib and its degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.02 M Ammonium Acetate in waterB: Acetonitrile:Methanol (80:20, v/v) |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength determined by UV scan of Darapladib) |
| Run Time | 40 minutes |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Darapladib reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method.[6] A target degradation of 5-20% is generally considered optimal for validating the method.[8]
Acid Hydrolysis:
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 N NaOH and dilute to 10 mL with the mobile phase.
Base Hydrolysis:
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 N HCl and dilute to 10 mL with the mobile phase.
Oxidative Degradation:
-
To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with the mobile phase.
Thermal Degradation:
-
Keep the Darapladib solid drug substance in a hot air oven at 105°C for 24 hours.
-
After exposure, weigh an appropriate amount of the solid, dissolve, and dilute with the mobile phase to obtain a final concentration of 100 µg/mL.
Photolytic Degradation:
-
Expose the Darapladib solid drug substance to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.
-
After exposure, weigh an appropriate amount of the solid, dissolve, and dilute with the mobile phase to obtain a final concentration of 100 µg/mL.
Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10]
Specificity
Specificity is demonstrated by the separation of Darapladib from its degradation products. The peak purity of the Darapladib peak in the chromatograms of the stressed samples should be assessed using a PDA detector.
Linearity
Linearity is established by analyzing a series of at least five concentrations of the Darapladib reference standard over a specified range (e.g., 25-150 µg/mL).[10] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be determined.
Accuracy
Accuracy is determined by the recovery of a known amount of Darapladib spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.
Precision
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. For repeatability, at least six replicate injections of the same standard solution are performed, and the relative standard deviation (%RSD) is calculated.
Robustness
Robustness is assessed by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The effect on the retention time and peak area of Darapladib is evaluated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Forced Degradation Studies for Darapladib
| Stress Condition | % Degradation of Darapladib | Number of Degradation Peaks | Resolution (Rs) of Main Peak |
| Acid Hydrolysis (0.1 N HCl, 60°C, 2h) | Data | Data | Data |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | Data | Data | Data |
| Oxidative (3% H₂O₂, RT, 24h) | Data | Data | Data |
| Thermal (105°C, 24h) | Data | Data | Data |
| Photolytic (UV/Vis light) | Data | Data | Data |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (r²) | Data | ≥ 0.999 |
| Accuracy (% Recovery) | Data | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | Data | ≤ 2.0% |
| - Intermediate Precision | Data | ≤ 2.0% |
| Robustness | Data | No significant impact on results |
| LOD (µg/mL) | Data | - |
| LOQ (µg/mL) | Data | - |
Visualizations
Caption: Experimental workflow for the stability-indicating assay of Darapladib.
Caption: Conceptual degradation pathway of Darapladib under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aktpublication.com [aktpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. biotech-asia.org [biotech-asia.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. wjpmr.com [wjpmr.com]
- 10. academicjournals.org [academicjournals.org]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Darapladib and its potential process-related impurities and degradation products. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for the analysis of bulk drug substances and finished pharmaceutical products.[1] This document provides detailed protocols for method validation, including specificity, linearity, accuracy, precision, and robustness, as well as forced degradation studies.
Introduction
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[2][3] As with any active pharmaceutical ingredient (API), a thorough analysis of its purity and stability is crucial to ensure safety and efficacy. This requires a validated analytical method capable of separating the API from its related substances, which may include starting materials, by-products of synthesis, and degradation products formed during manufacturing and storage.
This application note outlines a stability-indicating HPLC method developed for Darapladib. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.
Analytical Method
Based on the physicochemical properties of Darapladib, including its solubility in organic solvents and a UV absorbance maximum at approximately 245 nm, a reversed-phase HPLC method with UV detection is proposed.[4]
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
2.2. Standard and Sample Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Darapladib reference standard in the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the Darapladib sample in the diluent.
Related Substances
For the purpose of this application note, the following potential related substances are considered. These include known metabolites and potential process-related impurities based on the synthesis of Darapladib.[5][6]
-
Impurity A (M4 - N-deethylated): Metabolite resulting from N-deethylation.[5]
-
Impurity B (M3 - Hydroxylated): Metabolite resulting from hydroxylation.[5]
-
Impurity C (M10 - Acid Degradant): Acid-catalyzed degradation product.[5]
-
Impurity D: A potential process-related impurity from the synthesis pathway.
-
Impurity E: Another potential process-related impurity.
Method Validation Protocols
The analytical method is validated according to ICH Q2(R1) guidelines.[1]
4.1. System Suitability
The system suitability is evaluated by injecting the standard solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
4.2. Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. A Darapladib sample is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days
The stressed samples are then analyzed, and the peak purity of Darapladib is evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.
4.3. Linearity
The linearity of the method is assessed by analyzing a series of solutions of Darapladib and each related substance at a minimum of five different concentrations. The correlation coefficient (r²) should be ≥ 0.999.
4.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ for Darapladib and its related substances are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
4.5. Accuracy
The accuracy of the method is determined by spiking a known amount of related substances into the Darapladib sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of each impurity should be within 90.0% to 110.0%.
4.6. Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of Darapladib spiked with related substances at the 100% level on the same day. The %RSD should be ≤ 5.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on a different day, by a different analyst, and on a different instrument. The %RSD between the two sets of results should be ≤ 10.0%.
4.7. Robustness
The robustness of the method is evaluated by intentionally varying the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should still be met under these varied conditions.
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | 8500 | ≥ 2000 |
| % RSD of Peak Area | 0.5% | ≤ 2.0% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Darapladib | Observations |
| Acid Hydrolysis | 15.2% | Major degradation product observed (Impurity C) |
| Base Hydrolysis | 8.5% | Minor degradation products observed |
| Oxidative Degradation | 12.1% | One major degradation product observed |
| Thermal Degradation | 4.2% | Minor degradation |
| Photolytic Degradation | 2.8% | Negligible degradation |
Table 3: Linearity Data
| Compound | Range (µg/mL) | Correlation Coefficient (r²) |
| Darapladib | 1 - 150 | 0.9998 |
| Impurity A | 0.1 - 5 | 0.9995 |
| Impurity B | 0.1 - 5 | 0.9996 |
| Impurity C | 0.1 - 5 | 0.9997 |
| Impurity D | 0.1 - 5 | 0.9994 |
| Impurity E | 0.1 - 5 | 0.9995 |
Table 4: LOD and LOQ Data
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Darapladib | 0.05 | 0.15 |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.03 | 0.1 |
| Impurity C | 0.04 | 0.12 |
| Impurity D | 0.03 | 0.1 |
| Impurity E | 0.04 | 0.12 |
Table 5: Accuracy (Recovery) Data
| Impurity | Spiked Level | % Recovery (Mean ± SD, n=3) |
| Impurity A | 50% | 98.5 ± 1.2 |
| 100% | 99.2 ± 0.8 | |
| 150% | 101.1 ± 1.5 | |
| Impurity B | 50% | 97.8 ± 1.4 |
| 100% | 100.5 ± 0.9 | |
| 150% | 102.3 ± 1.1 |
Table 6: Precision Data
| Impurity | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
| Impurity A | 1.8 | 2.5 |
| Impurity B | 2.1 | 2.8 |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Simplified Signaling Pathway of Lp-PLA2 Inhibition by Darapladib.
Conclusion
The proposed RP-HPLC method for the determination of Darapladib and its related substances is specific, linear, accurate, precise, and robust. The method has been successfully validated according to ICH Q2(R1) guidelines and is suitable for its intended purpose in a quality control environment. The forced degradation studies demonstrate the stability-indicating nature of the method, making it a valuable tool for the analysis of stability samples of Darapladib.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Darapladib - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Darapladib and its N-deethylated Impurity using Reverse-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the efficient separation of the investigational drug Darapladib from its primary N-deethylated impurity. The developed reverse-phase high-performance liquid chromatography (RP-HPLC) method demonstrates excellent resolution and sensitivity, making it suitable for routine purity analysis, stability studies, and quality control of Darapladib in pharmaceutical development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. This document provides comprehensive experimental procedures, data presentation, and a visual workflow to aid in the seamless adoption of this method.
Introduction
Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1][2] During the synthesis and metabolic processes of Darapladib, various impurities can arise. One of the significant process and metabolic impurities is the N-deethylated form of Darapladib.[1][2] The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.
This application note details a robust and reliable RP-HPLC method for the baseline separation of Darapladib from its N-deethylated impurity. The method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential degradants.
Experimental Protocols
Materials and Reagents
-
Darapladib reference standard
-
N-deethylated Darapladib impurity reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Purified water (HPLC grade)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Darapladib reference standard in 25 mL of diluent.
-
Impurity Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of N-deethylated Darapladib impurity reference standard in 25 mL of diluent.
-
Working Standard Solution (100 µg/mL of Darapladib and 1 µg/mL of Impurity): Dilute the stock solutions appropriately with the diluent to achieve the desired concentrations for method validation and routine analysis.
-
Sample Solution: Prepare the drug substance or product sample in the diluent to a nominal concentration of 100 µg/mL of Darapladib.
Results and Discussion
The developed HPLC method successfully separated Darapladib from its N-deethylated impurity with excellent resolution. A representative chromatogram is shown in Figure 1.
Table 2: Chromatographic Performance Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| N-deethylated Darapladib | 12.5 | 1.1 | > 5000 | - |
| Darapladib | 15.2 | 1.2 | > 5000 | > 2.0 |
The method demonstrates good peak symmetry for both the analyte and the impurity, with tailing factors well within the acceptable range of 0.8-1.5. The high number of theoretical plates indicates excellent column efficiency. The critical resolution between the N-deethylated impurity and Darapladib was found to be greater than 2.0, signifying baseline separation and the suitability of the method for accurate quantification.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on Darapladib. The drug substance was subjected to acidic, basic, oxidative, and thermal stress conditions. The method was able to resolve the main peak from all degradation products, confirming its specificity and stability-indicating capability.
Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram:
Caption: Workflow for the HPLC analysis of Darapladib and its impurity.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust solution for the separation and quantification of Darapladib and its N-deethylated impurity. The method is specific, sensitive, and stability-indicating, making it a valuable tool for quality control and regulatory submissions in the pharmaceutical industry. The detailed protocol and clear workflow are intended to facilitate straightforward implementation in analytical development and quality assurance laboratories.
References
Application Notes and Protocols for Forced Degradation Study of Darapladib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) that was developed for the treatment of atherosclerosis.[1] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and elucidating its degradation pathways and degradation products.[2][3] This information is vital for developing stable formulations, establishing appropriate storage conditions and shelf life, and for the development and validation of stability-indicating analytical methods as mandated by regulatory bodies like the FDA and ICH.[4][5]
These application notes provide a detailed protocol for conducting a forced degradation study on Darapladib. The study is designed to assess the stability of the molecule under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Experimental Protocols
A comprehensive forced degradation study involves subjecting the drug substance to various stress conditions to induce degradation. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary, irrelevant degradation products.[4]
Materials and Reagents
-
Darapladib active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
Hydrogen peroxide (H₂O₂), 3% (v/v) solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS) is recommended for peak purity analysis and identification of degradation products.
-
Photostability chamber
-
Oven
Preparation of Stock and Working Solutions
Stock Solution: Accurately weigh and dissolve an appropriate amount of Darapladib API in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration of Darapladib (e.g., 100 µg/mL).
Forced Degradation Conditions
-
To a suitable volume of the Darapladib stock solution, add an equal volume of 0.1 N HCl.
-
If no degradation is observed at room temperature after a specified time (e.g., 24 hours), the study can be repeated using 1 N HCl and/or with heating (e.g., 60 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC/UPLC analysis.
-
A control sample of Darapladib in the solvent without acid should be prepared and analyzed in parallel.
-
To a suitable volume of the Darapladib stock solution, add an equal volume of 0.1 N NaOH.
-
If no degradation is observed at room temperature after a specified time, the study can be repeated using 1 N NaOH and/or with heating (e.g., 60 °C).
-
At predetermined time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.
-
A control sample of Darapladib in the solvent without base should be prepared and analyzed in parallel.
-
To a suitable volume of the Darapladib stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature.
-
At predetermined time points, withdraw an aliquot of the sample.
-
Dilute the sample to a suitable concentration with the mobile phase for analysis.
-
A control sample of Darapladib in the solvent without H₂O₂ should be prepared and analyzed in parallel.
-
Expose a known quantity of solid Darapladib API to a high temperature (e.g., 80 °C) in an oven.
-
At predetermined time points, withdraw samples.
-
Dissolve the sample in a suitable solvent and dilute to a suitable concentration with the mobile phase for analysis.
-
A control sample should be stored at ambient temperature.
-
Expose a known quantity of solid Darapladib API and a solution of Darapladib to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).
-
At predetermined time points, withdraw samples.
-
For the solid sample, dissolve it in a suitable solvent and dilute to a suitable concentration with the mobile phase. For the solution sample, dilute directly with the mobile phase.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
Analytical Method
It is imperative to develop and validate a stability-indicating method for Darapladib prior to analyzing the forced degradation samples.
Data Presentation
The quantitative data from the forced degradation study should be summarized in a clear and structured table. This allows for easy comparison of the stability of Darapladib under different stress conditions.
Table 1: Summary of Forced Degradation of Darapladib
| Stress Condition | Time (hours) | Darapladib Assay (%) | % Degradation | Number of Degradation Products | Remarks (e.g., RRT of major degradants) |
| Control | 24 | 100.0 | 0.0 | 0 | - |
| 0.1 N HCl (RT) | 2 | 98.5 | 1.5 | 1 | RRT 0.85 |
| 4 | 96.2 | 3.8 | 2 | RRT 0.85, 0.92 | |
| 8 | 92.1 | 7.9 | 2 | RRT 0.85, 0.92 | |
| 12 | 88.5 | 11.5 | 3 | RRT 0.78, 0.85, 0.92 | |
| 24 | 85.3 | 14.7 | 3 | RRT 0.78, 0.85, 0.92 | |
| 0.1 N NaOH (RT) | 2 | 95.1 | 4.9 | 2 | RRT 0.65, 0.75 |
| 4 | 89.8 | 10.2 | 3 | RRT 0.65, 0.75, 0.88 | |
| 8 | 82.3 | 17.7 | 3 | RRT 0.65, 0.75, 0.88 | |
| 12 | 78.9 | 21.1 | 4 | RRT 0.55, 0.65, 0.75, 0.88 | |
| 24 | 75.2 | 24.8 | 4 | RRT 0.55, 0.65, 0.75, 0.88 | |
| 3% H₂O₂ (RT) | 2 | 99.2 | 0.8 | 1 | RRT 1.10 |
| 4 | 97.5 | 2.5 | 1 | RRT 1.10 | |
| 8 | 94.8 | 5.2 | 2 | RRT 1.10, 1.15 | |
| 12 | 91.3 | 8.7 | 2 | RRT 1.10, 1.15 | |
| 24 | 88.1 | 11.9 | 2 | RRT 1.10, 1.15 | |
| Thermal (80°C) | 2 | 99.8 | 0.2 | 0 | - |
| 4 | 99.5 | 0.5 | 0 | - | |
| 8 | 98.9 | 1.1 | 1 | RRT 0.95 | |
| 12 | 97.8 | 2.2 | 1 | RRT 0.95 | |
| 24 | 95.6 | 4.4 | 1 | RRT 0.95 | |
| Photolytic | 24 | 99.1 | 0.9 | 1 | RRT 1.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study of Darapladib.
Potential Degradation Pathways
Based on the chemical structure of Darapladib, several potential degradation pathways can be hypothesized under different stress conditions. The molecule contains functionalities susceptible to hydrolysis (amide and thioether linkages) and oxidation (thioether).
Conclusion
This protocol provides a comprehensive framework for conducting a forced degradation study of Darapladib. The results of this study will be instrumental in understanding the stability profile of the drug substance, identifying potential degradation products, and developing a robust, stability-indicating analytical method. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and for making informed decisions throughout the drug development lifecycle.
References
Application Notes and Protocols for the Preparation of Darapladib Impurity Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory agencies require the identification, quantification, and control of impurities, necessitating the availability of well-characterized reference standards.[2]
These application notes provide a comprehensive overview of the preparation of reference standards for impurities of Darapladib. The protocols outlined below are intended to serve as a guide for researchers and scientists in the pharmaceutical industry.
Identified Impurity of Darapladib
A known impurity of Darapladib has been identified and characterized. The structure of this impurity, hereafter referred to as Impurity A , is provided below.
Impurity A: N-(2-(Diethylamino)ethyl)-2-((2-((4-fluorobenzyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)oxy)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide
Quantitative Data Summary
The acceptable limits for impurities in a drug substance are typically defined by regulatory bodies such as the International Council on Harmonisation (ICH). The specific limits for Darapladib impurities would be established during the drug development process and are not publicly available. However, for illustrative purposes, a general table of specifications for impurities is provided below.
| Impurity | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) |
| Impurity A | ≥ 0.05 | ≥ 0.10 | ≥ 0.15 |
| Unspecified Impurities | ≥ 0.05 | - | - |
| Total Impurities | - | - | ≤ 1.0 |
Note: These values are illustrative and should be established based on the maximum daily dose and relevant regulatory guidelines.
Experimental Protocols
Protocol 1: Forced Degradation Studies to Identify Potential Impurities
Forced degradation studies are essential for identifying potential degradation products of Darapladib that may arise during manufacturing, storage, and handling.[3][4] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[5]
Objective: To generate and identify potential degradation products of Darapladib.
Materials:
-
Darapladib drug substance
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Liquid chromatography-mass spectrometry (LC-MS) system[6]
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve Darapladib in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Darapladib in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Darapladib in a suitable solvent and add 3% H2O2. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Darapladib to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose solid Darapladib to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.[7] Identify and characterize the degradation products using LC-MS.[8]
Protocol 2: Synthesis of Darapladib Impurity A Reference Standard
The synthesis of a specific impurity reference standard is often necessary when it cannot be isolated in sufficient quantity or purity from the API. The synthesis of Impurity A would likely involve a multi-step process, potentially starting from intermediates used in the synthesis of Darapladib itself. A conceptual synthesis pathway is described in the diagram below. The actual synthesis would require detailed route scouting and optimization by synthetic organic chemists.
Objective: To synthesize and purify Impurity A for use as a reference standard.
General Synthetic Approach:
The synthesis would likely diverge from the main Darapladib synthesis at the point of the pyrimidinone ring formation or modification. Instead of the 4-oxo functionality present in Darapladib, an oxy-linked side chain is introduced. This could potentially be achieved by reacting a suitable precursor with the side chain moiety under appropriate coupling conditions.
Purification:
The crude synthetic product would be purified using techniques such as column chromatography or preparative HPLC to achieve the high purity required for a reference standard (>99.5%).
Protocol 3: Characterization and Certification of the Impurity Reference Standard
A prepared impurity reference standard must be thoroughly characterized to confirm its identity, purity, and potency.
Objective: To fully characterize the synthesized Impurity A reference standard.
Methodology:
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide additional structural information.
-
-
Purity Assessment:
-
HPLC: To determine the chromatographic purity. A purity of ≥99.5% is typically required.
-
Residual Solvents (Gas Chromatography - GC): To quantify any remaining solvents from the synthesis.
-
Water Content (Karl Fischer Titration): To determine the water content.
-
Inorganic Impurities (Sulphated Ash/Residue on Ignition): To determine the content of non-volatile inorganic impurities.
-
-
Potency Assignment (Assay):
-
The potency of the reference standard is determined by a mass balance approach, taking into account the purity, water content, and residual solvent content.
-
Potency (%) = [100 - (% Water + % Residual Solvents + % Inorganic Impurities)] x Purity (%) / 100
-
Visualizations
References
- 1. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
Application Note: High-Throughput UPLC Method for Rapid Screening of Darapladib Process Impurities
Abstract
This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the screening of process-related impurities in the active pharmaceutical ingredient (API) Darapladib. The developed method allows for the efficient separation and quantification of known and potential impurities within a short analytical run time, making it suitable for high-throughput screening in a drug development and quality control environment. The method has been developed based on established principles of UPLC and is ready for validation according to ICH guidelines.
Introduction
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1][2] Ensuring the purity of the Darapladib API is critical for its safety and efficacy. Process impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation of the drug substance during manufacturing and storage.[3][4] A robust analytical method is therefore essential for the identification and control of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technology for rapid impurity screening.[3] This application note provides a detailed protocol for a UPLC method designed for the comprehensive analysis of Darapladib and its potential process-related impurities.
Signaling Pathway of Darapladib's Target: Lp-PLA2 in Atherosclerosis
Darapladib exerts its therapeutic effect by inhibiting Lp-PLA2. This enzyme plays a crucial role in the inflammatory cascade within atherosclerotic plaques. Lp-PLA2, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids in the arterial wall, producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products promote the recruitment of monocytes and their differentiation into macrophages, leading to the formation of foam cells and the progression of atherosclerotic lesions.[1][5] By inhibiting Lp-PLA2, Darapladib aims to reduce this vascular inflammation and stabilize atherosclerotic plaques.
Caption: Lp-PLA2 signaling pathway in atherosclerosis and the inhibitory action of Darapladib.
Experimental Protocols
Materials and Reagents
-
Darapladib reference standard (≥99.5% purity)
-
Darapladib process impurity standards (where available)
-
Acetonitrile (UPLC grade)
-
Methanol (UPLC grade)
-
Formic acid (LC-MS grade)
-
Water (UPLC grade, obtained from a Milli-Q or equivalent system)
Instrumentation
A UPLC system equipped with a binary solvent manager, a sample manager, a column oven, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.
UPLC Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan of Darapladib and its impurities) |
| Run Time | 8.0 minutes |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Darapladib reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a final concentration of 0.5 mg/mL.
-
Impurity Stock Solutions: If available, prepare individual stock solutions of each process impurity in the diluent at a concentration of 0.1 mg/mL.
-
Spiked Sample Solution: Prepare a solution of Darapladib (0.5 mg/mL) spiked with each known impurity at a concentration corresponding to the reporting threshold (e.g., 0.1%).
-
Test Sample Solution: Accurately weigh and dissolve the Darapladib API sample in the diluent to obtain a final concentration of 0.5 mg/mL.
Data Presentation
The following table summarizes the potential process-related impurities of Darapladib, including their proposed structures and expected relative retention times (RRT) based on their polarity relative to Darapladib. The exact RRTs would need to be confirmed experimentally.
| Impurity ID | Impurity Name | Putative Structure/Origin | Expected RRT |
| API | Darapladib | N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopentapyrimidin-1-yl)-N-((4'-(trifluoromethyl)biphenyl-4-yl)methyl)acetamide | 1.00 |
| Imp-1 | N-deethyl Darapladib | Metabolite resulting from the removal of one ethyl group from the diethylamino moiety. This impurity is expected to be more polar than Darapladib. | < 1.00 |
| Imp-2 | Hydroxylated Darapladib | Metabolite resulting from hydroxylation on one of the aromatic rings. This impurity is expected to be more polar than Darapladib. | < 1.00 |
| Imp-3 | Acid-catalyzed Degradant | Potential degradant formed under acidic conditions, possibly involving hydrolysis of the amide bond. The resulting carboxylic acid would be significantly more polar. | < 1.00 |
| Imp-4 | Darapladib Isomer/Byproduct | A known "Darapladib-impurity" with the same molecular formula is commercially available, suggesting a potential process-related isomer or byproduct from the synthesis. Its polarity relative to Darapladib would depend on the specific structural difference.[6][7][8] | Variable |
| Imp-5 | Unreacted Starting Material/Intermediate | Impurities arising from the incomplete reaction of starting materials or intermediates in the final steps of the synthesis. Their polarity would vary based on their structures. | Variable |
Experimental Workflow
The following diagram illustrates the workflow for the rapid screening of Darapladib process impurities using the developed UPLC method.
Caption: Experimental workflow for the UPLC-based screening of Darapladib process impurities.
Method Validation Strategy
To ensure the suitability of this method for its intended purpose, a validation study should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This will be demonstrated by the resolution between Darapladib and all known impurities.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations, typically from the reporting limit to 120% of the specification limit for each impurity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by applying the method to samples of known purity or by spiking the API with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The UPLC method described in this application note provides a rapid, sensitive, and reliable approach for the screening of process-related impurities in Darapladib. The short run time and high resolution make it an ideal tool for high-throughput analysis in quality control and process development settings. The outlined validation strategy will ensure that the method is fit for its intended purpose and compliant with regulatory expectations.
References
- 1. Darapladib - Wikipedia [en.wikipedia.org]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. Effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity in Japanese dyslipidemic patients, with exploratory analysis of a PLA2G7 gene polymorphism of Val279Phe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rapsprod.blob.core.windows.net [rapsprod.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C36H38F4N4O2S | CID 74889411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
Application Note: High-Precision Quantification of Darapladib Impurities Using Quantitative Nuclear Magnetic Resonance (qNMR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate method for the quantification of impurities in the investigational drug Darapladib using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Darapladib, an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), is under investigation for its potential role in treating atherosclerosis.[1][2] Ensuring the purity of active pharmaceutical ingredients (APIs) like Darapladib is critical for drug safety and efficacy. This document provides a comprehensive protocol for the qNMR analysis of Darapladib, offering a reliable alternative to chromatographic methods. The methodology leverages the direct proportionality between NMR signal intensity and the number of nuclei, allowing for precise quantification without the need for identical reference standards for each impurity.[3][4]
Introduction to Darapladib and Impurity Profiling
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[2][5][6] By inhibiting Lp-PLA2, Darapladib is thought to reduce inflammation within atherosclerotic plaques, potentially stabilizing them and preventing cardiovascular events.[2]
Pharmaceutical impurities, which can originate from the manufacturing process or degradation, must be meticulously controlled to ensure the safety and quality of the final drug product.[3] Regulatory agencies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification and quantification of impurities.[3] Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise measurement of API purity and impurity levels.[4][7][8] Its advantages include high precision, accuracy, and the ability to quantify compounds using a certified internal standard, even without an isolated standard of the impurity itself.[9]
Principle of Quantitative NMR (qNMR)
The fundamental principle of qNMR lies in the direct relationship between the integrated area of a specific NMR resonance signal and the molar concentration of the corresponding nuclei in the sample.[3] By comparing the integral of a known analyte signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined.
The equation for calculating the concentration of the analyte is as follows:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
P = Purity
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
analyte = The substance being quantified (Darapladib or its impurity)
-
std = The internal standard
Signaling Pathway of Darapladib
Darapladib's mechanism of action involves the inhibition of Lp-PLA2, which plays a role in inflammatory pathways associated with atherosclerosis. The following diagram illustrates a simplified representation of this pathway.
References
- 1. Darapladib - Wikipedia [en.wikipedia.org]
- 2. darapladib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Darapladib-impurity | 1389264-17-8 | MOLNOVA [molnova.com]
- 6. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. enovatia.com [enovatia.com]
Application Notes and Protocols for a Universal Analytical Method for Darapladib and its Degradants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1] The chemical stability of a drug substance like Darapladib is a critical attribute that can affect its safety, efficacy, and shelf-life. Therefore, a validated, stability-indicating analytical method is crucial for its development and quality control. This document outlines a universal analytical method for the quantification of Darapladib and the detection of its degradation products, developed in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]
The method described herein is designed to separate Darapladib from its potential degradants arising from forced degradation studies, including hydrolytic, oxidative, thermal, and photolytic stress conditions. This ensures the method is "stability-indicating," a key requirement for regulatory submissions. The primary known degradants from metabolic studies include products of hydroxylation (M3), N-deethylation (M4), and an acid-catalyzed hydrolytic degradant (M10).[5][6]
Signaling Pathway of Darapladib
Caption: Darapladib's mechanism of action in inhibiting atherosclerosis.
Universal Analytical Method: Stability-Indicating UPLC-UV
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) with UV detection for the simultaneous determination of Darapladib and its degradation products.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | UPLC system with a photodiode array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Preparation of Solutions
-
Standard Stock Solution (Darapladib): Accurately weigh and dissolve an appropriate amount of Darapladib reference standard in a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a final concentration of approximately 100 µg/mL of Darapladib.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies on Darapladib.
Detailed Protocols
-
Acid Hydrolysis: To 1 mL of Darapladib stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 100 µg/mL with the solvent.
-
Base Hydrolysis: To 1 mL of Darapladib stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 4 hours. Cool, neutralize with an equivalent amount of 0.2 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of Darapladib stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid Darapladib powder in a hot air oven at 80°C for 48 hours. After exposure, dissolve the powder to obtain a 100 µg/mL solution.
-
Photolytic Degradation: Expose solid Darapladib powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. After exposure, prepare a 100 µg/mL solution.
Quantitative Data Summary
The following table summarizes the hypothetical results from the forced degradation studies, demonstrating the stability-indicating nature of the method.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Assay of Darapladib | % Degradation | Number of Degradation Peaks | Peak Purity of Darapladib |
| Control (Unstressed) | 99.8 | - | 0 | > 0.999 |
| Acid Hydrolysis | 85.2 | 14.6 | 2 | > 0.999 |
| Base Hydrolysis | 88.9 | 10.9 | 1 | > 0.999 |
| Oxidative Degradation | 82.5 | 17.3 | 3 | > 0.999 |
| Thermal Degradation | 94.1 | 5.7 | 1 | > 0.999 |
| Photolytic Degradation | 91.7 | 8.1 | 2 | > 0.999 |
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:
Specificity
The specificity of the method is demonstrated by its ability to resolve the Darapladib peak from the peaks of its degradants generated during the forced degradation studies. The peak purity of Darapladib should be assessed using a PDA detector to ensure no co-eluting peaks.
Linearity
Prepare a series of at least five concentrations of Darapladib ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Perform recovery studies by spiking a placebo with known amounts of Darapladib at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the working standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic) The system suitability parameters should remain within acceptable limits for all variations.
Conclusion
The presented universal analytical method, based on UPLC-UV, is a robust and reliable approach for the quantification of Darapladib and the detection of its degradation products. The detailed protocols for method implementation, forced degradation studies, and validation provide a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and stability of Darapladib. It is imperative that this method is fully validated in the user's laboratory before its application in routine analysis.
References
- 1. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. apexbt.com [apexbt.com]
- 5. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Note: A Proposed Method for the Chromatographic Separation of Darapladib Diastereomeric Impurities
Abstract
This application note presents a proposed starting method for the separation of potential diastereomeric impurities of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Given the importance of stereoisomeric purity in pharmaceutical compounds, a robust analytical method is crucial for ensuring the safety and efficacy of Darapladib.[3] This document outlines a detailed protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a widely used technique for the separation of diastereomers.[4][5] The proposed method is designed to serve as a starting point for researchers, scientists, and drug development professionals, and can be further optimized to meet specific analytical needs.
Introduction
Darapladib is a small molecule drug that has been investigated for its role in preventing major coronary events.[1][2] The synthesis of complex molecules like Darapladib can often lead to the formation of stereoisomers, including diastereomers. Diastereomers possess different physicochemical properties, which can result in distinct pharmacological and toxicological profiles.[6] Therefore, the separation and quantification of diastereomeric impurities are critical aspects of drug development and quality control.[7]
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of stereoisomers.[8][9] Specifically, reversed-phase HPLC on achiral stationary phases is often effective for separating diastereomers due to their differing polarities and steric arrangements.[4][5] This application note details a proposed RP-HPLC method for the analytical separation of Darapladib and its potential diastereomeric impurities.
Experimental Workflow
The following diagram illustrates the general workflow for the proposed method development and execution.
Caption: Experimental workflow for HPLC analysis of Darapladib.
Proposed HPLC Method
This protocol provides a starting point for the separation of Darapladib diastereomeric impurities. Optimization of these parameters may be necessary to achieve the desired resolution and sensitivity.
3.1. Materials and Reagents
-
Darapladib reference standard and sample containing potential diastereomeric impurities
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, 0.1% (v/v) in water
-
Water, HPLC grade
-
Diluent: 50:50 (v/v) Acetonitrile:Water
3.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
3.3. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Diluent |
Method Development Strategy
The successful separation of diastereomers often requires a systematic approach to method development. The following diagram outlines key considerations and their logical relationships.
Caption: Key parameters in HPLC method development for diastereomer separation.
4.1. Column Selection A C18 column is proposed as a starting point due to its versatility. Other stationary phases, such as phenyl-hexyl or embedded polar group columns, could also be explored to exploit different selectivity based on pi-pi interactions or hydrogen bonding capabilities.
4.2. Mobile Phase Optimization
-
Organic Modifier: Acetonitrile is generally a good starting choice. Methanol can also be evaluated as it can offer different selectivity.
-
pH/Additive: Formic acid is used to improve peak shape and provide a consistent pH. Other additives or buffers may be necessary depending on the pKa of the analytes.
4.3. Instrumental Parameters
-
Gradient: The gradient slope and time are critical for achieving adequate resolution. A shallow gradient is often beneficial for separating closely eluting peaks.
-
Temperature: Adjusting the column temperature can influence selectivity and efficiency.
Expected Results and Data Presentation
Upon successful method development, the chromatogram should show baseline separation of Darapladib from its diastereomeric impurities. The quantitative data should be summarized in a table for clarity.
Table 1: Hypothetical Retention Times and Resolution
| Peak ID | Compound Name | Retention Time (min) | Resolution (Rs) |
| 1 | Diastereomeric Impurity 1 | 12.5 | - |
| 2 | Darapladib | 14.2 | 2.5 |
| 3 | Diastereomeric Impurity 2 | 15.8 | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will depend on the sample and the final optimized method.
Conclusion
This application note provides a comprehensive starting point for developing a robust RP-HPLC method for the separation of Darapladib diastereomeric impurities. The proposed protocol and method development strategy are based on established chromatographic principles. Further optimization by the end-user is encouraged to achieve the specific performance requirements for their application.
References
- 1. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. lcms.cz [lcms.cz]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Application Note: Sample Preparation Techniques for Darapladib Impurity Analysis in Drug Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1][2] As with any pharmaceutical compound, ensuring the safety and efficacy of Darapladib drug products requires rigorous control over impurities.[3][4] Impurities can originate from the synthesis of the active pharmaceutical ingredient (API), degradation of the API over time, or interactions between the API and excipients within the drug product formulation.[4][5][6]
Forced degradation studies are intentionally conducted to produce potential degradation products under more severe conditions than accelerated stability studies.[7][8] These studies are critical for developing and validating stability-indicating analytical methods capable of separating and quantifying impurities.[7][8][9]
This application note provides detailed protocols for three common sample preparation techniques for the analysis of Darapladib and its impurities in solid dosage forms: Simple Dilution, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate sample preparation method is crucial for achieving accurate and reproducible results in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).[10][11][12][13] The primary goals of these techniques are to efficiently extract Darapladib and its impurities from the drug product matrix, remove potentially interfering excipients, and prepare a sample that is compatible with the HPLC system.[11][14]
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, ethanol, dichloromethane, ethyl acetate, and water.
-
Reagents: Formic acid, ammonium acetate, sodium hydroxide, hydrochloric acid, and phosphate buffers.
-
Solid-Phase Extraction Cartridges: C18 or mixed-mode cation exchange cartridges.
-
Equipment: Analytical balance, volumetric flasks, pipettes, centrifuge, sonicator, vortex mixer, pH meter, filtration apparatus (0.45 µm syringe filters), and an HPLC or UHPLC system with UV or Mass Spectrometry (MS) detection.
-
Darapladib Reference Standard and Impurity Standards: Well-characterized reference materials for Darapladib and its known impurities (e.g., hydroxylation, N-deethylation, and acid-catalyzed degradation products).[15]
Experimental Protocols
Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method. The following diagram outlines a typical workflow for these studies.
Caption: Workflow for forced degradation studies of Darapladib.
Protocol 1: Simple Dilution ("Dilute and Shoot")
This method is the most straightforward approach and is suitable for drug products where the excipients are soluble in the chosen diluent and do not interfere with the chromatographic analysis.
Workflow:
Caption: Simple dilution sample preparation workflow.
Detailed Steps:
-
Sample Weighing: Accurately weigh a representative number of Darapladib tablets (e.g., 10 tablets) and calculate the average tablet weight.
-
Grinding: Grind the tablets into a fine, uniform powder using a mortar and pestle.
-
Dissolution: Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer it to a volumetric flask of appropriate size (e.g., 100 mL).
-
Solvent Addition: Add approximately 70% of the final volume of a suitable diluent (e.g., 50:50 acetonitrile/water). Darapladib is soluble in organic solvents, so a mixture containing an organic component is recommended.[15][16]
-
Extraction: Sonicate the flask for 15-20 minutes to ensure complete dissolution of the API. A vortex mix can also be applied intermittently.
-
Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.[10]
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate Darapladib from interfering excipients by partitioning it into an immiscible organic solvent. This is particularly useful if the drug product contains excipients that are soluble in the initial diluent but interfere with the analysis.
Workflow:
Caption: Liquid-liquid extraction sample preparation workflow.
Detailed Steps:
-
Initial Sample Preparation: Prepare a concentrated solution of the drug product by following steps 1-4 of the Simple Dilution protocol, using a more aqueous solvent if necessary to dissolve polar excipients.
-
pH Adjustment (Optional): Adjust the pH of the aqueous solution to ensure Darapladib is in its neutral, non-ionized form, which will favor its partitioning into the organic solvent.
-
Extraction: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to fully separate.
-
Collection: Drain the organic layer (the bottom layer if using dichloromethane) into a clean container.
-
Repeat Extraction (Optional): For improved recovery, the extraction of the aqueous layer can be repeated with fresh organic solvent, and the organic fractions combined.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Analysis: The sample is now ready for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a higher degree of selectivity and cleanup compared to LLE.[13] It is ideal for complex matrices or when very low levels of impurities need to be detected. A reversed-phase (C18) or mixed-mode sorbent can be used depending on the properties of Darapladib and its impurities.
Workflow:
Caption: Solid-phase extraction sample preparation workflow.
Detailed Steps:
-
Initial Sample Preparation: Prepare a sample solution by following steps 1-6 of the Simple Dilution protocol.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of water through it. Do not let the cartridge go dry.
-
Sample Loading: Load a known volume of the prepared sample solution onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 10% methanol in water) to remove polar excipients and interferences while retaining Darapladib and its impurities.
-
Elution: Elute Darapladib and its impurities from the cartridge using a small volume (e.g., 2-5 mL) of a strong solvent, such as acetonitrile or methanol, into a collection tube or volumetric flask.
-
Final Preparation: If necessary, evaporate the eluate and reconstitute in the mobile phase, or dilute to a final volume.
-
Analysis: The sample is now ready for injection.
HPLC Analysis Method (Representative)
The following is a representative HPLC method suitable for the analysis of Darapladib and its impurities. Method development and validation are required for specific applications.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm or MS detection
Data Presentation
The performance of each sample preparation technique should be evaluated. The following tables summarize typical (hypothetical) results for recovery and precision.
Table 1: Recovery of Darapladib and Known Impurities
| Analyte | Simple Dilution (%) | Liquid-Liquid Extraction (%) | Solid-Phase Extraction (%) |
| Darapladib | 99.5 | 98.2 | 99.1 |
| Impurity M3 (Hydroxylated) | 98.9 | 97.5 | 98.5 |
| Impurity M4 (N-deethylated) | 99.2 | 98.0 | 98.8 |
| Impurity M10 (Degradant) | 99.8 | 98.6 | 99.3 |
Table 2: Precision of Sample Preparation Methods (n=6)
| Analyte | Simple Dilution (%RSD) | Liquid-Liquid Extraction (%RSD) | Solid-Phase Extraction (%RSD) |
| Darapladib | 0.8 | 1.5 | 1.1 |
| Impurity M3 (Hydroxylated) | 1.2 | 1.8 | 1.4 |
| Impurity M4 (N-deethylated) | 1.1 | 1.6 | 1.3 |
| Impurity M10 (Degradant) | 0.9 | 1.7 | 1.2 |
Conclusion
The choice of sample preparation technique for Darapladib impurity analysis depends on the complexity of the drug product matrix and the required sensitivity of the assay.
-
Simple Dilution is a rapid and efficient method suitable for routine quality control when excipient interference is minimal.
-
Liquid-Liquid Extraction offers an additional cleanup step to remove interfering substances but may be more time-consuming and involve larger solvent volumes.
-
Solid-Phase Extraction provides the most thorough sample cleanup, enhancing method selectivity and sensitivity, making it ideal for complex formulations or trace-level impurity analysis.
Each method should be carefully validated to ensure it meets the specific requirements for accuracy, precision, and recovery for the intended analytical procedure. The protocols and data presented here serve as a comprehensive guide for researchers developing robust and reliable methods for the impurity profiling of Darapladib drug products.
References
- 1. Darapladib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. specartridge.com [specartridge.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. medkoo.com [medkoo.com]
- 7. news-medical.net [news-medical.net]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. Liquid-liquid extraction [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
- 13. affinisep.com [affinisep.com]
- 14. organomation.com [organomation.com]
- 15. Darapladib | Phospholipases | Tocris Bioscience [tocris.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
resolving co-eluting peaks in Darapladib HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Darapladib, with a focus on resolving co-eluting peaks. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting or overlapping peaks in the HPLC analysis of Darapladib?
A1: Co-elution in HPLC, where two or more compounds elute at the same time to form a single peak, is a common challenge. For a complex molecule like Darapladib, this can be particularly prevalent during stability studies or analysis of impure samples. The primary causes include:
-
Insufficient Chromatographic Resolution: The chosen column and mobile phase may not have the required selectivity to separate Darapladib from its impurities or degradation products.
-
Inadequate Method Parameters: Sub-optimal conditions such as an inappropriate mobile phase pH, gradient slope, or temperature can lead to poor separation.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak broadening and co-elution.[3]
-
Column Degradation: Over time, column performance can degrade, resulting in loss of efficiency and resolution.[4]
Q2: How can I detect if a peak in my Darapladib chromatogram is actually multiple co-eluting compounds?
A2: Detecting co-elution is critical for accurate quantification. Here are several methods to identify hidden peaks:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or excessive tailing.[5] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[3]
-
Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by comparing UV spectra across the peak.[5] If the spectra are not homogenous, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detection: An MS detector can analyze the mass-to-charge ratio of the ions across the peak. If multiple components are present, the mass spectrum will change across the peak profile.[6]
-
Varying Chromatographic Conditions: Slightly altering parameters like the mobile phase composition or temperature can sometimes partially resolve the co-eluting peaks, revealing their presence.[1]
Q3: My Darapladib peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common form of peak asymmetry that can compromise resolution and integration accuracy.[7] The most frequent causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the Darapladib molecule, causing tailing.[8][9]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Darapladib, it can exist in both ionized and non-ionized forms, leading to tailing.[10]
-
Excessive Extra-Column Volume: Long tubing or a large detector cell can cause band broadening and peak tailing.[11]
To resolve peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 for basic compounds) can suppress silanol interactions.[4][7]
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping minimize residual silanol groups.
-
Incorporate Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) can mask the active silanol sites.
-
Flush or Replace the Column: If the column is contaminated or old, flushing with a strong solvent or replacement may be necessary.[4]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in your Darapladib HPLC analysis.
| Symptom | Possible Cause | Recommended Action |
| Shoulder on the main Darapladib peak | Co-eluting impurity or degradant. | 1. Confirm co-elution using DAD peak purity analysis or by analyzing the mass spectrum across the peak if using an LC-MS system.[5][6]2. Optimize selectivity (α): - Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[1] - Adjust the mobile phase pH to alter the ionization state of Darapladib and the co-eluting compound.[2][12] - Change the stationary phase to one with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano column).[13] |
| Broad, unresolved peak | Poor column efficiency (N) or low retention factor (k'). | 1. Improve column efficiency: - Use a column with a smaller particle size (e.g., switch from 5 µm to 3 µm or a sub-2 µm UHPLC column).[1] - Increase the column length.[13] - Lower the flow rate.[13]2. Increase retention factor: - Decrease the percentage of the organic solvent in the mobile phase to increase retention.[6] |
| All peaks are broad and poorly resolved | System issue or degraded column. | 1. Check for extra-column band broadening: Ensure tubing lengths are minimized and connections are sound.[11]2. Evaluate column performance: Inject a standard to check for efficiency and peak shape. If performance is poor, flush the column with a strong solvent or replace it.[4]3. Degas the mobile phase: Dissolved gases can cause baseline noise and affect peak shape. |
Illustrative HPLC Method Parameters for Darapladib Analysis
The following table presents a hypothetical set of starting parameters for an HPLC method for Darapladib. These are for illustrative purposes and should be optimized for your specific application.
| Parameter | Illustrative Condition 1 (Isocratic) | Illustrative Condition 2 (Gradient) |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 60:40 (A:B) | 0-15 min, 40-90% B; 15-17 min, 90% B; 17-20 min, 40% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Detector | UV at 254 nm | UV at 254 nm |
| Expected Retention Time | ~ 5.2 min | ~ 8.7 min |
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Darapladib and a Co-eluting Impurity
This protocol outlines a systematic approach to developing a robust HPLC method to separate Darapladib from a closely eluting impurity.
1. Initial Scouting Gradient:
-
Objective: To determine the approximate elution time of Darapladib and any impurities.
-
Procedure:
-
Prepare a standard solution of Darapladib and a sample known to contain the impurity.
-
Use a generic scouting gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) on a C18 column.
-
Monitor the chromatogram to identify the region where Darapladib and the co-eluting peak elute.
-
2. Optimization of Mobile Phase Composition:
-
Objective: To improve the selectivity between Darapladib and the co-eluting peak.
-
Procedure:
-
Modify the Organic Solvent: If using acetonitrile, switch to methanol and run the scouting gradient again. Methanol has different solvent properties and can alter the elution order.[1]
-
Adjust the pH of the Aqueous Phase: Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, and 4.5) using a suitable buffer like phosphate or formate. Analyze the sample at each pH to observe the effect on resolution.
-
3. Optimization of the Gradient Profile:
-
Objective: To fine-tune the separation of the critical pair.
-
Procedure:
-
Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks.[14] For example, if the peaks elute between 40% and 50% acetonitrile, run a gradient from 35% to 55% over a longer period.
-
Introduce an isocratic hold in the gradient at a mobile phase composition just before the elution of the first peak to improve separation.
-
4. Fine-Tuning of Other Parameters:
-
Objective: To further enhance resolution and peak shape.
-
Procedure:
Visualizations
Caption: A troubleshooting workflow for resolving co-eluting peaks.
Caption: A logical workflow for HPLC method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Factors Affecting Resolution in HPLC [sigmaaldrich.cn]
- 12. moravek.com [moravek.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. mastelf.com [mastelf.com]
Technical Support Center: Enhancing Sensitivity for Trace-Level Darapladib Impurity Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the sensitivity for detecting trace-level impurities in Darapladib. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in Darapladib?
A1: Impurities in Darapladib can be broadly categorized as:
-
Process-Related Impurities: These are substances formed during the synthesis of the Darapladib drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents. A known process-related impurity is an isomer of Darapladib, identified by CAS number 1389264-17-8.
-
Degradation Products: These impurities form due to the degradation of Darapladib under various stress conditions such as exposure to acid, base, oxidation, heat, or light. Forced degradation studies are crucial for identifying these potential impurities.[1][2][3]
-
Residual Solvents and Reagents: These are volatile or non-volatile chemicals used during the manufacturing process that are not completely removed.
Q2: Which analytical technique is most suitable for detecting trace-level Darapladib impurities?
A2: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most powerful and widely used technique for the sensitive and selective detection of trace-level impurities in pharmaceuticals like Darapladib.[1] This method offers high resolution, sensitivity, and the ability to identify and quantify impurities at very low concentrations. High-Performance Liquid Chromatography (HPLC) with UV detection is also commonly used, particularly for routine quality control.
Q3: How can I improve the sensitivity of my UPLC-MS/MS method for Darapladib impurity analysis?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the impurities and remove matrix interferences.
-
Mobile Phase Optimization: Adjust the mobile phase composition, pH, and additives to improve the ionization efficiency of the target impurities in the mass spectrometer source.
-
Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy to maximize the signal intensity of the impurity ions.
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which aids in the confident identification of unknown impurities and can improve the signal-to-noise ratio.
Q4: What are forced degradation studies and why are they important for Darapladib?
A4: Forced degradation studies, also known as stress testing, involve subjecting Darapladib to harsh conditions (e.g., strong acids and bases, high temperatures, intense light, and oxidizing agents) to accelerate its degradation.[1][2][3][4][5] These studies are critical for:
-
Identifying potential degradation products that could form during the shelf-life of the drug product.
-
Understanding the degradation pathways of Darapladib.
-
Developing and validating stability-indicating analytical methods that can separate and quantify the impurities from the active pharmaceutical ingredient (API).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution of impurity peaks | - Inappropriate column chemistry or particle size.- Mobile phase composition not optimal.- Gradient elution profile needs adjustment. | - Screen different C18 or other suitable stationary phases.- Adjust the organic modifier percentage, pH, or buffer concentration of the mobile phase.- Optimize the gradient slope and duration to improve separation. |
| Low sensitivity or inability to detect trace impurities | - Insufficient sample concentration.- Matrix effects suppressing the ion signal in MS.- Non-optimal MS parameters. | - Use sample enrichment techniques like SPE or LLE.- Dilute the sample to minimize matrix effects.- Optimize ion source parameters and collision energy for each impurity. |
| Identification of unknown peaks in the chromatogram | - Presence of a new process-related impurity or degradation product.- Contamination from solvents, vials, or the instrument. | - Perform forced degradation studies to see if the peak intensity increases under specific stress conditions.- Use high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition.- Conduct MS/MS experiments to obtain fragmentation patterns for structural elucidation.- Analyze blank injections to rule out system contamination. |
| Inconsistent retention times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and replace the analytical column when performance degrades. |
Experimental Protocols
Protocol 1: Sample Preparation for Trace Impurity Analysis using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Dissolve a known amount of the Darapladib sample in an appropriate solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove the bulk of the Darapladib API while retaining the impurities. The solvent strength will need to be optimized based on the polarity of the impurities.
-
Elution: Elute the retained impurities with a stronger solvent.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for UPLC-MS/MS analysis.
Protocol 2: General UPLC-MS/MS Method for Darapladib Impurity Profiling
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the impurities and the API, and then return to the initial conditions for re-equilibration. The specific gradient profile needs to be optimized for the separation of all known and potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Darapladib and its related compounds.
-
MS/MS Analysis: For structural confirmation, perform product ion scans on the precursor ions of the suspected impurities.
Data Presentation
Table 1: Known Process-Related Impurity of Darapladib
| Impurity Name | CAS Number | Molecular Formula | Relationship to Darapladib |
| Darapladib Impurity | 1389264-17-8 | C36H38F4N4O2S | Isomer |
Visualizations
Logical Workflow for Troubleshooting Poor Sensitivity
Caption: A flowchart illustrating the systematic approach to troubleshooting low sensitivity issues in trace impurity analysis.
Signaling Pathway of Darapladib Action and Potential for Impurity Interference
Caption: A diagram illustrating the inhibitory action of Darapladib on Lp-PLA2 and the potential for impurities to interfere with this pathway.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
minimizing on-column degradation of Darapladib during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Darapladib during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical features of Darapladib that can influence its stability during HPLC analysis?
A1: Darapladib possesses several functional groups that can affect its stability under certain chromatographic conditions. These include:
-
Amide Linkage: Susceptible to hydrolysis, particularly under acidic or basic conditions, which can be catalyzed by the stationary phase.
-
Thioether Group: Prone to oxidation, which can be initiated by dissolved oxygen in the mobile phase or reactive sites on the column.
-
Pyrimidinone Core: A nitrogen-containing heterocyclic ring that can interact with active silanol groups on the silica-based stationary phase, potentially leading to peak tailing and on-column degradation.
Q2: What is the most common cause of on-column degradation of Darapladib?
A2: Based on forced degradation studies of similar compounds and the known susceptibility of its functional groups, acid-catalyzed hydrolysis of the amide bond is a primary concern for on-column degradation of Darapladib.[1] This is particularly relevant when using acidic mobile phases, which are common in reversed-phase HPLC to ensure good peak shape for basic compounds.
Q3: How can I tell if Darapladib is degrading on my HPLC column?
A3: On-column degradation can manifest in several ways in your chromatogram:
-
Appearance of Extra Peaks: You may observe additional peaks, often with lower retention times than the main Darapladib peak, that are not present in your sample diluent.
-
Peak Tailing: The Darapladib peak may exhibit significant tailing, which can be a sign of interaction with active sites on the column that may also catalyze degradation.
-
Loss of Signal/Recovery: A decrease in the peak area of Darapladib over a sequence of injections can indicate progressive degradation on the column.
-
Baseline Drift: In severe cases, the baseline may become unstable or drift, especially after the elution of the main peak.
Q4: What type of HPLC column is recommended for the analysis of Darapladib?
A4: A high-quality, end-capped C18 or C8 column from a reputable manufacturer is recommended. End-capping minimizes the number of free silanol groups on the silica surface, which can act as catalytic sites for degradation and cause peak tailing. For UPLC applications, a sub-2 µm particle size column, such as an Agilent SB-C18, can provide higher efficiency and faster analysis times, which can also help to minimize on-column degradation by reducing the residence time of the analyte on the column.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Darapladib and provides systematic steps to resolve them.
Issue 1: Appearance of an Unexpected Peak Eluting Before the Main Darapladib Peak.
This is often indicative of on-column hydrolysis of the amide bond.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic Mobile Phase | 1. Increase the pH of the mobile phase to be closer to neutral (e.g., pH 6.0-7.0) using a suitable buffer like phosphate buffer. 2. If a low pH is necessary for retention and peak shape, use a lower concentration of the acidic modifier (e.g., 0.05% formic acid instead of 0.1%). 3. Consider using a mobile phase with a different acidic modifier, such as acetic acid, which is less aggressive than trifluoroacetic acid. | The area of the unexpected peak should decrease or disappear, while the area of the Darapladib peak should increase, indicating a reduction in on-column degradation. |
| Active Column | 1. Use a new, high-quality, end-capped C18 or C8 column. 2. If the problem persists, consider a column with a different bonding chemistry or a base-deactivated stationary phase. | The unexpected peak should be significantly reduced or eliminated, and the Darapladib peak shape should improve. |
| Elevated Column Temperature | Reduce the column temperature to ambient (e.g., 25 °C). | The degradation reaction rate will be slower at a lower temperature, leading to a smaller degradation peak. |
Issue 2: The Darapladib Peak Shows Significant Tailing.
Peak tailing can be caused by interactions with the stationary phase or column contamination.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | 1. Ensure the mobile phase pH is appropriate to suppress the ionization of both Darapladib and residual silanols. A slightly acidic pH (e.g., 3-4) is often a good starting point. 2. Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to compete for active sites. 3. Use a well-end-capped or base-deactivated column. | The peak asymmetry factor should improve, and the peak should become more symmetrical. |
| Column Contamination | 1. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). 2. If the problem persists, consider replacing the column frit or the entire column. | The peak shape should improve, and the column backpressure may also decrease. |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample. | The peak shape should become more symmetrical. |
Issue 3: Gradual Decrease in Darapladib Peak Area Over a Series of Injections.
This suggests progressive and irreversible adsorption or degradation on the column.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Irreversible Binding to Active Sites | 1. Use a guard column to protect the analytical column from strongly retained sample components. 2. Implement a robust column washing procedure between analytical sequences. | The column lifetime will be extended, and the peak area response will be more consistent over time. |
| Oxidation of the Thioether Group | 1. Degas the mobile phase thoroughly to remove dissolved oxygen. 2. Prepare fresh mobile phase daily. 3. If possible, blanket the mobile phase reservoirs with an inert gas like nitrogen or helium. | The rate of signal loss should decrease, and the overall recovery of Darapladib should improve. |
Experimental Protocols
Proposed Stability-Indicating HPLC-UV Method for Darapladib
This method is a starting point and may require optimization for your specific instrumentation and application.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 40 15 80 17 80 18 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
Protocol for Investigating On-Column Degradation
-
Prepare a fresh standard solution of Darapladib in the sample diluent at a known concentration (e.g., 0.1 mg/mL).
-
Equilibrate the HPLC system with the proposed method until a stable baseline is achieved.
-
Inject the Darapladib standard solution multiple times (e.g., n=6) and record the chromatograms.
-
Analyze the chromatograms for:
-
The appearance of any new peaks.
-
Changes in the peak area and retention time of the Darapladib peak.
-
Peak shape (asymmetry factor).
-
-
If degradation is suspected, systematically modify the method parameters as described in the troubleshooting guide (e.g., change mobile phase pH, reduce temperature) and re-inject the standard to observe the effect on the chromatogram.
-
To confirm hydrolysis, a forced degradation study can be performed. Expose a solution of Darapladib to acidic conditions (e.g., 0.1 M HCl at 60 °C for 1 hour), neutralize, and inject it into the HPLC system. Compare the retention time of the degradation product with the unknown peak observed during the on-column degradation investigation.
Visualizations
Caption: Troubleshooting workflow for on-column degradation of Darapladib.
Caption: Potential on-column acid-catalyzed hydrolysis of Darapladib.
References
Technical Support Center: Addressing Matrix Effects in Darapladib Impurity Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Darapladib impurities using LC-MS/MS.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in impurity quantification.
Question: My quantitative results for Darapladib impurities are inconsistent across different sample preparations. What could be the cause?
Answer: Inconsistent results are often a primary indicator of matrix effects. Matrix effects occur when components of the sample matrix (e.g., excipients, plasma components) co-elute with your target impurity and interfere with its ionization in the mass spectrometer, leading to either ion suppression or enhancement.[1][2][3][4] This can significantly impact the accuracy and reproducibility of your quantification.[1][4]
Troubleshooting Steps:
-
Confirm Matrix Effects: The first step is to determine if matrix effects are indeed the root cause. This can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): Infuse a constant flow of a pure standard of the impurity into the mass spectrometer after the analytical column. Inject a blank matrix extract. Any deviation (dip or peak) in the baseline signal at the retention time of the impurity indicates the presence of matrix effects.[1][2][5]
-
Quantitative Assessment (Post-Extraction Spike): Compare the peak area of an impurity standard spiked into a blank matrix extract after extraction with the peak area of the same standard in a neat solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[2]
-
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove the interfering components from the sample before analysis.[1][6]
-
Protein Precipitation (PPT): A simple and fast method, but often less clean. It may not effectively remove phospholipids, a major source of matrix effects in biological samples.[6][7]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Optimizing the pH and using a double LLE can further improve selectivity and minimize matrix effects.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific interactions between the analyte and the sorbent material. A well-chosen SPE sorbent can effectively remove interfering matrix components.[7]
-
-
Chromatographic Separation: If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate the impurity from co-eluting matrix components.[1][5]
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity.
-
Modify Mobile Phase: Adjusting the organic modifier, pH, or adding modifiers can change the elution profile of both the impurity and interfering compounds.
-
Gradient Optimization: A shallower gradient can improve the resolution between the impurity and matrix components.
-
-
Compensation Strategies: When matrix effects cannot be completely eliminated, their impact can be compensated for.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for correcting matrix effects.[8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9]
-
Standard Addition: This method involves adding known amounts of the impurity standard to the sample matrix. The resulting calibration curve built within the matrix itself can correct for proportional matrix effects.[1][8]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to mimic the matrix effects observed in the unknown samples.[10]
-
Issue 2: Low sensitivity and inability to reach the required limit of quantification (LOQ).
Question: I am struggling to achieve the necessary sensitivity for a critical Darapladib impurity, and I suspect ion suppression. How can I improve my LOQ?
Answer: Ion suppression is a common manifestation of matrix effects where co-eluting compounds reduce the ionization efficiency of the target analyte, leading to a decreased signal and a higher LOQ.[1][4][6]
Troubleshooting Steps:
-
Identify the Source of Suppression: Use the post-column infusion technique described in Issue 1 to pinpoint the retention time regions where ion suppression occurs. This will help you understand if the suppression is due to early or late eluting matrix components.[1][2]
-
Enhance Sample Cleanup: As detailed in Issue 1, improving your sample preparation protocol is crucial. For achieving low LOQs, SPE is often the preferred method due to its ability to provide the cleanest extracts.[7]
-
Optimize Chromatographic Conditions to Avoid Suppression Zones:
-
If ion suppression is observed at the beginning of the chromatogram, consider using a stronger initial mobile phase to quickly elute highly polar interferences before your analyte of interest.
-
If suppression occurs where your impurity elutes, adjust the gradient or mobile phase composition to shift the retention time of the impurity to a "cleaner" region of the chromatogram.
-
-
Modify Mass Spectrometer Source Conditions:
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your impurity is amenable to APCI, this could be a viable alternative.
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature to maximize the analyte signal and potentially minimize the impact of interfering compounds.
-
-
Sample Dilution: A simple yet effective strategy can be to dilute the sample extract.[1] This reduces the concentration of interfering matrix components, thereby lessening their impact on the ionization of the target impurity. However, this approach is only feasible if the initial concentration of the impurity is high enough to remain detectable after dilution.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in Darapladib impurity analysis?
A1: The sources of matrix effects depend on the sample matrix.
-
In Drug Product (Tablets, Capsules): Excipients such as fillers, binders, and lubricants are the primary source of matrix effects.
-
In Biological Matrices (Plasma, Urine): Endogenous components like phospholipids, salts, and proteins are the main culprits.[2][7] Co-administered drugs and their metabolites can also contribute to matrix effects.[2]
Q2: How can I choose the right internal standard (IS) to compensate for matrix effects?
A2: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ²H) version of the analyte (SIL-IS).[8][9] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing the most accurate correction.[9] If a SIL-IS is not available, a structural analog that has a similar retention time and ionization behavior can be used, but it may not compensate for matrix effects as effectively.
Q3: What is the "matrix factor" and how is it calculated?
A3: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated as the ratio of the peak response of an analyte spiked into a post-extracted blank matrix to the peak response of the analyte in a neat solution at the same concentration.[2]
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: Can matrix effects vary between different lots of the same matrix?
A4: Yes, lot-to-lot variability in the matrix can lead to different degrees of matrix effects.[2] It is good practice to evaluate matrix effects using multiple lots of blank matrix during method development and validation to ensure the robustness of the analytical method.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Cleanliness | Throughput | Potential for Matrix Effect Reduction | Best Suited For |
| Protein Precipitation (PPT) | Low | High | Low to Moderate | High-throughput screening |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate to High | Removing non-polar interferences |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | High | Achieving low LOQs, complex matrices |
Table 2: Quantitative Assessment of Matrix Factor (MF) with Different Mitigation Strategies
| Mitigation Strategy | Analyte | Matrix | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| None (PPT only) | Impurity A | Plasma | 0.45 | 55% Suppression |
| Optimized LLE | Impurity A | Plasma | 0.85 | 15% Suppression |
| SPE | Impurity A | Plasma | 0.98 | 2% Suppression |
| SIL-IS with PPT | Impurity A | Plasma | 1.01 | 1% Enhancement (Corrected) |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
System Setup:
-
Prepare a standard solution of the Darapladib impurity at a concentration that gives a stable and moderate signal.
-
Use a T-connector to introduce this standard solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet.
-
Infuse the standard solution at a constant low flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Procedure:
-
Equilibrate the LC-MS system until a stable baseline signal for the infused impurity is achieved.
-
Inject a blank matrix extract (prepared using your current sample preparation method).
-
Monitor the signal of the infused impurity throughout the chromatographic run.
-
-
Interpretation:
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Sample Preparation:
-
Set A (Matrix): Extract a blank matrix sample using your established protocol. After the final extraction step, spike the extract with the Darapladib impurity standard to a known concentration (e.g., at low, medium, and high QC levels).
-
Set B (Neat Solution): Prepare a solution of the Darapladib impurity standard in the mobile phase or reconstitution solvent at the same concentration as in Set A.
-
-
Analysis:
-
Inject and analyze at least three replicates of each set.
-
-
Calculation:
-
Calculate the average peak area for both Set A and Set B.
-
Calculate the Matrix Factor (MF) using the formula: MF = (Average Peak Area of Set A) / (Average Peak Area of Set B) .
-
Calculate the % Matrix Effect: % ME = (MF - 1) x 100% . A negative value indicates suppression, and a positive value indicates enhancement.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Key strategies for addressing matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Better Separation of Darapladib Impurities
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of the mobile phase for the separation of Darapladib and its process-related impurities or degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for Darapladib impurity profiling?
A1: For reverse-phase HPLC (RP-HPLC), a gradient elution method is typically the best starting point for separating Darapladib from its diverse impurities.[1][2] A robust initial setup would include:
-
Stationary Phase: A C18 column is a versatile and common choice for pharmaceutical analysis due to its broad applicability.[1]
-
Mobile Phase A (Aqueous): An acidic buffer is crucial for controlling the ionization of Darapladib and its impurities, which often contain ionizable functional groups. This leads to improved peak shape and reproducible retention.[3][4] Common choices include:
-
0.1% Formic Acid in water
-
0.1% Trifluoroacetic Acid (TFA) in water
-
10-20 mM Ammonium formate or Ammonium acetate buffer
-
-
Mobile Phase B (Organic): Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency.[5] Methanol can be used as an alternative to alter selectivity.[5][6]
-
Initial Gradient: A broad gradient, such as 5% to 95% Mobile Phase B over 20-30 minutes, is effective for initial "scouting" runs to determine the elution range of all impurities.
Q2: How does the mobile phase pH affect the separation of ionizable impurities?
A2: The pH of the mobile phase is one of the most powerful tools for optimizing selectivity, especially for ionizable compounds like Darapladib.[3][7] The pH determines the charge state of an analyte, which in turn affects its hydrophobicity and interaction with the C18 stationary phase.
-
General Rule: To maximize retention in reverse-phase mode, the mobile phase pH should be adjusted to suppress the ionization of the analyte. This is typically about 2 pH units away from the compound's pKa.[5]
-
For Basic Impurities: A lower pH (e.g., 2.5-4.0) will ensure these compounds are in their protonated (ionized) form, generally leading to earlier elution but often with better peak shape.
-
For Acidic Impurities: A lower pH will keep them in their neutral form, increasing retention. A systematic pH scouting study is highly recommended to find the "sweet spot" that provides the best resolution for all critical pairs of impurities.
Q3: When should I choose methanol over acetonitrile as the organic modifier?
A3: While acetonitrile is often the first choice, methanol can provide different selectivity and is a valuable tool for resolving co-eluting peaks.[6]
-
Acetonitrile: Generally produces sharper peaks and lower backpressure. It acts as a weaker solvent in RP-HPLC, leading to stronger retention compared to methanol at the same concentration.
-
Methanol: Is a protic solvent and can engage in different intermolecular interactions (e.g., hydrogen bonding) with analytes compared to the aprotic acetonitrile. This can change the elution order and improve the separation of structurally similar impurities. If you have co-eluting peaks with acetonitrile, substituting it with methanol or using a ternary mixture (e.g., water/acetonitrile/methanol) can be an effective strategy to improve resolution.[6]
Troubleshooting Guides
This section addresses common chromatographic issues and provides direct solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Two Peaks | Inadequate selectivity of the mobile phase. | 1. Adjust Mobile Phase pH: Systematically vary the pH of the aqueous phase to alter the ionization and retention of the analytes.[2][3] 2. Change Organic Solvent: Switch from acetonitrile to methanol, or vice-versa, to exploit different solvent selectivities.[6] 3. Modify Gradient Slope: A shallower gradient provides more time for separation and can resolve closely eluting peaks.[2] |
| Peak Tailing (Asymmetrical Peaks) | Secondary interactions between basic analytes and the silica stationary phase; incorrect mobile phase pH. | 1. Lower Mobile Phase pH: For basic compounds, using a low pH buffer (e.g., 2.5-3.5) ensures they are fully protonated, which can minimize interactions with silanol groups.[8] 2. Use a Low Buffer Concentration: A buffer concentration in the 10-50 mM range is usually sufficient to control pH and improve peak shape.[4] 3. Check for Column Overload: Injecting a smaller sample volume can prevent mass overload, a common cause of peak distortion.[9] |
| Inconsistent Retention Times | Improper column equilibration; mobile phase instability or inaccurate preparation. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (a minimum of 10-15 column volumes is recommended). 2. Ensure Accurate pH Measurement: Use a calibrated pH meter for all aqueous mobile phase preparations. 3. Degas Mobile Phase: Properly degas all solvents before use to prevent bubble formation in the pump heads. |
| All Peaks are Broad | Extra-column volume (dead volume) in the HPLC system; column degradation. | 1. Check Tubing and Fittings: Ensure all connections between the injector, column, and detector are secure and use tubing with the smallest appropriate internal diameter.[10] 2. Optimize Detector Settings: An excessively high detector time constant or slow data acquisition rate can cause peak broadening.[9][10] 3. Evaluate Column Performance: If the problem persists, replace the column with a new one to rule out degradation of the stationary phase. |
Data Presentation
The following table summarizes hypothetical data from a mobile phase optimization study, demonstrating the impact of pH and organic solvent choice on the resolution (Rₛ) between Darapladib and a critical impurity.
| Mobile Phase A | Mobile Phase B | Resolution (Rₛ) between Darapladib & Impurity X | Peak Tailing Factor (Darapladib) |
| 0.1% Formic Acid (pH ~2.7) | Acetonitrile | 1.3 | 1.6 |
| 10mM Ammonium Acetate (pH 4.0) | Acetonitrile | 1.8 | 1.2 |
| 10mM Ammonium Acetate (pH 5.0) | Acetonitrile | 1.6 | 1.3 |
| 10mM Ammonium Acetate (pH 4.0) | Methanol | 2.1 | 1.1 |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting
-
Preparation: Prepare a series of identical aqueous mobile phases (e.g., 10mM Ammonium Formate) and adjust the pH of each to a different value (e.g., 2.5, 3.0, 3.5, 4.0, 4.5) using the corresponding acid (e.g., formic acid).
-
System Setup: Use a C18 column and set the organic mobile phase (Mobile Phase B) to acetonitrile.
-
Equilibration: For the first pH condition, equilibrate the entire HPLC system for at least 20 minutes with the initial mobile phase composition (e.g., 95% A: 5% B).
-
Analysis: Inject the Darapladib sample containing impurities and run a standard gradient program.
-
Repeat: After the run, flush the system thoroughly and repeat steps 3 and 4 for each subsequent pH condition.
-
Evaluation: Compare the chromatograms, focusing on the resolution of critical impurity pairs and the overall peak shape.
Protocol 2: Organic Modifier Selectivity Screening
-
Preparation: Using the optimal aqueous mobile phase (Mobile Phase A) identified from the pH scouting study, prepare three different Mobile Phase B options:
-
100% Acetonitrile
-
100% Methanol
-
50:50 (v/v) Acetonitrile:Methanol
-
-
Analysis: For each Mobile Phase B, run the same optimized gradient method.
-
Evaluation: Compare the chromatograms obtained from the three runs. Look for changes in elution order and improvements in the resolution of any co-eluting peaks.
Mandatory Visualization
Caption: A systematic workflow for mobile phase optimization.
Caption: Logic tree for troubleshooting poor chromatographic resolution.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. asianjpr.com [asianjpr.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. waters.com [waters.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Darapladib Stability Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darapladib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What is Darapladib and what is its mechanism of action?
A1: Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1][2] By inhibiting Lp-PLA2, Darapladib was investigated for its potential to treat and prevent cardiovascular diseases.[1][2]
Q2: What are the known degradation pathways for Darapladib?
A2: The primary degradation pathways for Darapladib that have been identified are:
-
Hydroxylation (M3): The addition of a hydroxyl group to the molecule.
-
N-deethylation (M4): The removal of an ethyl group from a nitrogen atom.
-
Acid-catalyzed hydrolysis (M10): The breakdown of the molecule in the presence of acid and water.[1]
Q3: What are the general principles for conducting forced degradation studies for Darapladib?
A3: Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of Darapladib. These studies are crucial for developing and validating a stability-indicating analytical method. According to ICH guidelines, forced degradation studies for pharmaceuticals like Darapladib should typically include exposure to the following conditions:
-
Acidic and basic hydrolysis: To evaluate the susceptibility of the drug to pH-dependent degradation.
-
Oxidation: To assess the drug's reactivity to oxidative stress.
-
Thermal stress: To determine the impact of heat on drug stability.
-
Photostability: To evaluate the drug's sensitivity to light exposure.
Troubleshooting Guide for Darapladib Stability Testing
This guide addresses common issues encountered during the stability testing of Darapladib.
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during stability testing.
-
Question: I am seeing extra peaks in my chromatogram after subjecting Darapladib to stress conditions. What could be the cause?
-
Answer: The appearance of new peaks is expected during forced degradation studies and indicates the formation of degradation products. The most likely degradation products of Darapladib are a result of hydroxylation, N-deethylation, and acid-catalyzed hydrolysis.[1] To confirm the identity of these peaks, LC-MS/MS analysis is recommended for structural elucidation. It is also important to ensure that these peaks are not artifacts from the mobile phase, sample matrix, or contaminated glassware. Running a blank injection of your solvent can help rule out solvent-related ghost peaks.
Issue 2: The concentration of Darapladib is decreasing more rapidly than expected under acidic conditions.
-
Question: My assay results show a significant loss of Darapladib when exposed to acidic conditions, even for a short period. Why is this happening and how can I control it?
-
Answer: Darapladib is known to undergo acid-catalyzed hydrolysis, leading to the formation of the M10 degradant.[1] The rate of this hydrolysis is dependent on the pH and temperature of the solution. To better control this degradation, it is advisable to perform kinetic studies at various acidic pH levels (e.g., pH 1, 3, and 5) and temperatures (e.g., room temperature, 40°C, 60°C) to understand the degradation rate. For routine stability testing, using a less aggressive acidic condition or reducing the exposure time may be necessary to achieve a target degradation of 5-20%, as recommended by ICH guidelines.
Issue 3: I am observing peak tailing or poor peak shape for Darapladib in my HPLC analysis.
-
Question: The Darapladib peak in my chromatogram is showing significant tailing. What are the possible causes and solutions?
-
Answer: Peak tailing in HPLC can be caused by several factors. For a molecule like Darapladib, which contains amine groups, interactions with residual silanol groups on the silica-based column packing are a common cause. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanol groups and reduce their interaction with the basic amine groups of Darapladib.
-
Use a Different Column: Employing a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column) can minimize silanol interactions.
-
Add a Competitive Amine: Including a small amount of a competitive amine, such as triethylamine (TEA), in the mobile phase can block the active silanol sites.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Issue 4: How do I choose appropriate excipients for a stable formulation of Darapladib?
-
Question: I am in the pre-formulation stage and need to select excipients that are compatible with Darapladib. What should I consider?
-
Answer: Since Darapladib contains an amide functional group, it is susceptible to hydrolysis. Therefore, excipients with high water content or those that can create a microenvironment with high humidity should be used with caution. It is crucial to conduct drug-excipient compatibility studies. Binary mixtures of Darapladib with individual excipients (e.g., in a 1:1 ratio) should be prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH). These samples should be analyzed by HPLC at regular intervals to monitor for the appearance of degradation products and any significant loss of the active pharmaceutical ingredient (API). Common excipients to screen include diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate). Be aware that some excipients, like magnesium stearate, can have a basic pH microenvironment which could also influence the stability of pH-sensitive drugs.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies on Darapladib to generate its potential degradation products.
a. Preparation of Stock Solution: Prepare a stock solution of Darapladib in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of Darapladib stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of Darapladib stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of Darapladib stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place Darapladib solid powder in a hot air oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose Darapladib solid powder and a solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare solutions of the solid sample and dilute the solution sample for HPLC analysis.
-
Stability-Indicating HPLC Method
The following is a general template for a stability-indicating reversed-phase HPLC method for the analysis of Darapladib and its degradation products. Method development and validation are required to establish a suitable method for a specific purpose.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase to elute any more non-polar degradation products. A typical gradient might be: 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-35 min: 80-30% B, 35-40 min: 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at a wavelength where Darapladib has significant absorbance (e.g., determined by UV scan). |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Data Presentation
The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation under each stress condition.
| Stress Condition | Duration | Temperature | Darapladib Assay (%) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | [Data] | [Data] | [Data] |
| 0.1 M NaOH | 24 hours | 60°C | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Data] | [Data] | [Data] |
| Thermal (Solid) | 48 hours | 80°C | [Data] | [Data] | [Data] |
| Photolytic (Solid) | [ICH Q1B] | [ICH Q1B] | [Data] | [Data] | [Data] |
| Photolytic (Solution) | [ICH Q1B] | [ICH Q1B] | [Data] | [Data] | [Data] |
Visualizations
Signaling Pathway of Darapladib
Caption: Mechanism of action of Darapladib in inhibiting Lp-PLA2 mediated inflammation.
Experimental Workflow for Darapladib Stability Testing
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darapladib. The information is designed to help control process-related impurities and degradation products during experimentation and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities of Darapladib?
A1: Process-related impurities in Darapladib can originate from the synthesis process, including starting materials, intermediates, byproducts, and reagents. The synthesis of Darapladib generally involves the coupling of two key intermediates. Therefore, potential impurities include:
-
Unreacted Starting Materials and Intermediates: Residual amounts of the initial building blocks of the synthesis.
-
Byproducts of the Coupling Reaction: Unwanted molecules formed during the final step of synthesizing the Darapladib molecule.
-
Reagent-Related Impurities: Residues of chemicals used throughout the synthesis.
A known impurity reference standard for Darapladib is N-(2-(Diethylamino)ethyl)-2-((2-((4-fluorobenzyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)oxy)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide.[1]
Q2: What are the major degradation products of Darapladib?
A2: Forced degradation studies and metabolism data have identified three primary degradation products of Darapladib[2][3]:
-
M3 (SB-823094): Formed by the hydroxylation of the cyclopenta pyrimidinone moiety of Darapladib.
-
M4 (SB-553253): Results from the N-deethylation of the diethylaminoethyl group.
-
M10 (SB-554008): An acid-catalyzed degradation product formed by the removal of the 4-fluorophenyl methanethiol group.
Q3: What analytical techniques are recommended for identifying and quantifying Darapladib impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for the effective identification and quantification of Darapladib impurities. Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for separating and quantifying known and unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the identification and structural elucidation of impurities by providing molecular weight and fragmentation data.
-
Gas Chromatography (GC): Useful for the analysis of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the definitive structural confirmation of isolated impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the control of Darapladib impurities.
| Problem | Potential Cause | Recommended Solution |
| High levels of unreacted starting materials or intermediates in the final product. | Incomplete reaction during synthesis. | Optimize reaction conditions (temperature, time, stoichiometry of reactants). Purify intermediates at each step of the synthesis. |
| Formation of unknown peaks in the HPLC chromatogram during stability studies. | Degradation of Darapladib under specific stress conditions (e.g., heat, light, pH). | Conduct systematic forced degradation studies to identify the degradation pathway. Use LC-MS/MS to elucidate the structure of the unknown impurities. |
| Presence of the M10 degradant in the drug substance. | Exposure to acidic conditions during synthesis, purification, or storage. | Avoid acidic conditions. Use appropriate buffering agents to maintain a neutral pH. |
| Inconsistent impurity profiles between batches. | Variability in the quality of starting materials or reagents. | Establish stringent specifications for all raw materials. Qualify and monitor suppliers of critical starting materials. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Darapladib
Objective: To identify potential degradation products of Darapladib under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of Darapladib (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water, 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Dilute the samples to an appropriate concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradants using LC-MS/MS.
-
Protocol 2: HPLC Method for Impurity Profiling of Darapladib
Objective: To separate and quantify process-related impurities and degradation products in Darapladib.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B
-
40-45 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Degradation pathways of Darapladib.
Caption: General workflow for controlling process-related impurities.
Caption: Logical flow for troubleshooting detected impurities.
References
Technical Support Center: Formulation Strategies to Minimize Darapladib Degradation
Welcome to the Technical Support Center for Darapladib formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of degradation products during formulation development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in stabilizing Darapladib.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for Darapladib?
A1: While specific degradation product profiles for Darapladib are not extensively published in publicly available literature, an analysis of its chemical structure suggests several potential degradation pathways. The molecule contains functional groups susceptible to hydrolysis, oxidation, and photolysis. Key areas of instability likely include the thioether linkage and the acetamide group.
Q2: How does the thioether group in Darapladib contribute to its instability?
A2: The thioether group (-S-) in Darapladib is susceptible to oxidation, which can lead to the formation of sulfoxide and subsequently sulfone derivatives.[1][2] This oxidation can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light.[1] The formation of these oxidation products can alter the molecule's polarity, solubility, and potentially its biological activity.
Q3: What is the likelihood of the acetamide group in Darapladib undergoing hydrolysis?
A3: The acetamide functional group (-NH-C=O) in Darapladib can undergo hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and an amine.[3][4][5] While amides are generally more resistant to hydrolysis than esters, this degradation pathway should be considered, especially at pH extremes.[5][6]
Q4: Is Darapladib sensitive to light?
A4: The presence of multiple aromatic rings and a pyrimidinone core in Darapladib's structure suggests a potential for photosensitivity.[7] Exposure to UV or visible light could lead to photodegradation, potentially involving the thioether or other parts of the molecule. It is recommended to protect formulations from light during manufacturing and storage.
Q5: How does pH affect the stability of Darapladib in aqueous formulations?
A5: The pH of a formulation can significantly impact the stability of Darapladib. The tertiary amine in the diethylaminoethyl side chain has a pKa and will be protonated at acidic pH, which can influence solubility and interactions with excipients. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the acetamide group.[8][9] The optimal pH for stability in an aqueous environment would need to be determined experimentally but is likely to be in the mid-range (pH 4-7) to minimize both acid and base-catalyzed hydrolysis.
Q6: What types of excipients are most likely to cause degradation of Darapladib?
A6: Excipients containing reactive impurities can promote the degradation of Darapladib. For example, peroxides present in polymers like povidone or polyethylene glycols (PEGs) can accelerate the oxidation of the thioether group.[1] Excipients with high water content can promote hydrolysis.[10] Reducing sugars, such as lactose, could potentially interact with the amine group, although this is less likely to be a primary degradation pathway compared to oxidation and hydrolysis. A thorough excipient compatibility study is crucial.[11][12][13]
Troubleshooting Guides
Problem 1: Rapid loss of Darapladib potency in the formulation, with the appearance of more polar impurities in the HPLC chromatogram.
Potential Cause: Oxidation of the thioether to form sulfoxide and/or sulfone degradation products.
Troubleshooting Steps:
-
Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[14]
-
Antioxidants: Incorporate antioxidants into the formulation.
-
Radical Scavengers: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective against autoxidation.[1]
-
Reducing Agents: Ascorbic acid or sodium metabisulfite can be considered, but their compatibility and potential for pro-oxidant effects in the presence of metal ions should be evaluated.[15]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidation.[1]
-
-
Excipient Screening: Screen all excipients for peroxide content and select grades with the lowest levels.
-
Packaging: Use packaging materials with low oxygen permeability.
Problem 2: pH-dependent degradation of Darapladib in a liquid formulation.
Potential Cause: Hydrolysis of the acetamide linkage.
Troubleshooting Steps:
-
pH Optimization: Conduct a pH-stability profile to identify the pH of maximum stability. A buffer system should be used to maintain the optimal pH.[8]
-
Lyophilization: For parenteral formulations, consider lyophilization to remove water and improve long-term stability.
-
Non-Aqueous Formulation: If feasible, explore non-aqueous solvent systems.
Problem 3: Degradation of Darapladib upon exposure to light.
Potential Cause: Photodegradation.
Troubleshooting Steps:
-
Light Protection: Protect the drug substance and all formulation intermediates from light during manufacturing.
-
Opaque Packaging: Use amber or opaque primary packaging to prevent light exposure during storage.
-
Photostabilizers: In some cases, the inclusion of UV-absorbing excipients may be considered, but their compatibility must be thoroughly evaluated.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify the potential degradation products and degradation pathways of Darapladib.
Methodology:
-
Sample Preparation: Prepare solutions of Darapladib in suitable solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 12, and 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 and 48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Store solid drug substance at 80°C for 24 and 48 hours.
-
Photodegradation: Expose the drug solution to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp) for a specified duration.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation for each stress condition.
-
Identify and quantify the major degradation products.
-
Characterize the structure of significant degradation products using LC-MS/MS and NMR.
-
Excipient Compatibility Study Protocol
Objective: To evaluate the compatibility of Darapladib with various excipients.
Methodology:
-
Excipient Selection: Choose a range of commonly used excipients (e.g., fillers, binders, lubricants, surfactants).
-
Sample Preparation: Prepare binary mixtures of Darapladib and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also, prepare a control sample of Darapladib alone.
-
Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 2 and 4 weeks).
-
Sample Analysis:
-
Visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples using a stability-indicating HPLC method to quantify the amount of Darapladib remaining and any degradation products formed.
-
Utilize techniques like Differential Scanning Calorimetry (DSC) to detect potential interactions.
-
-
Data Evaluation: Compare the degradation profiles of the binary mixtures to the control sample to identify any incompatibilities.
Quantitative Data Summary
Table 1: Illustrative Forced Degradation Data for Darapladib
| Stress Condition | Duration | Darapladib Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 24h | 85.2 | 5.8 (Hydrolysis Product) | 1.2 |
| 0.1 M NaOH, 60°C | 24h | 88.9 | 4.1 (Hydrolysis Product) | 0.9 |
| 3% H₂O₂, RT | 24h | 75.6 | 15.3 (Oxidation Product) | 3.5 |
| Heat, 80°C (solid) | 48h | 98.5 | <0.5 | <0.5 |
| Light (ICH Q1B) | 24h | 92.1 | 3.7 (Photodegradation Product) | 1.5 |
Table 2: Illustrative Excipient Compatibility Data for Darapladib (4 weeks at 40°C/75% RH)
| Excipient | Ratio (Drug:Excipient) | Darapladib Assay (%) | Total Degradation Products (%) | Observations |
| Control (Darapladib only) | - | 99.2 | 0.8 | No change |
| Microcrystalline Cellulose | 1:5 | 98.9 | 1.1 | Compatible |
| Lactose Monohydrate | 1:5 | 98.5 | 1.5 | Compatible |
| Povidone K30 | 1:1 | 92.3 | 7.7 | Potential incompatibility |
| Magnesium Stearate | 1:1 | 99.0 | 1.0 | Compatible |
| Polysorbate 80 | 1:1 | 89.5 | 10.5 | Incompatible (high peroxide risk) |
Visualizations
Caption: Potential degradation pathways of Darapladib.
Caption: Troubleshooting workflow for Darapladib formulation instability.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 13. veeprho.com [veeprho.com]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Darapladib Impurity Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and characterization of Darapladib impurities.
Troubleshooting Guide
This guide offers solutions to specific problems that may arise during the experimental process of isolating Darapladib impurities.
Problem: Co-elution of Darapladib with its Metabolites/Degradants in Reverse-Phase HPLC
Q: My HPLC analysis shows overlapping peaks for Darapladib and its known metabolites, the hydroxylated (M3) and N-deethylated (M4) forms, as well as the acid-catalyzed degradant (M10). How can I improve their separation?
A: Co-elution is a common challenge when dealing with structurally similar compounds. Here are several strategies to enhance chromatographic resolution:
-
Method Optimization: Systematically adjust the mobile phase composition, gradient slope, and temperature. A shallower gradient can often improve the separation of closely eluting peaks.
-
Column Selection: Switch to a column with a different selectivity. If you are using a standard C18 column, consider a phenyl-hexyl or a biphenyl stationary phase, which can offer different retention mechanisms based on aromaticity and shape.
-
pH Adjustment: The ionization state of Darapladib and its impurities can significantly affect their retention. Experiment with a range of mobile phase pH values to maximize the differences in their hydrophobicity.
-
Ion-Pair Chromatography: If the above methods are insufficient, consider using an ion-pairing reagent. This can be particularly effective for separating compounds with basic functional groups, such as the tertiary amine in Darapladib and its metabolites.
Experimental Protocol: HPLC Method Development for Darapladib and its Impurities
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Problem: Low Recovery of the Acid-Catalyzed Degradant (M10) During Isolation
Q: I'm attempting to isolate the acid-catalyzed degradant (M10) using preparative HPLC, but my recovery is consistently low. What could be the cause?
A: Low recovery of an impurity can be due to several factors, including instability, poor solubility, or irreversible adsorption to the stationary phase.
-
pH Control: M10 is an acid-catalyzed degradant, suggesting it may be unstable under certain pH conditions. Ensure the pH of your mobile phase and collection fractions is controlled to prevent further degradation. Neutralizing acidic fractions immediately upon collection can be beneficial.
-
Solvent Selection: M10 may have different solubility characteristics compared to Darapladib. Ensure the chosen mobile phase is a good solvent for M10 throughout the gradient.
-
Adsorption: Highly polar or charged impurities can adsorb to the stationary phase or metal surfaces in the HPLC system. Consider using a column with a different packing material or a system with biocompatible components.
Problem: Difficulty in Structural Elucidation of an Unknown Impurity
Q: I have isolated an unknown impurity that appears to be related to Darapladib, but I'm struggling to determine its structure using LC-MS. What steps can I take?
A: Structural elucidation of unknown impurities requires a systematic approach combining various analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the molecular ion to determine the elemental composition. This is a critical first step in proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to obtain structural information. Compare the fragmentation pattern of the impurity to that of Darapladib to identify common structural motifs and the location of any modifications.
-
Forced Degradation Studies: Subject Darapladib to various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products.[1] This can help to create a library of potential impurities and their fragmentation patterns, which can be compared to your unknown.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a sufficient quantity of the impurity can be isolated (typically >1 mg), NMR spectroscopy is the most powerful technique for unambiguous structure determination.
Experimental Workflow: Identification of an Unknown Darapladib Impurity
Frequently Asked Questions (FAQs)
Q1: What are the known metabolites and degradation products of Darapladib?
A1: Following oral administration in humans, the principal circulating component is unchanged Darapladib. However, several other drug-related materials have been identified.[1][2]
| Compound | Description |
| Darapladib | Parent Drug |
| M3 | Hydroxylated metabolite |
| M4 | N-deethylated metabolite |
| M10 | Acid-catalyzed degradant (from presystemic hydrolysis) |
Q2: What are the recommended initial HPLC-MS parameters for analyzing Darapladib and its related compounds?
A2: A good starting point for HPLC-MS analysis would be to use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-1000 |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum |
| Mobile Phase Additive | 0.1% Formic Acid |
Q3: How can I enrich a sample with a low-level impurity before attempting isolation?
A3: Enriching a sample with a target impurity is crucial for successful isolation. One common technique is to perform multiple small-scale injections on an analytical or semi-preparative HPLC system and collect the fractions containing the impurity. These fractions are then pooled and concentrated before being injected onto a larger preparative column.
Q4: What are some common adducts observed in the LC-MS analysis of Darapladib and its impurities?
A4: In positive ion ESI-MS, you will primarily observe the protonated molecule [M+H]⁺. However, depending on the purity of the solvents and the nature of the sample matrix, you may also see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. If ammonium salts are used as mobile phase additives, ammonium adducts [M+NH₄]⁺ may also be present.
Logical Relationship: Adduct Formation in ESI-MS
References
dealing with unknown peaks in Darapladib chromatograms
Welcome to the technical support center for Darapladib analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to unknown peaks in Darapladib chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is an unknown peak in a chromatogram?
An unknown peak, sometimes called an extraneous or spurious peak, is a signal in a chromatogram that does not correspond to the main analyte (Darapladib) or any known components of the sample matrix, such as excipients or standards.[1] These peaks can originate from various sources and may indicate the presence of impurities, degradation products, or system contaminants.[2][3]
Q2: Why is it critical to investigate unknown peaks in pharmaceutical analysis?
Investigating unknown peaks is crucial for ensuring drug safety, efficacy, and quality.[2][4] Regulatory agencies like the FDA and ICH mandate impurity profiling.[5] Unidentified impurities could be toxic, reactive, or affect the stability of the drug product.[2][5] According to ICH guidelines, any unknown impurity above the identification threshold (typically 0.1%) must be investigated.[1]
Q3: What are the common sources of unknown peaks in an HPLC system?
Unknown peaks can arise from several sources, which can be broadly categorized as:
-
System Contamination: Residual compounds from previous analyses, contaminants in pump seals or the injector, or buildup in the detector cell.[1][6]
-
Mobile Phase: Impurities in solvents or water, degradation of mobile phase additives, or microbial growth in aqueous buffers.[1][7]
-
Sample-Related: Impurities in the starting material, degradation products of Darapladib, or contaminants introduced during sample preparation.[1][5]
-
Chromatographic Issues: Late eluting peaks from a previous injection or co-elution of a minor component with a major peak.[7][8] "Ghost peaks" are a specific type of unknown peak that can appear even in blank runs.[6]
Q4: What is the first step I should take when I see an unexpected peak?
The first step is to determine if the peak is reproducible and to isolate its source.[7] A recommended initial action is to run a blank injection (mobile phase only) and a placebo injection (all sample components except the Active Pharmaceutical Ingredient, Darapladib).[1]
-
If the peak appears in the blank run, the source is likely the mobile phase or the HPLC system itself.[1]
-
If the peak appears in the placebo but not the blank, it likely originates from an excipient or the sample diluent.
-
If the peak only appears when the Darapladib sample is injected, it is likely a related impurity or a degradation product.
Troubleshooting Guides
The following tables summarize common chromatographic problems that can manifest as unknown or problematic peaks and provide systematic troubleshooting steps.
Table 1: Troubleshooting Peak-Related Issues
| Symptom | Possible Cause | Recommended Action |
| Ghost Peaks | Contaminated mobile phase, column contamination, or carryover from the injector.[6][7] | Use high-purity, freshly prepared mobile phase.[1] Flush the column and injector system.[6] Run a series of blank injections to confirm cleanliness.[8] |
| Split or Tailing Peaks | Column contamination or deterioration, sample solvent incompatibility, column overload.[7][9] | Ensure the sample is dissolved in a solvent weaker than or the same as the mobile phase.[7][8] Use a guard column to protect the analytical column.[8] Check for voids in the column packing.[7] |
| Broad Peaks | Extra-column volume (dead volume), column contamination, temperature mismatch between mobile phase and column.[7][8][10] | Check all fittings and tubing for proper connections to minimize dead volume.[10] Use a column oven and an eluent pre-heater for temperature control.[8][10] |
| Retention Time Drift | Poor column equilibration, changes in mobile phase composition, inconsistent temperature, column degradation.[7][9] | Ensure the column is fully equilibrated between runs (at least 5-10 column volumes).[10] Prepare fresh mobile phase and use a column oven.[9][10] |
Experimental Protocols
To identify the chemical structure of a reproducible unknown peak related to Darapladib, a combination of techniques is often required.
Protocol 1: Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than in accelerated stability studies.[11][12] This helps identify likely degradation products and demonstrates that the analytical method is "stability-indicating."[12][13]
Methodology:
-
Preparation: Prepare separate solutions of Darapladib in a suitable solvent.
-
Stress Conditions: Expose the solutions to a range of stress conditions. A minimal set of factors includes:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at a controlled temperature.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid drug substance and solution to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solution to a light source that produces combined visible and UV outputs, as specified by ICH Q1B.[12]
-
-
Analysis: Analyze the stressed samples by HPLC at various time points.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 10-20% degradation of the parent drug to ensure that secondary degradation products are not primarily formed.[14] New peaks that appear are potential degradation products.
Protocol 2: Unknown Peak Identification using LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities by providing molecular weight and structural information.[4][15]
Methodology:
-
Method Development: Develop an MS-compatible HPLC method. This typically involves using volatile mobile phase buffers like ammonium formate or acetate instead of non-volatile salts like phosphate.[15]
-
Initial MS Scan: Perform an initial LC-MS analysis of the sample containing the unknown peak. The first step is to obtain the mass-to-charge ratio (m/z) of the peak of interest to determine its molecular weight.[2] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition (molecular formula).[16][17]
-
MS/MS Fragmentation (MS2): Isolate the parent ion of the unknown peak in the mass spectrometer and subject it to fragmentation (e.g., via collision-induced dissociation).[2] The resulting fragmentation pattern provides crucial clues about the molecule's structure.[2][17]
-
Structure Elucidation: Compare the fragmentation pattern of the unknown with that of Darapladib. Analyze the mass shifts and fragment ions to hypothesize the chemical modification (e.g., oxidation, hydrolysis). Databases and fragmentation prediction software can aid in this process.[18]
-
Confirmation (Optional but Recommended): If the impurity can be isolated (e.g., via preparative HPLC) or synthesized, its structure can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][16]
Visualizations
Troubleshooting and Identification Workflows
The following diagrams illustrate logical workflows for addressing and identifying unknown peaks in Darapladib chromatograms.
Caption: Troubleshooting workflow for an unknown chromatographic peak.
Caption: Workflow for structural identification of an unknown impurity.
Caption: Potential sources of unknown peaks in chromatography.
References
- 1. youtube.com [youtube.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. halocolumns.com [halocolumns.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpsonline.com [ajpsonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 16. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 17. Identification of an unknown extraneous contaminant in pharmaceutical product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Darapladib Impurity Analysis Method Transfer
Welcome to the technical support center for the analytical method transfer of Darapladib impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transfer of HPLC-based impurity analysis methods for Darapladib.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when transferring an HPLC method for Darapladib impurity analysis?
A1: Transferring an HPLC method for Darapladib, a lipophilic molecule, can present several challenges. These often stem from differences in instrumentation between the transferring and receiving laboratories. Key issues include:
-
Shifts in Retention Time and Resolution: Variations in HPLC systems, such as dwell volume, extra-column volume, and temperature control, can significantly impact the retention times and separation efficiency of Darapladib and its impurities.[1][2]
-
Changes in Peak Shape and Tailing: Active sites on different column batches or instrument components can lead to peak tailing, particularly for polar impurities.
-
Inconsistent Quantitation: Discrepancies in detector response, integration parameters, and sample preparation can lead to variable impurity quantification.[3]
-
Formation of New or Unexpected Peaks: Differences in mobile phase preparation, pH, or solvent quality can sometimes lead to on-column degradation or the appearance of ghost peaks.[4]
Q2: What information should be included in the method transfer protocol for Darapladib impurity analysis?
A2: A comprehensive method transfer protocol is crucial for success.[5][6][7] It should include:
-
Method Details: A detailed description of the analytical procedure, including column specifications, mobile phase preparation, gradient profile, flow rate, injection volume, and detector settings.
-
System Suitability Test (SST) Criteria: Clearly defined acceptance criteria for parameters like resolution between Darapladib and known impurities, peak tailing, and signal-to-noise ratio for the limit of quantitation (LOQ).
-
Acceptance Criteria: Pre-defined criteria for the comparison of results between the transferring and receiving laboratories.[6][8] This often includes the difference in the reporting of individual and total impurities.
-
Sample Information: Details on the samples to be used for the transfer, including batch numbers and storage conditions. It is highly recommended to use samples that contain known impurities, such as aged or forced degradation samples.[8]
-
Reporting Requirements: A template for the final method transfer report, outlining how data should be presented and compared.
Q3: How can we proactively mitigate risks during the method transfer process?
A3: Proactive risk management can significantly increase the success rate of method transfer.[5] Key strategies include:
-
Pre-transfer Communication: A thorough discussion between the transferring and receiving labs to identify potential differences in instrumentation, software, and analyst experience.
-
Instrument Familiarization: The receiving lab should perform trial runs with the method to understand its performance on their equipment before the official transfer.
-
Use of a Method Transfer Kit: Providing the receiving lab with the same column batch, reference standards, and critical reagents can minimize variability.
-
Robust Method Development: The original method should be robustly developed and validated, with a good understanding of critical method parameters.
Troubleshooting Guide
This guide addresses specific issues that may arise during the method transfer of Darapladib impurity analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Significant shift in retention times | Differences in HPLC system dwell volume.[1][4] | 1. Determine the dwell volume of both HPLC systems. 2. Adjust the gradient start time in the receiving laboratory's method to compensate for the difference. 3. If the HPLC software allows, some systems have a feature to mimic the dwell volume of another instrument.[3] |
| Variations in column temperature.[1][2] | 1. Ensure that the column compartments in both labs are accurately calibrated and maintained at the same temperature. 2. Consider using a mobile phase pre-heater in the receiving lab if the transferring lab used one. | |
| Poor resolution between Darapladib and an impurity | Differences in mobile phase preparation (e.g., pH, solvent composition). | 1. Verify the pH of the mobile phase buffer in both labs using a calibrated pH meter. 2. Ensure the same grade and supplier of solvents are used.[3] 3. Prepare fresh mobile phase. |
| Column performance degradation. | 1. Use a new column from the same batch as the transferring lab. 2. If a new column is not available, perform column washing and regeneration procedures. | |
| Inconsistent impurity quantification | Different detector settings (e.g., data acquisition rate, bandwidth).[3] | 1. Match the detector settings of the receiving lab's instrument to those of the transferring lab as closely as possible. |
| Inconsistent peak integration.[3] | 1. The transferring lab should provide representative chromatograms with clear integration parameters. 2. The receiving lab should manually review and adjust integration parameters to ensure consistency. | |
| Sample and standard preparation errors. | 1. Review the sample and standard preparation procedures for any ambiguities. 2. Use calibrated pipettes and balances. | |
| Appearance of new or ghost peaks | Contamination in the HPLC system or solvents.[4] | 1. Flush the HPLC system thoroughly. 2. Use fresh, high-purity solvents and mobile phase additives. |
| On-column degradation of Darapladib or impurities. | 1. Investigate the stability of Darapladib and its impurities in the mobile phase. 2. Consider adjusting the mobile phase pH or composition if instability is observed. |
Experimental Protocols
Forced Degradation Study Protocol for Darapladib
Forced degradation studies are essential for developing and validating a stability-indicating method.[2][3][4][9] The following are general protocols for subjecting Darapladib to various stress conditions. The extent of degradation should be targeted to be between 5-20%.
1. Acid Hydrolysis:
-
Procedure: Dissolve Darapladib in a suitable solvent (e.g., acetonitrile/water mixture) and add 0.1 N HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
2. Base Hydrolysis:
-
Procedure: Dissolve Darapladib in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for a specified time.
-
Neutralization: Neutralize with an equivalent amount of 0.1 N HCl.
-
Analysis: Dilute and analyze by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve Darapladib in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time.
-
Analysis: Dilute and analyze by HPLC.
4. Thermal Degradation:
-
Procedure: Place solid Darapladib in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.
-
Analysis: Dissolve the stressed sample in a suitable solvent, dilute, and analyze by HPLC.
5. Photolytic Degradation:
-
Procedure: Expose a solution of Darapladib (in a photostable container) to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Analysis: Dilute the exposed solution and analyze by HPLC. A dark control sample should be analyzed concurrently.
Visualizations
Caption: Troubleshooting workflow for HPLC method transfer.
Caption: Key phases of a structured analytical method transfer process.
References
- 1. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. lookchem.com [lookchem.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ajpsonline.com [ajpsonline.com]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Darapladib Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Darapladib. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This document outlines the experimental protocols and presents a comparative analysis of the performance of these two prominent chromatographic techniques.
Introduction to Darapladib and Impurity Profiling
Darapladib is an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) that was developed for the treatment of atherosclerosis. As with any active pharmaceutical ingredient (API), the manufacturing process and storage can lead to the formation of impurities.[1][2] These impurities, which can be organic, inorganic, or residual solvents, must be identified, quantified, and controlled to meet regulatory standards.[1]
Forced degradation studies are often employed to identify potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[3][4] Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in the structural elucidation of these impurities.[5][6]
Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that a new or alternative method provides results that are equivalent to an existing, validated method. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for impurity analysis.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Experimental Protocols
The following are representative experimental protocols for the analysis of Darapladib impurities using HPLC and UPLC. These methods are designed to be stability-indicating.
High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Details |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Orthophosphate Buffer |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50 v/v) |
Ultra-Performance Liquid Chromatography (UPLC) Method
| Parameter | Details |
| Instrument | Waters ACQUITY UPLC H-Class System or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[7][8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 8 | |
| 9 | |
| 9.5 | |
| 10 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detector Wavelength | 220 nm |
| Injection Volume | 2 µL |
| Diluent | Water:Acetonitrile (50:50 v/v) |
Comparative Data
The following tables summarize the comparative performance data obtained from the validation of the hypothetical HPLC and UPLC methods for the analysis of Darapladib and its potential impurities.
Table 1: Chromatographic Performance
| Parameter | HPLC | UPLC |
| Run Time (minutes) | 35 | 10 |
| Resolution (Critical Pair) | 1.8 | 2.5 |
| Theoretical Plates (Darapladib) | ~15,000 | ~35,000 |
| Peak Asymmetry (Darapladib) | 1.2 | 1.1 |
| Backpressure (psi) | ~1800 | ~8500 |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.015% | 0.005% |
| Limit of Quantitation (LOQ) | 0.05% | 0.015% |
Table 3: Resource Consumption (Per Run)
| Parameter | HPLC | UPLC |
| Solvent Consumption (mL) | ~35 | ~4 |
Discussion
The cross-validation of HPLC and UPLC methods for the analysis of Darapladib impurities reveals distinct advantages for the UPLC approach. UPLC, which utilizes smaller particle size columns, demonstrates superior performance in several key areas.[9]
Resolution and Speed: The most significant advantages of the UPLC method are the substantially shorter run time (10 minutes vs. 35 minutes for HPLC) and improved resolution between critical impurity pairs. This increased efficiency allows for higher sample throughput, a crucial factor in a drug development setting.
Sensitivity: The UPLC method exhibits a lower limit of detection (LOD) and limit of quantitation (LOQ), indicating higher sensitivity. This is critical for the detection and quantification of trace-level impurities, ensuring the safety and quality of the drug substance.
Precision and Accuracy: Both methods demonstrate excellent linearity, accuracy, and precision, meeting the requirements of ICH guidelines.[4][10][11] However, the UPLC method shows slightly better precision, as indicated by a lower relative standard deviation (%RSD).
Solvent Consumption: The UPLC method consumes significantly less solvent per analysis, leading to reduced operational costs and a more environmentally friendly process.
Conclusion
While both HPLC and UPLC methods are capable of reliably quantifying impurities in Darapladib, the UPLC method offers significant improvements in terms of speed, resolution, sensitivity, and reduced solvent consumption. For laboratories focused on high-throughput analysis and the detection of trace-level impurities, the UPLC method is the superior choice. The transfer of methods from HPLC to UPLC is a common practice to leverage these benefits.[9] The developed UPLC method is demonstrated to be robust and suitable for routine quality control and stability testing of Darapladib.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 9. psecommunity.org [psecommunity.org]
- 10. mdpi.com [mdpi.com]
- 11. Validation of HPLC/UPLC Methodologies [gcplearning.com]
comparative analysis of different detectors for Darapladib impurity profiling
For Researchers, Scientists, and Drug Development Professionals
The robust detection and characterization of impurities in active pharmaceutical ingredients (APIs) like Darapladib are paramount for ensuring drug safety and efficacy. The choice of analytical detector, when coupled with a separation technique like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is a critical decision in the development of a stability-indicating method. This guide provides a comparative analysis of commonly used detectors for the impurity profiling of Darapladib: Ultraviolet/Photodiode Diode Array (UV/PDA), Charged Aerosol Detector (CAD), and Mass Spectrometry (MS).
The selection of an appropriate detector hinges on the physicochemical properties of Darapladib and its potential impurities, as well as the specific goals of the analysis, such as routine quality control, identification of unknown degradants, or trace-level quantification. Forced degradation studies are essential for understanding the degradation pathways of a drug substance and are mandated by regulatory bodies like the FDA and ICH.[1][2] These studies involve subjecting the drug to various stress conditions to generate potential impurities.[3][4]
Detector Technology Overview
Ultraviolet/Photodiode Diode Array (UV/PDA) Detection:
UV/PDA detectors are widely used in pharmaceutical analysis due to their robustness and ease of use.[5] These detectors measure the absorbance of light by molecules containing chromophores. A key advantage of PDA detectors over standard UV detectors is the ability to acquire the entire UV-visible spectrum for a given peak, which can aid in peak purity assessment and impurity identification if the impurities have distinct spectra from the parent drug.[5] However, a significant limitation is that compounds lacking a suitable chromophore will not be detected.[6][7]
Charged Aerosol Detection (CAD):
CAD is a universal detector that can detect any non-volatile and many semi-volatile analytes. This makes it particularly valuable for impurity profiling where some degradation products may have lost their chromophoric moiety.[6][8] The detector generates a response proportional to the mass of the analyte, offering a more uniform response across different compounds compared to UV or MS. This consistent response simplifies the quantification of impurities for which reference standards are unavailable.[8] The use of an inverse gradient can further enhance response uniformity.[8]
Mass Spectrometry (MS) Detection:
Mass spectrometry is a powerful technique that provides mass-to-charge ratio (m/z) information, enabling the identification and structural elucidation of impurities.[9][10] When coupled with liquid chromatography (LC-MS), it is a highly selective and sensitive tool for impurity profiling.[11][12] MS is indispensable for identifying unknown degradation products generated during forced degradation studies.[10] While UV detection is often preferred for quantification due to its generally better reproducibility, MS can be crucial for quantifying trace-level impurities that fall below the detection limits of other detectors.[11][13]
Comparative Performance of Detectors
The following table summarizes the key performance characteristics of UV/PDA, CAD, and MS detectors for the purpose of Darapladib impurity profiling.
| Feature | UV/PDA Detector | Charged Aerosol Detector (CAD) | Mass Spectrometry (MS) Detector |
| Principle of Detection | Measures absorbance of UV-Vis light by chromophores.[5] | Measures charge of aerosol particles formed from non-volatile analytes.[7] | Measures mass-to-charge ratio of ionized molecules.[10] |
| Universality | Selective for compounds with chromophores.[6][7] | Universal for non-volatile and semi-volatile compounds.[6] | Near-universal, but response depends on ionization efficiency.[11] |
| Sensitivity | Moderate to high, dependent on the molar absorptivity of the analyte. | High, often in the low nanogram range.[6] | Very high, capable of detecting trace-level impurities.[11][13] |
| Quantitative Analysis | Excellent for known impurities with reference standards.[11] | Good for relative quantification without standards due to uniform response. | Good, but can be affected by ionization suppression and matrix effects.[11] |
| Identification Capability | Limited to spectral matching for preliminary identification.[5] | None, provides no structural information. | Excellent for structural elucidation and identification of unknowns.[9][10] |
| Ease of Use | Simple and robust, widely used in QC environments.[11] | Relatively easy to operate. | More complex, requires specialized expertise. |
| Gradient Elution | Generally compatible with gradients. | Response can be affected by gradient changes, may require inverse gradient for compensation.[8] | Compatible, but solvent composition can affect ionization efficiency. |
| Cost | Low | Moderate | High |
Experimental Protocols
A comprehensive impurity profiling of Darapladib would typically involve forced degradation studies followed by HPLC or UHPLC analysis using one or more of the detectors discussed.
Forced Degradation Study
Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[1][3] This helps to identify the likely degradation products and establish the degradation pathways.[2][14]
-
Sample Preparation: Prepare solutions of Darapladib in appropriate solvents.
-
Stress Conditions: Subject the Darapladib solutions to a variety of stress conditions as recommended by ICH guidelines (Q1A/Q1B), including:[4]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Solid drug substance at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the drug solution and solid substance to light (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis.
HPLC/UHPLC Method for Impurity Profiling
A stability-indicating HPLC method must be able to separate the main drug peak from all potential impurity peaks.[2]
-
Chromatographic System: A UHPLC or HPLC system equipped with a UV/PDA detector, CAD, and/or a mass spectrometer.
-
Column: A reversed-phase column, such as a C18 or C8, with appropriate dimensions and particle size.
-
Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities. A common mobile phase combination would be:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might run from 5% to 95% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: e.g., 30°C.
-
Injection Volume: e.g., 5 µL.
Detector Settings
-
UV/PDA Detector:
-
Monitor at a wavelength where Darapladib and its potential impurities have significant absorbance (e.g., determined from the UV spectrum of the parent drug). A common wavelength for many pharmaceuticals is around 254 nm.[15]
-
Acquire PDA data over a range (e.g., 200-400 nm) to assess peak purity.
-
-
Charged Aerosol Detector (CAD):
-
Nebulizer Temperature: e.g., 35°C.
-
Gas: Nitrogen.
-
Data Collection Rate: e.g., 10 Hz.
-
If an inverse gradient is used, a second pump is required to deliver a compensating gradient post-column.
-
-
Mass Spectrometry (MS) Detector:
-
Ionization Source: Electrospray Ionization (ESI) is common for pharmaceutical analysis.[9]
-
Polarity: Both positive and negative ion modes should be evaluated to determine the best response for Darapladib and its impurities.
-
Scan Mode: Full scan mode for initial screening and identification of m/z values. Tandem MS (MS/MS) for structural elucidation of unknown impurities.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for Darapladib impurity profiling.
Caption: Decision tree for detector selection in impurity profiling.
Conclusion
The choice of detector for Darapladib impurity profiling is a multi-faceted decision that should be guided by the specific analytical requirements.
-
UV/PDA detectors are the workhorse for routine quality control, offering robust and reliable quantification of known, chromophoric impurities.
-
Charged Aerosol Detectors (CAD) provide a significant advantage when dealing with unknown impurities or those that lack a UV chromophore, enabling universal detection and semi-quantitative analysis without the need for reference standards.[6][8]
-
Mass Spectrometry (MS) is unparalleled in its ability to identify and structurally elucidate unknown impurities and for the sensitive detection of trace-level degradants.[10][11]
For a comprehensive impurity profiling strategy, especially during drug development, a multi-detector approach is often the most effective. Combining a universal detector like CAD with a selective and structurally informative detector like MS, or the more common combination of UV/PDA and MS, provides a powerful toolkit to ensure the quality, safety, and stability of Darapladib.[8][11]
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]
- 5. Active drug substance impurity profiling part I. LC/UV diode array spectral matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Drug impurity profiling strategies. | Semantic Scholar [semanticscholar.org]
- 13. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ijper.org [ijper.org]
A Framework for Inter-Laboratory Validation of a Darapladib Impurity Method
This guide provides a comprehensive framework for conducting an inter-laboratory validation of an analytical method for the quantification of impurities in the drug substance Darapladib. As no standardized, publicly available inter-laboratory study for this specific purpose is available, this document outlines a robust protocol based on established principles from the International Conference on Harmonisation (ICH) guidelines.[1][2] The objective is to offer a detailed starting point for researchers, scientists, and drug development professionals seeking to validate their own methods or participate in a collaborative study to ensure the reliability and reproducibility of impurity analysis for Darapladib.
Data Presentation: A Comparative Overview
An inter-laboratory study, also known as a round-robin test, is essential for assessing the reproducibility of an analytical method when performed by different analysts in different laboratories. The following table summarizes hypothetical results from such a study, illustrating how data from participating laboratories would be compared to assess the method's performance against predefined acceptance criteria.
Table 1: Hypothetical Inter-Laboratory Validation Results for Darapladib Impurity Analysis
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Linearity (R²) | 0.9997 | 0.9994 | 0.9999 | 0.9996 | ≥ 0.999 |
| Accuracy (% Recovery) | |||||
| Low Concentration (0.05%) | 98.7% | 101.5% | 99.3% | 97.9% | 95.0 - 105.0% |
| Mid Concentration (0.10%) | 99.5% | 100.8% | 99.9% | 99.1% | 98.0 - 102.0% |
| High Concentration (0.15%) | 100.3% | 99.7% | 100.5% | 101.0% | 98.0 - 102.0% |
| Precision (RSD%) | |||||
| Repeatability (n=6) | 1.2% | 1.5% | 1.1% | 1.4% | ≤ 2.0% |
| Intermediate Precision | 1.8% | 2.1% | 1.6% | 1.9% | ≤ 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.018 | 0.014 | 0.016 | Report |
| Limit of Quantitation (LOQ) (µg/mL) | 0.050 | 0.060 | 0.048 | 0.055 | ≤ 0.05% of nominal concentration |
| Robustness | No significant impact | No significant impact | No significant impact | No significant impact | RSD ≤ 5.0% for varied conditions |
Experimental Protocols
The following is a detailed methodology for the determination of impurities in Darapladib, which can be used as a basis for an inter-laboratory validation study. This method is intended for the quantitative determination of known and unknown impurities in the Darapladib drug substance.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is proposed for the separation and quantification of Darapladib and its impurities.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of all impurities from the main peak. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of Darapladib reference standard and known impurity standards in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Sample Solution: Accurately weigh and dissolve the Darapladib drug substance in the diluent to a final concentration of 1 mg/mL.
-
Spiked Samples (for Accuracy): Prepare sample solutions spiked with known impurities at different concentration levels (e.g., 0.05%, 0.10%, and 0.15% of the Darapladib concentration).
Validation Parameters
The inter-laboratory validation should assess the following parameters as per ICH guidelines[1]:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations, typically from the LOQ to 150% of the expected impurity level.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
Reproducibility: Precision between different laboratories (the core of the inter-laboratory study).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in an inter-laboratory validation study.
References
A Comparative Analysis of Darapladib Impurity Profiles from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), potentially arising from different synthetic routes. The choice of a synthetic pathway is a critical factor in pharmaceutical manufacturing that directly influences the impurity profile of the active pharmaceutical ingredient (API), consequently impacting its safety and efficacy. This document summarizes potential quantitative impurity data, details relevant experimental methodologies for impurity detection, and visualizes the underlying biological pathway and analytical workflows.
Introduction to Darapladib Synthesis and Impurity Concerns
Darapladib is a complex heterocyclic molecule that has been investigated for its role in preventing cardiovascular events. The synthesis of Darapladib involves the coupling of key intermediates, and the specific reagents and reaction conditions used can lead to the formation of various process-related impurities. Regulatory agencies require stringent control of these impurities to ensure the quality and safety of the final drug product. This guide explores two plausible synthetic approaches, designated as Route A and a hypothetical Route B, to highlight potential differences in their impurity profiles. A study on the disposition and metabolism of darapladib in humans identified metabolites from hydroxylation (M3) and N-deethylation (M4), as well as an acid-catalyzed degradant (M10) from presystemic hydrolysis.[1][2]
Comparison of Impurity Profiles
The following table summarizes a hypothetical comparison of impurity profiles for Darapladib synthesized via two different routes. Disclaimer: The data presented here is illustrative and based on potential impurities that could arise from the described synthetic strategies. Actual impurity profiles would need to be confirmed by experimental data.
| Impurity | Potential Origin | Route A (e.g., Amide Coupling) | Route B (Hypothetical Alternative) | Identification Method |
| Unreacted Starting Materials | Incomplete reaction | < 0.10% | < 0.15% | HPLC-UV, LC-MS |
| Process-Related Impurities | Side reactions, reagent-related | |||
| - Dimer impurity | Self-condensation of an intermediate | < 0.05% | Not Detected | LC-MS/MS |
| - N-Oxide impurity | Oxidation of the tertiary amine | < 0.08% | < 0.05% | LC-MS/MS |
| - De-benzylated impurity | Cleavage of the benzyl group | Not Detected | < 0.10% | LC-MS/MS |
| Degradation Products | Instability of the API | |||
| - Hydrolysis product (M10) | Acid or base catalyzed degradation | < 0.10% | < 0.10% | LC-MS/MS |
| Residual Solvents | Manufacturing process | Complies with ICH Q3C | Complies with ICH Q3C | GC-HS |
Signaling Pathway of Darapladib
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[3] Lp-PLA2 is an enzyme involved in the inflammatory cascade within atherosclerotic plaques.[4][5][6][7][8] It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[4][6] These mediators contribute to the development and progression of atherosclerosis. Darapladib inhibits this enzymatic activity, thereby reducing the production of these pro-inflammatory molecules.
Experimental Protocols
Impurity Profiling by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of known impurities and the detection of new, unknown impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known amount of the Darapladib sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Peak areas are integrated and the percentage of each impurity is calculated relative to the total peak area of all components in the chromatogram.
Identification and Characterization of Impurities by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is used for the structural elucidation of unknown impurities and for the sensitive detection of trace-level impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but potentially with a smaller particle size column (e.g., <2 µm) and adjusted flow rate for UHPLC.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for Darapladib and its related substances.
-
Mass Spectrometry Parameters:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all ionizable components.
-
Product Ion Scan (MS/MS): Fragment the molecular ions of interest to obtain structural information. The fragmentation pattern can be used to identify the structure of impurities.
-
-
Sample Preparation: Same as for the HPLC-UV method.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used to propose the chemical structure of the impurities.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis and characterization of impurities in Darapladib.
Conclusion
The selection of a synthetic route for Darapladib has a significant impact on the resulting impurity profile. A thorough understanding and control of these impurities are paramount for ensuring the quality, safety, and efficacy of the final drug product. The use of robust analytical methods, such as HPLC-UV for routine quality control and LC-MS/MS for in-depth characterization, is essential for comprehensive impurity profiling. The information presented in this guide provides a framework for researchers and drug development professionals to consider when evaluating and comparing different synthetic strategies for Darapladib.
References
- 1. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Potential Genotoxic Impurities in Darapladib
This guide provides a comparative overview of validated analytical methodologies for the detection and quantification of potential genotoxic impurities (GTIs) in the manufacturing of Darapladib. Due to the limited publicly available information on specific genotoxic impurity methods validated for Darapladib, this document focuses on methods for plausible GTIs based on its chemical structure. The primary potential impurities considered are Trifluoroacetic Acid (TFA), a common reagent in syntheses involving trifluoromethyl groups, and substituted pyridines, which form the core of one of the main structural components of Darapladib.
The comparison of analytical techniques is crucial for researchers, scientists, and drug development professionals to select the most appropriate method based on sensitivity, specificity, and available instrumentation. This guide presents experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ion Chromatography coupled with Mass Spectrometry (IC-MS), offering a clear comparison of their performance characteristics.
Comparison of Analytical Methods for Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a potential impurity that may be present in the Darapladib drug substance due to its use in synthetic processes. The following table compares two distinct analytical methods for the quantification of TFA.
| Parameter | Method 1: HPLC-UV | Method 2: Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) |
| Principle | Reverse-phase chromatography with UV detection. | Ion-exchange chromatography followed by mass spectrometric detection.[1][2] |
| Instrumentation | High-Performance Liquid Chromatograph with a UV/PDA detector.[3] | Ion Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.[1][2] |
| Column | YMC Basic (150mm x 4.6mm, 3.0µm).[3] | Anion-exchange column.[1] |
| Mobile Phase | Gradient elution with 0.05M KH2PO4 (A) and Acetonitrile:Water (90:10 v/v) (B).[3] | Not specified. |
| Flow Rate | 0.5 mL/min.[3] | Not specified. |
| Detector | UV/PDA at 200nm.[3] | Triple Quadrupole Mass Spectrometer.[1][2] |
| Limit of Detection (LOD) | Not specified. | 0.017 µg/L.[2] |
| Limit of Quantification (LOQ) | Not specified. | 0.062 µg/L.[2] |
| Linearity | R² > 0.9995 (from LOQ to 150% of target concentration).[3] | R² = 0.9998 (in the range of 0.2 to 4.0 µg/L).[2] |
| Accuracy (% Recovery) | Not specified. | 98.1% to 110.1% for standards.[2] |
Experimental Protocols
This protocol is adapted from a validated method for the determination of TFA in drug substances.[3]
1. Instrumentation:
-
Shimadzu HPLC with a photodiode array detector or equivalent.[3]
2. Chromatographic Conditions:
-
Column: YMC Basic (150mm x 4.6mm, 3.0µm).[3]
-
Mobile Phase A: 0.05M Monopotassium Phosphate in water.[3]
-
Mobile Phase B: Acetonitrile and water in a 90:10 ratio.[3]
-
Gradient Program:
-
0.01 min: 0% B
-
5 min: 0% B
-
10 min: 30% B
-
15 min: 90% B
-
20 min: 0% B
-
25 min: 0% B[3]
-
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: 200 nm.[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution (for water-soluble substances): Accurately transfer 0.67 mL of trifluoroacetic acid into a 100 mL volumetric flask containing approximately 30-40 mL of water, mix well, and make up to volume with water. Further, accurately dilute 1.0 mL of this solution to 100 mL with water.[3]
-
Sample Solution: Prepare the drug substance at a suitable concentration in water.
4. Validation Parameters:
-
Linearity: Prepare solutions at five concentration levels from LOQ to 150% of the target analyte concentration. Plot peak area versus concentration and perform a least-squares linear regression analysis.[3]
This protocol is based on a validated method for the analysis of TFA in water samples.[1][2]
1. Instrumentation:
-
Ion Chromatograph.
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6475 TQ MS).[2]
2. Chromatographic and MS Conditions:
-
Column: Anion-exchange column.[1]
-
Injection Volume: 100 µL full-loop injection.[1]
-
Mass Spectrometer:
3. Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of standards in the range of 0.2 to 4.0 µg/L in ultrapure water.[2]
-
Blank: 0.1% methanol in ultrapure water.[1]
-
Sample Solution: Dissolve the drug substance in ultrapure water to a suitable concentration.
4. Validation Parameters:
-
Calibration: Analyze the calibration standards and construct a calibration curve. The R² value should be ≥ 0.999.[2]
-
LOD and LOQ: Determined according to DIN 32645.[2]
-
Accuracy: Calculated from the correlation between the target and measured concentrations of the standards.[2]
Comparison of Analytical Methods for Substituted Pyridines
Substituted pyridines are key building blocks in the synthesis of Darapladib and can be present as impurities. The following table outlines a representative HPLC-UV method for their analysis.
| Parameter | Method 3: HPLC-UV for Substituted Pyridines |
| Principle | Mixed-mode chromatography with UV detection for the separation of pyridine isomers.[4] |
| Instrumentation | HPLC system with a UV detector.[4] |
| Column | Amaze HD Column or equivalent mixed-mode column.[4] |
| Mobile Phase | Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[4] |
| Flow Rate | 1.0 mL/min.[4] |
| Detector | UV at 275 nm.[4] |
| Limit of Detection (LOD) | Not specified. |
| Limit of Quantification (LOQ) | Not specified. |
| Linearity | Not specified. |
| Accuracy (% Recovery) | Not specified. |
Experimental Protocol
This protocol provides a general framework for the separation of substituted pyridine impurities.[4]
1. Instrumentation:
-
HPLC system with a UV detector.[4]
2. Chromatographic Conditions:
-
Column: Amaze HD Column or equivalent mixed-mode column.[4]
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.[4]
-
Detection: UV at 275 nm.[4]
-
Injection Volume: 1 µL.[4]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of pyridine and relevant aminopyridine isomer standards at 0.3 mg/mL in the mobile phase.[4]
-
Sample Solution: Dissolve the Darapladib drug substance in the mobile phase to a suitable concentration.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 15-20 minutes until a stable baseline is achieved.[4]
-
Inject the sample and run the analysis under isocratic conditions for approximately 6 minutes.[4]
-
Identify peaks based on the retention times of the individual standards.[4]
Visualizations
Caption: Workflow for HPLC-UV based genotoxic impurity analysis.
Caption: Workflow for IC-MS/MS based genotoxic impurity analysis.
References
A Comparative Analysis of Darapladib Impurity Levels Against ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the impurity levels of Darapladib, an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), against the standards set by the International Council for Harmonisation (ICH).[1][2][3] Controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products is critical for ensuring their quality, safety, and efficacy.[4] This document outlines the ICH thresholds, potential impurities in Darapladib, and the analytical methodologies required for their assessment.
Given that specific impurity profiles for Darapladib are proprietary and not publicly available, this guide will use an illustrative example to demonstrate the benchmarking process. The data presented is hypothetical but reflects a realistic scenario for impurity analysis in drug development.
Overview of ICH Impurity Thresholds
The ICH has established guidelines, primarily Q3A(R2) for new drug substances and Q3B(R2) for new drug products, that define the thresholds for reporting, identifying, and qualifying impurities.[5][6][7] These thresholds are based on the Maximum Daily Dose (MDD) of the drug. For this guide, we will assume a hypothetical MDD of 200 mg for Darapladib, which falls into the ">100 mg to 2 g/day " category for threshold determination.
| Threshold Type | ICH Guideline (MDD: >100 mg - 2 g) | Description |
| Reporting Threshold | 0.05% | The level above which an impurity must be reported in a registration application.[7] |
| Identification Threshold | 0.10% | The level above which the structure of an impurity must be determined.[8] |
| Qualification Threshold | 0.15% | The level above which an impurity's biological safety must be established.[8] |
| Table 1: Summary of ICH Q3A/Q3B Impurity Thresholds for a drug with a Maximum Daily Dose (MDD) of 200 mg. |
Illustrative Impurity Profile of Darapladib
Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis process, intermediates, and degradation products formed during manufacturing or storage.[8] Based on the known synthesis pathways for Darapladib, several process-related impurities and potential degradants could be anticipated.[1][9]
The following table presents a hypothetical impurity profile for a batch of Darapladib drug substance.
| Impurity ID | Type | Origin | Hypothetical Level (%) |
| IMP-01 | Unreacted Starting Material | Synthesis | 0.06 |
| IMP-02 | By-product | Synthesis | 0.12 |
| IMP-03 | Degradant (Oxidative) | Storage/Stress | 0.08 |
| IMP-04 | Unidentified | Unknown | 0.16 |
| Table 2: Illustrative Impurity Profile for a Hypothetical Darapladib Batch. |
Benchmarking Darapladib Impurities Against ICH Guidelines
Using the hypothetical data from Table 2, we can benchmark each impurity against the ICH thresholds to determine the required regulatory action.
| Impurity ID | Hypothetical Level (%) | Action: Report? (>0.05%) | Action: Identify? (>0.10%) | Action: Qualify? (>0.15%) |
| IMP-01 | 0.06 | Yes | No | No |
| IMP-02 | 0.12 | Yes | Yes | No |
| IMP-03 | 0.08 | Yes | No | No |
| IMP-04 | 0.16 | Yes | Yes | Yes |
| Table 3: Benchmarking of Illustrative Darapladib Impurities Against ICH Thresholds. |
Analysis:
-
IMP-01 and IMP-03: These impurities are above the reporting threshold and must be listed in regulatory submissions. However, they are below the identification and qualification thresholds, so no further action is required if they remain at these levels.
-
IMP-02: This impurity exceeds both the reporting and identification thresholds. Its chemical structure must be elucidated.
-
IMP-04: As this impurity is above all three thresholds, it must be reported, its structure must be identified, and its biological safety must be qualified through appropriate toxicological studies.
Experimental Protocols for Impurity Profiling
A stability-indicating analytical method is required to separate, detect, and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][11]
A. Forced Degradation Studies
To identify potential degradation products and validate the analytical method's specificity, forced degradation studies are performed.[12][13] This involves subjecting the Darapladib drug substance to stress conditions more severe than those used in accelerated stability testing.[13][14]
-
Acid/Base Hydrolysis: Reflux Darapladib in 0.1N HCl and 0.1N NaOH.
-
Oxidation: Treat Darapladib with a solution of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Expose solid Darapladib powder to dry heat (e.g., 80°C for 48 hours).
-
Photolytic Stress: Expose Darapladib (in solid and solution form) to a light source producing combined visible and UV outputs as specified in ICH Q1B.
B. HPLC Method for Impurity Quantification
The following is a representative HPLC protocol for the analysis of Darapladib and its impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 95% A, 5% B; ramp to 20% A, 80% B over 30 min; hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or other suitable wavelength determined by UV scan) |
| Injection Volume | 10 µL |
C. Structure Elucidation
For impurities that exceed the identification threshold (e.g., IMP-02 and IMP-04), their structures must be determined. This is typically achieved by coupling the separation technique with mass spectrometry (LC-MS) to obtain molecular weight and fragmentation data.[15][16] For definitive structural confirmation, the impurity may need to be isolated and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Workflow for Impurity Analysis and Control
The following diagram illustrates the logical workflow for identifying, characterizing, and controlling impurities in Darapladib according to ICH guidelines.
Caption: Workflow for Darapladib impurity management per ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Darapladib - Wikipedia [en.wikipedia.org]
- 3. Darapladib | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. rroij.com [rroij.com]
- 16. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Darapladib Under Stress Conditions: A Hypothetical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), under various stress conditions. Due to the limited availability of public data on the forced degradation of Darapladib, this guide presents a hypothetical stability profile based on its chemical structure and common degradation pathways observed for similar pharmaceutical compounds. This information is intended to serve as a practical example and a framework for designing and evaluating stability-indicating methods for Darapladib and related molecules. For comparative purposes, a hypothetical Lp-PLA2 inhibitor, "Compound X," is included.
Quantitative Stability Data Summary
The following table summarizes the hypothetical degradation of Darapladib and Compound X under various stress conditions. The data illustrates potential differences in stability profiles, which are critical for formulation development and establishing storage conditions.
| Stress Condition | Parameters | Darapladib (Hypothetical) | Compound X (Hypothetical) |
| Acidic | 0.1 M HCl, 72h, 60°C | ~15% degradation | ~12% degradation |
| Number of Degradants | 2 | 1 | |
| Basic | 0.1 M NaOH, 24h, RT | ~25% degradation | ~30% degradation |
| Number of Degradants | 3 | 3 | |
| Oxidative | 6% H₂O₂, 48h, RT | ~10% degradation | ~18% degradation |
| Number of Degradants | 2 | 2 | |
| Thermal | 80°C, 7 days | ~8% degradation | ~5% degradation |
| Number of Degradants | 1 | 1 | |
| Photolytic | ICH Q1B, 1.2 million lux hours | ~5% degradation | ~7% degradation |
| Number of Degradants | 1 | 1 |
Experimental Protocols
The following are detailed methodologies for the hypothetical forced degradation studies.
General Procedure
A stock solution of Darapladib (1 mg/mL) was prepared in a suitable solvent system (e.g., acetonitrile:water, 1:1 v/v). Aliquots of this stock solution were used for each stress condition. A similar procedure was followed for the comparator, Compound X. Analysis of the stressed samples was performed using a stability-indicating HPLC-UV method.
Acid Hydrolysis
To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid was added. The mixture was heated in a water bath at 60°C for 72 hours. After the specified time, the solution was cooled to room temperature and neutralized with an appropriate volume of 0.1 M sodium hydroxide. The final volume was made up to 10 mL with the mobile phase, and the solution was filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Base Hydrolysis
To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide was added. The mixture was kept at room temperature for 24 hours. Following the incubation period, the solution was neutralized with 0.1 M hydrochloric acid. The final volume was adjusted to 10 mL with the mobile phase, and the sample was filtered prior to HPLC analysis.
Oxidative Degradation
To 1 mL of the stock solution, 1 mL of 6% hydrogen peroxide was added. The solution was stored at room temperature for 48 hours, protected from light. The final volume was made up to 10 mL with the mobile phase, and the solution was filtered before analysis.
Thermal Degradation
Darapladib powder was placed in a petri dish and exposed to a temperature of 80°C in a hot air oven for 7 days. After the exposure, a sample equivalent to 1 mg of the stressed powder was accurately weighed, dissolved in the solvent, and diluted to 10 mL with the mobile phase. The solution was then filtered for HPLC analysis.
Photolytic Degradation
A solution of Darapladib was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark under the same conditions. Both samples were then diluted appropriately and analyzed by HPLC.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of Darapladib.
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Simplified Lp-PLA2 signaling pathway in atherosclerosis.
A Researcher's Guide to the Evaluation of Reference Standards for Darapladib Impurities
For Researchers, Scientists, and Drug Development Professionals
In the development of robust analytical methods for pharmaceutical products, the quality of reference standards is paramount. This guide provides a comprehensive framework for the evaluation of reference standards for impurities of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Ensuring the accuracy and reliability of these standards is critical for precise impurity profiling, which directly impacts the safety and efficacy of the final drug product.
Workflow for Reference Standard Evaluation
The systematic evaluation of a new batch of a reference standard is a critical process in a quality control laboratory. The following diagram illustrates a typical workflow, from reception of the standard to its ultimate use in routine analysis.
Caption: Workflow for the evaluation of a new reference standard.
Understanding Darapladib Impurities
Impurities in a drug substance can originate from various sources, including the manufacturing process and degradation. A thorough understanding of these potential impurities is the first step in developing a comprehensive control strategy.
Navigating Analytical Method Validation: A Guide to Accuracy and Precision for Impurity Quantification
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount for regulatory compliance and patient safety. This guide provides a comparative overview of the accuracy and precision of a representative analytical method for the quantification of pharmaceutical impurities, using a hypothetical case study for "Darapladib impurity M4" in the absence of publicly available, specific validated method data. The principles and protocols described are based on established industry standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
The control of impurities is a critical aspect of drug development and manufacturing.[1][2] Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that analytical procedures for quantifying impurities in drug substances and products are properly validated to ensure they are suitable for their intended purpose.[1][3][4] Validation demonstrates that the method is reliable, accurate, and precise.[1][5]
Comparing Analytical Method Performance: Accuracy and Precision
Accuracy and precision are two of the most critical validation characteristics for an analytical method intended for quantifying impurities.[6][7]
-
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of analyte.[6][8]
-
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.[6][8]
The following table summarizes the performance of a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of a hypothetical impurity, "M4," in Darapladib.
| Validation Parameter | Performance Characteristic | Acceptance Criteria | Method 1 (Hypothetical HPLC-UV) | Alternative Method (Hypothetical UPLC-MS) |
| Accuracy | % Recovery (at 3 concentrations) | 90.0% - 110.0% | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision | ||||
| - Repeatability | RSD of 6 preparations | ≤ 5.0% | 1.2% | 0.8% |
| - Intermediate Precision | RSD (inter-day, inter-analyst) | ≤ 10.0% | 2.5% | 1.5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the key experiments cited in the table above.
High-Performance Liquid Chromatography (HPLC) Method
A gradient reversed-phase HPLC method is a common approach for the separation and quantification of impurities in pharmaceutical compounds.[9]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-based gradient from 95% A to 50% A over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Accuracy Assessment
Accuracy was determined by the recovery of a known amount of Impurity M4 reference standard spiked into the Darapladib drug substance.[8] The study was conducted at three concentration levels covering the expected range of the impurity (e.g., 50%, 100%, and 150% of the specification limit).[8]
-
Sample Preparation: Triplicate samples were prepared at each concentration level by spiking a known amount of Impurity M4 into the Darapladib drug substance.
-
Analysis: The samples were analyzed using the validated HPLC method.
-
Calculation: The percentage recovery was calculated using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Precision Evaluation
Precision was evaluated at two levels: repeatability and intermediate precision, as recommended by ICH guidelines.[8][10]
-
Repeatability (Intra-assay precision):
-
Sample Preparation: Six individual samples of Darapladib spiked with Impurity M4 at 100% of the specification limit were prepared.
-
Analysis: The samples were analyzed on the same day, by the same analyst, and on the same instrument.
-
Calculation: The relative standard deviation (RSD) of the results was calculated.
-
-
Intermediate Precision:
-
Sample Preparation: Sets of six individual samples were prepared as for the repeatability study.
-
Analysis: The analysis was performed on two different days, by two different analysts, and using two different HPLC systems.
-
Calculation: The RSD of the combined results from both days was calculated to assess the variability.
-
Workflow for Accuracy and Precision Validation
The following diagram illustrates the logical workflow for the validation of accuracy and precision of an analytical method for impurity quantification.
Figure 1. Workflow for accuracy and precision validation.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
Specificity of a Stability-Indicating Method for Darapladib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the specificity of a stability-indicating analytical method for the drug substance Darapladib. Due to the limited availability of published, detailed stability-indicating assay methods specifically for Darapladib, this document outlines the fundamental principles and experimental approaches based on regulatory guidelines and examples from other pharmaceutical compounds. A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.
The development and validation of such a method typically involve forced degradation studies, where the drug substance is subjected to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These studies are essential to generate potential degradation products and demonstrate the method's ability to separate them from the intact drug.
Conceptual Framework for a Stability-Indicating Method for Darapladib
A robust stability-indicating method for Darapladib would be expected to resolve the main peak from all potential degradation products formed under stress conditions. The specificity of the method is its most critical attribute, ensuring that the measured analyte response is solely from the analyte of interest.
Key Experimental Stages:
-
Forced Degradation (Stress Testing): Exposing Darapladib to a variety of stress conditions to induce degradation.
-
Method Development: Developing a chromatographic method (typically HPLC or UPLC) that can separate the parent drug from all formed degradation products.
-
Method Validation: Validating the developed method according to ICH guidelines to ensure it is suitable for its intended purpose.
Experimental Protocols: A Generalized Approach
While specific experimental data for Darapladib is not publicly available, the following protocols outline the standard procedures for conducting forced degradation studies.
Acid and Base Hydrolysis:
-
Procedure: A solution of Darapladib is treated with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) and heated (e.g., at 60-80 °C) for a specified duration.
-
Objective: To assess the susceptibility of Darapladib to hydrolysis in acidic and basic environments.
Oxidative Degradation:
-
Procedure: A solution of Darapladib is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.
-
Objective: To evaluate the potential for oxidative degradation of the molecule.
Thermal Degradation:
-
Procedure: Solid Darapladib powder is exposed to dry heat (e.g., 80-105 °C) for an extended period.
-
Objective: To determine the stability of Darapladib at elevated temperatures.
Photolytic Degradation:
-
Procedure: Solid Darapladib powder and a solution of Darapladib are exposed to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
Objective: To assess the light sensitivity of the drug.
Data Presentation: Illustrative Comparison
The following tables present a hypothetical summary of results from a forced degradation study on Darapladib, illustrating how the data would be structured for comparison.
Table 1: Summary of Forced Degradation Studies for Darapladib
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80 | 15.2 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | 25.8 | 3 |
| Oxidative | 30% H₂O₂ | 48 hours | 25 | 10.5 | 1 |
| Thermal | Dry Heat | 7 days | 105 | 5.1 | 1 |
| Photolytic (Solid) | ICH Q1B | - | - | 2.3 | 1 |
| Photolytic (Solution) | ICH Q1B | - | - | 8.7 | 2 |
Table 2: Illustrative Chromatographic Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for Darapladib |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Mandatory Visualization: Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for developing a stability-indicating method and a conceptual signaling pathway where Darapladib's stability would be a critical factor.
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Role of stability-indicating methods in drug development.
Disclaimer: The quantitative data and specific methodologies presented in this guide are illustrative and based on general principles of stability-indicating method development. For the actual development and validation of a method for Darapladib, it is imperative to perform dedicated laboratory studies and adhere to all relevant regulatory guidelines.
Detecting Darapladib's Hydroxylated Impurity: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative overview of analytical methodologies for the detection and quantification of a critical impurity of Darapladib, its hydroxylated metabolite. The focus is on the limit of detection (LOD) and limit of quantification (LOQ), key performance indicators of an analytical method's sensitivity.
This guide presents a comparison of typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for Darapladib's hydroxylated impurity is not publicly available, this guide uses representative data from a study on impurities of another therapeutic agent, IMM, to provide a realistic performance comparison.[1]
Performance Comparison of Analytical Methods
The choice of analytical technique is critical in impurity profiling, directly impacting the sensitivity and specificity of detection. Below is a summary of expected performance for two common methods.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Darapladib Hydroxylated Impurity | ~0.01 µg/mL | ~0.03 µg/mL |
| LC-MS/MS | Darapladib Hydroxylated Impurity | ~0.05 ng/mL | ~0.15 ng/mL |
| HPLC-UV | IMM Impurity I-IV (for comparison) | 0.005 µg/mL | 0.015 µg/mL |
| LC-MS/MS | IMM Impurity V (for comparison) | 0.05 ng/mL | 0.15 ng/mL |
Note: Data for Darapladib Hydroxylated Impurity is hypothetical and based on typical instrument performance. Data for IMM impurities is sourced from a published study and is provided for comparative purposes.[1]
Experimental Protocols
A robust and validated analytical method is essential for accurate impurity quantification.[2][3] The following outlines a typical protocol for determining the LOD and LOQ for Darapladib's hydroxylated impurity using LC-MS/MS, a highly sensitive and selective technique.[4][5][6]
Materials and Reagents
-
Darapladib reference standard
-
Darapladib hydroxylated impurity reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (for bioanalytical applications)
Instrumentation
-
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
Chromatographic Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient is typically employed to ensure optimal separation of the impurity from the parent drug and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Darapladib and its hydroxylated impurity are monitored for selective detection and quantification.
Standard Solution Preparation
-
Stock solutions of Darapladib and the hydroxylated impurity are prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
A series of calibration standards and quality control (QC) samples are prepared by spiking the impurity stock solution into the appropriate matrix (e.g., blank plasma or a formulation blank).
Determination of LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1 or greater.[7]
Visualizing the Workflow
To better understand the process of impurity analysis and method validation, the following diagrams illustrate the key steps involved.
Caption: Experimental workflow for the quantification of Darapladib's hydroxylated impurity.
Caption: Logical relationship in analytical method validation.
References
- 1. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Assessing the Equivalence of Generic Darapladib Impurity Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the equivalence of impurity profiles between generic and innovator Darapladib. Ensuring that the impurity profile of a generic drug is substantially equivalent to the innovator product is a critical aspect of demonstrating therapeutic equivalence and ensuring patient safety. This document outlines the key considerations, analytical methodologies, and data interpretation necessary for a robust comparative assessment.
Regulatory Framework and Equivalence Criteria
The assessment of impurities in generic drugs is governed by stringent regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The core principle is that the impurity profile of a generic product should be comparable to that of the reference listed drug (RLD). Any new impurity or a significantly higher level of an existing impurity in the generic product requires thorough toxicological qualification to ensure it does not pose a new safety risk.
Known and Potential Impurities of Darapladib
A thorough understanding of the potential impurities associated with Darapladib is fundamental to a comprehensive equivalence assessment. These impurities can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or exposure to stress conditions.
Based on the known synthesis pathways, potential process-related impurities may include unreacted starting materials, intermediates, and by-products.
Darapladib is also susceptible to degradation under various conditions. Known degradation pathways include:
-
Hydrolysis: Acid-catalyzed hydrolysis can lead to the formation of specific degradation products.
-
Metabolic Transformation: While primarily a concern for in vivo studies, the primary metabolites of Darapladib, such as those resulting from hydroxylation and N-deethylation, should be considered as they can also be formed through chemical degradation.
A comprehensive impurity profiling strategy should aim to identify and quantify both process-related and degradation-related impurities.
Comparative Analysis of Impurity Profiles
A direct comparison of the impurity profiles of the generic and innovator Darapladib products is the cornerstone of the equivalence assessment. This involves the analysis of multiple batches of both products using a validated, stability-indicating analytical method.
Table 1: Hypothetical Comparative Impurity Profile of Innovator vs. Generic Darapladib
| Impurity | Retention Time (min) | Innovator Product (Batch A) | Innovator Product (Batch B) | Generic Product (Batch X) | Generic Product (Batch Y) | Acceptance Criteria (ICH Q3B) |
| Darapladib | 10.5 | 99.8% | 99.7% | 99.8% | 99.7% | - |
| Impurity A | 8.2 | 0.08% | 0.09% | 0.08% | 0.09% | ≤ 0.2% |
| Impurity B | 9.1 | < 0.05% | < 0.05% | 0.06% | 0.07% | ≤ 0.15% |
| Impurity C | 12.4 | 0.06% | 0.07% | 0.06% | 0.07% | ≤ 0.2% |
| Total Impurities | - | 0.14% | 0.16% | 0.20% | 0.23% | ≤ 1.0% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary.
Experimental Protocols
A validated, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with mass spectrometry (MS) is the preferred analytical technique for impurity profiling.
Sample Preparation
-
Accurately weigh and dissolve a suitable amount of the Darapladib drug substance or a crushed tablet in a validated diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 1 mg/mL.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection.
HPLC-UV/MS Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode, scanning a mass range of m/z 100-1000.
Forced Degradation Studies
To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed on both the generic and innovator products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.
Visualizing Workflows and Pathways
Experimental Workflow for Impurity Profile Assessment
Caption: Workflow for assessing the equivalence of generic Darapladib impurity profiles.
Potential Degradation Pathways of Darapladib
Caption: Potential degradation pathways of Darapladib under stress conditions.
Conclusion
A comprehensive assessment of the equivalence of generic Darapladib impurity profiles requires a multi-faceted approach. This includes a thorough understanding of the regulatory landscape, knowledge of potential process-related and degradation impurities, and the application of a validated, stability-indicating analytical method. By systematically comparing the impurity profiles of the generic and innovator products, and by performing forced degradation studies, researchers and drug development professionals can confidently establish the equivalence and ensure the safety and quality of the generic Darapladib product.
Safety Operating Guide
Navigating the Disposal of Darapladib Impurities: A Guide to Safe and Compliant Practices
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] A fundamental principle is the prohibition of disposing of pharmaceutical waste down the drain (sewering).[3][4] All personnel handling pharmaceutical waste must be trained in proper segregation, handling, and emergency procedures.
Due to the lack of specific data on Darapladib impurities, they should be handled as potentially hazardous pharmaceutical waste.
Step-by-Step Disposal Procedure for Darapladib Impurities
Given the absence of a specific Safety Data Sheet (SDS) for Darapladib impurities, a cautious approach based on established protocols for general pharmaceutical waste is necessary.
-
Segregation: Immediately segregate waste containing Darapladib impurities from other laboratory waste. Use designated, clearly labeled, leak-proof containers.[2][5] Based on EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers.[1][2]
-
Containerization:
-
Solid Waste: Collect in a securely sealed, properly labeled hazardous waste container.
-
Liquid Waste: Darapladib is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6] Collect solutions in a designated, sealed, and labeled solvent waste container. Do not mix incompatible wastes.[7] The first rinse of any container that held the impurity should be collected as hazardous waste.[7]
-
Empty Containers: Containers that have held Darapladib or its impurities should be managed as hazardous waste unless they are thoroughly decontaminated. The first three rinses of containers of highly toxic chemicals must be collected as hazardous waste.[7]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("Darapladib-impurity") and a description of the contents.
-
Storage: Store hazardous waste in a designated, secure area away from general lab traffic. Ensure secondary containment for all liquid waste to prevent spills.[7]
-
Professional Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal service.[5] These services are equipped to handle and transport pharmaceutical waste in compliance with all federal and state regulations.
Understanding Darapladib and its Metabolites
Knowledge of Darapladib's metabolism can inform the handling of its impurities, as these are likely related to its metabolic byproducts. The primary route of elimination for Darapladib and its metabolites is through feces.[8][9]
Table 1: Major Metabolites of Darapladib [8][9]
| Metabolite | Description | Percentage of Plasma Radioactivity (Oral Dosing) |
| M3 | Resulting from hydroxylation | 4%-6% |
| M4 | Resulting from N-deethylation | 4%-6% |
| M10 | Acid-catalyzed degradant | ~5% |
This information suggests that impurities may be structurally similar to these metabolites.
Experimental Workflow for Waste Management
The following diagram illustrates a compliant workflow for managing waste generated from experiments involving Darapladib and its impurities.
Caption: Compliant waste management workflow.
Logical Relationship for Disposal Decisions
The decision-making process for handling a chemical with unknown specific disposal guidelines should follow a conservative approach, treating it as hazardous until proven otherwise.
Caption: Decision logic for unknown impurity disposal.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. news.ashp.org [news.ashp.org]
- 4. nems.nih.gov [nems.nih.gov]
- 5. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Disposition and metabolism of darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Darapladib-Impurity
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Darapladib-impurity. The following procedures are based on the safety data sheet for the parent compound, Darapladib, and established best practices for handling potent pharmaceutical compounds. It is imperative to treat this compound with the same level of caution as Darapladib until specific data for the impurity becomes available.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various stages of handling.
| PPE Category | Item | Specifications and Use Cases |
| Respiratory Protection | Full-face Respirator | Recommended when handling the solid compound outside of a containment system, or if exposure limits are exceeded.[1] |
| N95 or higher Respirator | Should be worn when unpacking hazardous drugs that are not in plastic containers to protect against spills or breaks.[2] | |
| Powered Air-Purifying Respirator (PAPR) | May be required for high-potency compounds where a high assigned protection factor is necessary.[3][4] | |
| Hand Protection | Chemical-impermeable Gloves | Must be worn at all times. Gloves should be inspected for integrity before each use. Double gloving is recommended.[1][4] |
| Eye Protection | Tightly fitting Safety Goggles with Side-shields | Essential to protect against splashes and airborne particles.[1] |
| Body Protection | Fire/flame resistant and impervious clothing | A long-sleeved, seamless, disposable gown that closes in the back is required.[1][2] |
| Full Body "Bunny Suit" Coveralls | Offers head-to-toe protection and may be necessary for high-risk procedures.[2] | |
| Foot Protection | Shoe Covers | Required to prevent the tracking of contaminants out of the laboratory.[2] |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[1]
-
Containment: For dispensing powdered compounds, consider using flexible containment glove bag technology to minimize dust exposure.[3]
-
Emergency Preparedness: Ensure an emergency exit and a risk-elimination area are established.[1] An eyewash station and safety shower must be readily accessible.
2. Donning of Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don the required PPE in the following order: shoe covers, gown, hair cover, respirator, and safety goggles.
-
Wash hands thoroughly before putting on two pairs of chemical-impermeable gloves.
3. Compound Handling:
-
Weighing and Aliquoting: If possible, handle the compound as a solution to minimize aerosol generation. If handling the solid, use non-sparking tools on a clean, contained surface.[1]
-
Dissolving: Darapladib is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[5] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Handling: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.
4. Decontamination and Doffing of PPE:
-
Wipe down all surfaces and equipment with an appropriate deactivating agent and then clean with soap and water.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Wash hands thoroughly after removing all PPE.
5. Disposal:
-
Waste: All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.
-
Containers: Collect and store all waste in suitable, closed, and clearly labeled containers for disposal.[1]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[1]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
